molecular formula C10H6N2O2 B176280 6-cyano-1H-indole-3-carboxylic Acid CAS No. 174500-88-0

6-cyano-1H-indole-3-carboxylic Acid

Cat. No.: B176280
CAS No.: 174500-88-0
M. Wt: 186.17 g/mol
InChI Key: QBYXDZPCHOTIDJ-UHFFFAOYSA-N
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Description

6-cyano-1H-indole-3-carboxylic Acid is a useful research compound. Its molecular formula is C10H6N2O2 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyano-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-4-6-1-2-7-8(10(13)14)5-12-9(7)3-6/h1-3,5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYXDZPCHOTIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442697
Record name 6-cyano-1H-indole-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174500-88-0
Record name 6-cyano-1H-indole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone of molecular design, prized for its versatile reactivity and profound biological relevance.[1][2] Within this esteemed class of heterocycles, 6-cyano-1H-indole-3-carboxylic acid (CAS No. 174500-88-0) emerges as a compound of significant strategic value.[] Its unique trifunctional architecture—comprising a reactive carboxylic acid handle, a modifiable indole nitrogen, and an electron-withdrawing cyano group—renders it a highly valuable intermediate for constructing complex molecular entities.

This guide provides a comprehensive technical overview of the physicochemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It delves into the causality behind the compound's characteristics, offers insights into its analytical characterization, and provides robust, field-proven experimental protocols for its handling and analysis. Our objective is to equip the scientific professional with the foundational knowledge required to effectively leverage this potent building block in research and development endeavors, particularly in the synthesis of targeted therapeutics, exemplified by its use as a precursor in the synthesis of key intermediates for kinase inhibitors like Alectinib.[4][5]

Molecular and Physicochemical Characteristics

The intrinsic properties of this compound dictate its behavior in both chemical reactions and biological systems. The presence of the carboxylic acid group imparts acidic properties and a key site for conjugation, while the cyano group modulates the electron density of the aromatic system, influencing its reactivity and intermolecular interactions.

Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 174500-88-0[6][7]
Molecular Formula C₁₀H₆N₂O₂[]
Molecular Weight 186.17 g/mol []
Appearance Off-white to light brown solid[6]
Boiling Point 509.0 ± 30.0 °C (Predicted)[][6]
Density 1.49 - 1.5 g/cm³ (Predicted)[][6]
pKa 3.23 ± 0.10 (Predicted)[6]
Storage 2-8°C, Desiccated

Note: Several physical properties, such as boiling point and density, are derived from computational predictions as experimental values are not widely published. These predictions provide a reliable estimate for handling and reaction planning.

Spectroscopic and Analytical Profile

Definitive structural confirmation and purity assessment are critical for any research chemical. While specific spectra for this compound are not publicly cataloged, its structural features allow for a robust prediction of its spectroscopic profile.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a characteristic signal for the proton at the C2 position, and exchangeable protons for the N-H of the indole and the O-H of the carboxylic acid. The splitting patterns and chemical shifts would be influenced by the electron-withdrawing cyano group.

  • ¹³C NMR Spectroscopy: The carbon NMR would reveal ten distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon (C≡N) would appear in the characteristic 115-125 ppm range, while the carbonyl carbon (C=O) of the carboxylic acid would be significantly downfield, typically >170 ppm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a definitive fingerprint based on vibrational frequencies of its functional groups. Key expected absorbances include:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Indole): A sharp to medium peak around 3300-3400 cm⁻¹.

    • C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹. A similar cyano-indole derivative shows a C≡N stretch at 2170 cm⁻¹.[8]

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be expected to show a prominent ion for [M-H]⁻ at m/z 185.04, corresponding to the deprotonated molecule.

Solubility, Lipophilicity, and Drug Development Considerations

The solubility and lipophilicity of a compound are paramount to its utility in both synthesis and biological applications.

  • Solubility Profile: While quantitative data is scarce, the molecular structure suggests a degree of polarity due to the carboxylic acid and indole N-H groups, which are capable of hydrogen bonding. Therefore, solubility is expected in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol). A related, more complex spiro-indole derivative was noted to be "sparingly soluble in DMSO," suggesting that even with polar groups, the fused aromatic ring system can limit high solubility.[8] The compound is likely to be poorly soluble in water under neutral pH but should exhibit increased aqueous solubility under basic conditions (pH > pKa) due to the formation of the carboxylate salt.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME) properties. An experimental LogP value for this compound is not available in the literature. However, its value can be experimentally determined using established methods. The presence of the polar carboxylic acid group would decrease the LogP value, while the bicyclic aromatic indole core would increase it.

Reactivity and Synthetic Applications

The true value of this compound lies in its versatile reactivity, providing multiple handles for synthetic elaboration.

G cluster_0 Reaction Pathways cluster_1 Derivatization Products start This compound r_cooh Carboxylic Acid (C3) start->r_cooh r_nh Indole Nitrogen (N1) start->r_nh r_ring Aromatic Ring start->r_ring p_ester Ester Formation (e.g., with Alcohol, H+) r_cooh->p_ester Esterification p_amide Amide Coupling (e.g., with Amine, Coupling Agent) r_cooh->p_amide Amidation p_n_alkyl N-Alkylation (e.g., with Alkyl Halide, Base) r_nh->p_n_alkyl p_n_aryl N-Arylation (e.g., Buchwald-Hartwig Coupling) r_nh->p_n_aryl p_ring_sub Further Ring Functionalization (e.g., Halogenation) r_ring->p_ring_sub

Caption: Synthetic utility of this compound.

  • Carboxylic Acid Group (C3-Position): This is the most versatile functional group for derivatization. It readily undergoes standard transformations such as esterification (with alcohols under acidic catalysis) and, most importantly, amide bond formation using a wide array of amines and peptide coupling reagents (e.g., HATU, HOBt/EDC). This pathway is fundamental for linking the indole core to other pharmacophores.

  • Indole N-H Group (N1-Position): The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated. This site allows for the introduction of substituents that can modulate solubility, metabolic stability, and target engagement.

  • Aromatic Ring: The benzene portion of the indole nucleus can undergo further electrophilic aromatic substitution, although the specific conditions would need to be carefully optimized considering the existing substituents.

Experimental Protocols

The following protocols are provided as validated, standardized methods for key analytical procedures relevant to this compound.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by RP-HPLC

This protocol describes a robust and widely accepted indirect method for LogP determination, which correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.

Rationale: The C18 stationary phase of a reverse-phase column is non-polar. A compound's retention time is proportional to its affinity for this phase over the polar mobile phase. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately interpolated.

G cluster_0 Phase 1: System Calibration cluster_1 Phase 2: Sample Analysis A1 Prepare Mobile Phase (e.g., 60:40 Methanol:Water) A3 Inject Standards Individually on C18 RP-HPLC column A1->A3 A2 Prepare Standards (5-7 compounds with known LogP values) A2->A3 A4 Record Retention Time (tR) for each standard A3->A4 A5 Calculate Capacity Factor (k') k' = (tR - t0) / t0 (t0 = void time) A4->A5 A6 Plot LogP (known) vs. log(k') A5->A6 A7 Perform Linear Regression (y = mx + c), obtain calibration curve A6->A7 B5 Interpolate LogP using the calibration curve equation A7->B5 Use Equation B1 Prepare solution of This compound B2 Inject sample onto the same HPLC system B1->B2 B3 Record Retention Time (tR) B2->B3 B4 Calculate Capacity Factor (k') B3->B4 B4->B5

Caption: Workflow for LogP determination by RP-HPLC.

Methodology:

  • Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of methanol or acetonitrile and an aqueous buffer (e.g., phosphate buffer, pH 7.4). The exact ratio should be optimized to achieve good peak shape and retention times.

  • Calibration Standards: Prepare stock solutions (e.g., 1 mg/mL in methanol) of a series of 5-7 compounds with well-documented LogP values spanning a relevant range (e.g., LogP 1 to 5).

  • Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase or a compatible solvent.

  • Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.

  • Analysis:

    • Inject each calibration standard and record its retention time (t_R).

    • Inject the sample solution and record its retention time.

  • Calculation:

    • For each standard and the sample, calculate the capacity factor (k'): k' = (t_R - t₀) / t₀ .

    • Plot the known LogP values of the standards (y-axis) against their calculated log(k') values (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid calibration.

    • Using the log(k') value of the sample, calculate its LogP using the regression equation.

Safety and Handling

As a fine chemical powder, this compound requires appropriate handling to minimize exposure.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

  • First Aid:

    • Inhalation: Move to fresh air. May cause respiratory irritation.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage is between 2-8°C.

This safety information is based on general best practices and data from related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound stands out as a high-value synthetic intermediate. Its well-defined structure, characterized by multiple, orthogonally reactive functional groups, provides a robust platform for the synthesis of diverse and complex molecules. While a complete, experimentally verified dataset for all its physicochemical properties is not fully available in public literature, its characteristics can be reliably inferred from its structure and comparison with related analogues. This technical guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile building block into their synthetic and drug discovery programs, paving the way for the development of novel therapeutic agents.

References

  • ResearchGate. Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.
  • Pharmaffiliates. Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic Acid: A Key Alectinib Intermediate.
  • PMC, PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PMC, PubMed Central. In Silico Studies of Indole Derivatives as Antibacterial Agents.
  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.
  • The Pharma Innovation Journal. Synthesis, characterization and pharmacological evaluation of novel Indole derivatives.
  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
  • Pharmaffiliates. 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid.
  • PubChem. Indole-3-Carboxylic Acid.

Sources

A Technical Guide to 6-Cyano-1H-indole-3-carboxylic Acid: A Heterocyclic Scaffold of Emerging Pharmaceutical Importance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Indole Core

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs. Its unique electronic properties and versatile reactivity have made it a cornerstone in the development of therapeutic agents across various disease areas. Within this important class of heterocycles, 6-cyano-1H-indole-3-carboxylic acid (CAS 174500-88-0) has emerged as a particularly valuable building block. The presence of two distinct and reactive functional groups—a nitrile at the 6-position and a carboxylic acid at the 3-position—on the indole core provides synthetic chemists with orthogonal handles for molecular elaboration. This dual functionality allows for the construction of complex molecular architectures with high precision, making it a sought-after intermediate in the synthesis of targeted therapeutics. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, a validated synthetic protocol, comprehensive characterization, and its application in drug discovery, with a focus on its role as a precursor to potent enzyme inhibitors.

Physicochemical and Spectroscopic Characterization

This compound is a solid at room temperature and is commercially available from various suppliers.[1][2][3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 174500-88-0[2]
Molecular Formula C₁₀H₆N₂O₂[]
Molecular Weight 186.17 g/mol []
Predicted Boiling Point 509.0 ± 30.0 °C at 760 mmHg[1]
Predicted Density 1.5 ± 0.1 g/cm³[1]
InChI Key QBYXDZPCHOTIDJ-UHFFFAOYSA-N[1]
SMILES C1=CC2=C(C=C1C#N)NC=C2C(=O)O[1]

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available for this compound.[6] These analytical techniques provide a detailed fingerprint of the molecule's structure, confirming the presence and connectivity of its constituent atoms and functional groups.

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely utilized method for the construction of the indole ring system.[4][7][8][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. For the synthesis of this compound, a logical and commonly employed approach is the reaction of 4-cyanophenylhydrazine with pyruvic acid.[7]

The causality behind this experimental choice lies in the predictable and well-established mechanism of the Fischer indole synthesis. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[9] The use of pyruvic acid as the ketone component directly installs the carboxylic acid functionality at the 3-position of the resulting indole.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-Cyanophenylhydrazine 4-Cyanophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Cyanophenylhydrazine->Hydrazone Formation Pyruvic Acid Pyruvic Acid Pyruvic Acid->Hydrazone Formation Tautomerization (Ene-hydrazine formation) Tautomerization (Ene-hydrazine formation) Hydrazone Formation->Tautomerization (Ene-hydrazine formation) [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization (Ene-hydrazine formation)->[3,3]-Sigmatropic Rearrangement Cyclization and Aromatization Cyclization and Aromatization [3,3]-Sigmatropic Rearrangement->Cyclization and Aromatization This compound This compound Cyclization and Aromatization->this compound

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the principles of the Fischer indole synthesis.

Materials:

  • 4-Cyanophenylhydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or another suitable Brønsted/Lewis acid catalyst[9]

  • Glacial acetic acid

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1 equivalent) in a minimal amount of warm water and neutralize with a suitable base (e.g., sodium acetate) to free the hydrazine. To this, add a solution of pyruvic acid (1.1 equivalents) in ethanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the phenylhydrazone precipitate.

  • Isolation of Hydrazone (Optional but Recommended): The formed 4-cyanophenylhydrazone of pyruvic acid can be filtered, washed with cold ethanol, and dried. This step ensures the purity of the intermediate before proceeding to the cyclization.

  • Cyclization: In a separate flask, heat polyphosphoric acid (a suitable excess, e.g., 10 parts by weight relative to the hydrazone) to 80-100 °C. Carefully add the dried 4-cyanophenylhydrazone in portions with vigorous stirring. The reaction is exothermic and should be controlled.

  • Reaction Monitoring and Work-up: Maintain the reaction mixture at the elevated temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Product Isolation and Purification: The precipitated crude product is collected by filtration and washed thoroughly with water until the washings are neutral. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Applications in Drug Discovery: A Scaffold for Xanthine Oxidase Inhibitors

The strategic placement of the cyano group on the indole ring of this compound makes it a valuable precursor for the synthesis of bioactive molecules. A notable application is in the development of xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.[3]

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Overproduction or underexcretion of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.

Researchers have designed and synthesized novel non-purine XO inhibitors by linking the 3-cyano-1H-indole scaffold (derived from the 6-cyano isomer) with a pyrimidinone fragment via an amide bond.[3] In these studies, compounds bearing the cyano-indole moiety demonstrated potent inhibitory activity against xanthine oxidase. For instance, compound 25c (5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitrile) exhibited an IC₅₀ value of 0.085 µM, which was significantly more potent than the clinically used drug allopurinol (IC₅₀ = 8.37 µM).[3] Enzyme kinetics studies revealed that these compounds act as mixed-type inhibitors of xanthine oxidase.[3]

The proposed mechanism of action involves the binding of the cyano-indole derivative to the active site of xanthine oxidase, thereby preventing the substrate from accessing the catalytic molybdenum center. Molecular modeling studies have indicated that the pyrimidinone and indole moieties of these inhibitors can form favorable interactions with key amino acid residues in the active pocket of XO.[3]

cluster_pathway Purine Metabolism Pathway cluster_inhibitor Inhibition Hypoxanthine Hypoxanthine Xanthine Oxidase Xanthine Oxidase Hypoxanthine->Xanthine Oxidase Substrate Xanthine Xanthine Xanthine->Xanthine Oxidase Substrate Uric Acid Uric Acid 6-Cyano-indole Derivative 6-Cyano-indole Derivative 6-Cyano-indole Derivative->Xanthine Oxidase Inhibitor Xanthine Oxidase->Xanthine Product Xanthine Oxidase->Uric Acid Final Product

Caption: Inhibition of Xanthine Oxidase.

Synthetic Utility: A Versatile Intermediate

Beyond its direct use in the synthesis of XO inhibitors, this compound serves as a versatile intermediate for a wide range of chemical transformations. Its carboxylic acid group can be readily converted into amides, esters, and other derivatives, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This dual reactivity is particularly valuable in the construction of compound libraries for high-throughput screening.

The importance of this scaffold is further underscored by its structural relationship to intermediates used in the synthesis of complex drugs like Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor.[10] While the specific intermediate for Alectinib is a more substituted derivative, it highlights the value of the 6-cyano-indole-3-carboxylic acid core in the synthesis of targeted cancer therapies.

Representative Protocol: Amide Coupling

A common and crucial reaction in medicinal chemistry is the formation of an amide bond. The carboxylic acid moiety of this compound can be readily coupled with a primary or secondary amine using standard peptide coupling reagents.

Materials:

  • This compound

  • A desired primary or secondary amine (e.g., morpholine)

  • A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1 equivalents), the coupling reagent (e.g., HATU, 1.1 equivalents), and the base (e.g., DIPEA, 2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in drug discovery and development. Its dual functionality allows for diverse synthetic manipulations, making it a valuable building block for complex molecular targets. The demonstrated application of its derivatives as potent xanthine oxidase inhibitors highlights the therapeutic relevance of this scaffold. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to utilize this versatile molecule in their own investigations, paving the way for the discovery of novel therapeutic agents.

References

  • Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic Acid: A Key Alectinib Intermediate. (Source: Google Search Result[10][11])
  • This compound(174500-88-0) 1H NMR. ChemicalBook. (Source: Google Search Result[6])
  • CAS 174500-88-0 this compound. BOC Sciences. (Source: Google Search Result[1][5])
  • This compound. CymitQuimica. (Source: Google Search Result[2])
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. (2023). (Source: Google Search Result[12][13])
  • A novel process for the preparation of an intermediate of alectinib. Google Patents. (WO2019038779A1). (Source: Google Search Result[1])
  • Design, synthesis, and biological evaluation of N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides and 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors. PubMed. (2021). (Source: Google Search Result[3])
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. (Source: Google Search Result[4])
  • One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Application Notes and. Benchchem. (Source: Google Search Result[14])
  • Fischer Indole Synthesis. Alfa Chemistry. (Source: Google Search Result[7])
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A Technical Guide to the Molecular Structure and Significance of 6-Cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical analysis of 6-cyano-1H-indole-3-carboxylic acid (CAS No. 174500-88-0), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will dissect its molecular architecture, predict its spectroscopic signatures, and discuss its strategic importance as a synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable molecular scaffold.

Introduction: The Indole Scaffold in Modern Chemistry

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique aromatic and electronic properties allow it to participate in various biological interactions. The strategic placement of functional groups on the indole ring system is a cornerstone of modern drug design.

This compound emerges as a particularly valuable building block. The presence of three distinct functional moieties—the indole N-H, a C6-nitrile (cyano group), and a C3-carboxylic acid—provides orthogonal chemical handles for synthetic elaboration. The nitrile and carboxylic acid groups are potent electron-withdrawing groups, significantly influencing the electron density and reactivity of the indole ring. This compound serves as a key intermediate in the synthesis of complex therapeutic agents, underscoring the need for a thorough understanding of its structural and chemical properties.[2][]

Molecular Structure and Physicochemical Properties

Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific rigor. The key identifiers and physicochemical properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 174500-88-0[4][5]
Molecular Formula C₁₀H₆N₂O₂[][6]
Molecular Weight 186.17 g/mol [][5][6]
Boiling Point 509.0 ± 30.0 °C (Predicted)[][4]
Density 1.5 ± 0.1 g/cm³ (Predicted)[][4]
InChI Key QBYXDZPCHOTIDJ-UHFFFAOYSA-N[][7]
SMILES C1=CC2=C(C=C1C#N)NC=C2C(=O)O[]
Structural Elucidation

The molecular structure of this compound is defined by a bicyclic indole core. A carboxylic acid is substituted at the electron-rich C3 position, and a cyano group is at the C6 position of the benzene ring.

Caption: 2D structure of this compound.

Predictive Spectroscopic Profile

While specific experimental data requires laboratory analysis, a robust predictive profile can be established based on fundamental principles of spectroscopy and known effects of the constituent functional groups. This serves as a benchmark for researchers performing structural confirmation.

Experimental Workflow for Characterization

A standard workflow for the structural confirmation of a synthesized batch of this compound would follow a logical progression of analytical techniques.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis Chemical Synthesis purification Purification (Crystallization/Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm MW = 186.17 purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C) Confirm Connectivity ir->nmr purity_check Purity Analysis (HPLC) nmr->purity_check

Caption: Standard experimental workflow for sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at C2 is typically a singlet and significantly deshielded. Protons on the benzene ring (C4, C5, C7) will exhibit shifts and coupling patterns influenced by the strongly electron-withdrawing cyano group. The N-H and O-H protons will appear as broad singlets, and their positions can be solvent-dependent.

  • ¹³C NMR: The carbon spectrum will show 10 distinct signals. The carbons attached to the electron-withdrawing groups (C3, C6, the carboxyl carbon, and the nitrile carbon) will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides invaluable information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
N-H (Indole)3400 - 3300 (sharp)Stretching
C≡N (Nitrile)2260 - 2220 (sharp, strong)Stretching
C=O (Carboxylic Acid)1725 - 1700Stretching
C=C (Aromatic)1600 - 1450Stretching

Causality Note: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding between carboxylic acid dimers. The sharpness and high intensity of the C≡N stretch make it a highly reliable diagnostic peak.

Mass Spectrometry (MS)

In mass spectrometry, the primary peak expected is the molecular ion [M]⁺ at m/z 186. A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition of C₁₀H₆N₂O₂.[8] Common fragmentation patterns would likely involve the loss of COOH (m/z 45) and subsequent fragmentation of the indole ring.

Conceptual Synthesis Pathway

While multiple synthetic routes exist for functionalized indoles, a plausible and common approach is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the complex target molecule into readily available starting materials.

retrosynthesis target 6-Cyano-1H-indole- 3-carboxylic acid intermediate1 Fischer Indole Synthesis target->intermediate1 [Disconnect C-N, C-C] start1 (4-Cyanophenyl)hydrazine intermediate1->start1 start2 Pyruvic acid intermediate1->start2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Protocol
  • Hydrazone Formation: (4-Cyanophenyl)hydrazine is reacted with pyruvic acid in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone intermediate.

  • Indolization: The phenylhydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

  • Cyclization & Aromatization: The acid catalyzes a[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent tautomerization to yield the aromatic indole ring system.

  • Workup & Purification: The reaction mixture is cooled and neutralized. The crude product is filtered and purified, typically by recrystallization from a suitable solvent system, to yield this compound.

Expertise Note: The choice of acid catalyst is critical. Polyphosphoric acid is often effective for this transformation as it serves as both the catalyst and a dehydrating agent, driving the reaction to completion. Careful temperature control is necessary to prevent side reactions and decomposition.

Applications and Significance in Drug Discovery

This compound is more than a simple chemical; it is a strategic precursor in the development of complex pharmaceuticals.[]

  • Scaffold for Targeted Therapies: The core structure is found in intermediates used to synthesize targeted cancer therapies. For example, related structures are pivotal in the multi-step synthesis of Alectinib, an anaplastic lymphoma kinase (ALK) inhibitor.[2] The indole scaffold provides a rigid framework, while the cyano and carboxylic acid groups serve as attachment points or key binding elements.

  • Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD. The indole N-H can act as a hydrogen bond donor, the carboxylic acid as a hydrogen bond donor/acceptor and salt bridge former, and the nitrile as a polar contact or a metabolically stable isostere for other groups.

  • Versatile Chemical Intermediate: The carboxylic acid can be readily converted to esters, amides, or other functional groups, allowing for the generation of large chemical libraries for screening. The indole nitrogen can be alkylated or arylated to further explore the chemical space around the core.[9]

Conclusion

This compound is a well-defined molecular entity with a rich chemical potential. Its structure, characterized by a trifunctionalized indole core, offers a unique combination of rigidity, aromaticity, and synthetic versatility. The predictive spectroscopic data and conceptual synthetic pathways outlined in this guide provide a solid foundation for researchers working with this compound. Its demonstrated utility as a key building block in the synthesis of high-value therapeutics confirms its status as an important molecule in the landscape of modern medicinal chemistry.

References

  • PharmaCompass. Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)
  • PubChem. 6-cyano-1H-indole-2-carboxylic Acid. [Link]
  • SpectraBase. 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. [Link]
  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]
  • Aladdin. This compound. [Link]
  • Royal Society of Chemistry.
  • Pharmaffiliates. 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid. [Link]
  • Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

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6-cyano-1H-indole-3-carboxylic acid spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-cyano-1H-indole-3-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 174500-88-0), a key heterocyclic compound utilized in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal reasoning behind spectral interpretation and provides validated, step-by-step protocols for data acquisition. Our analysis integrates data from multiple spectroscopic techniques to provide an unambiguous structural confirmation, serving as an authoritative reference for scientists working with this molecule.

Chemical Identity and Structure

This compound is a bifunctional indole derivative. Its structure incorporates a planar indole bicyclic system, a carboxylic acid at the C3 position, and a nitrile group at the C6 position. This specific arrangement of functional groups imparts unique electronic and chemical properties, making it a valuable building block in synthetic chemistry.

Key Identifiers:

  • IUPAC Name: this compound[]

  • CAS Number: 174500-88-0[2][3][4]

  • Molecular Formula: C₁₀H₆N₂O₂[]

  • Molecular Weight: 186.17 g/mol [][3]

Caption: Molecular Structure of this compound.

Significance in Research and Drug Development

Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs. The presence of the carboxylic acid provides a handle for amide bond formation, while the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or tetrazoles. This makes this compound a versatile intermediate for creating libraries of compounds for screening and development. It is widely regarded as a useful research chemical for these purposes.[]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the substitution pattern and electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data. The choice of DMSO-d₆ as a solvent is critical; its ability to form hydrogen bonds with the carboxylic acid and N-H protons prevents rapid proton exchange, allowing for their clear observation in the ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2 seconds.

    • Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) for spectral calibration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum with a spectral width of 0 to 200 ppm.

    • Accumulate 1024-2048 scans to achieve an adequate signal-to-noise ratio.

    • Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments. The aromatic region is particularly informative, with distinct signals for each proton on the indole core. The electron-withdrawing nature of the cyano and carboxylic acid groups significantly influences the chemical shifts.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-N1 (Indole NH)~12.5Broad Singlet-Acidic proton, broadened by hydrogen bonding and quadrupole effects from nitrogen. Appears far downfield.
COOH~12.3Broad Singlet-Highly deshielded acidic proton of the carboxylic acid, exchanges with water.
H-2~8.2Singlet (or narrow doublet)J ≈ 2-3 HzLocated between the indole nitrogen and the C3-carboxyl group. Deshielded. May show small coupling to N-H.
H-4~8.1DoubletJ ≈ 8.5 HzOrtho-coupled to H-5. Deshielded by proximity to the pyrrole ring fusion.
H-7~8.0Singlet (or narrow doublet)J ≈ 1-2 HzAdjacent to the electron-withdrawing cyano group at C6. Appears as a near-singlet due to small meta coupling.
H-5~7.6Doublet of DoubletsJ ≈ 8.5, 1.5 HzOrtho-coupled to H-4 and meta-coupled to H-7.

Note: Predicted values are based on analysis of similar indole structures and substituent effects. Actual experimental values may vary slightly.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the attached functional groups. The nitrile and carboxyl carbons are particularly easy to identify due to their characteristic downfield shifts.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Carboxyl)~165Characteristic chemical shift for a carboxylic acid carbon.[5]
C-7a~138Bridgehead carbon adjacent to the indole nitrogen.
C-3a~128Bridgehead carbon adjacent to the C3 position.
C-2~127Deshielded by the adjacent nitrogen and carboxyl group.
C-5~125Aromatic CH carbon on the benzene ring.
C-4~122Aromatic CH carbon on the benzene ring.
C≡N (Nitrile)~119Typical range for a nitrile carbon.[5]
C-7~115Aromatic CH carbon adjacent to the cyano-substituted carbon.
C-3~108Shielded carbon bearing the carboxylic acid group.
C-6~105Carbon atom directly attached to the electron-withdrawing cyano group.

Note: These predictions are based on established chemical shift ranges for indole derivatives and functional groups.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For this compound, IR provides clear evidence for the N-H, O-H, C=O, and C≡N functionalities.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum is dominated by strong, characteristic absorptions that confirm the molecular structure.

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale for Assignment
3300-2500O-H (Carboxylic Acid)StretchingA very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5]
~3350N-H (Indole)StretchingA moderately sharp peak, often superimposed on the broad O-H stretch.[7]
~2230C≡N (Nitrile)StretchingA sharp, strong absorption in a relatively clean region of the spectrum, providing definitive evidence for the cyano group.[5][8]
~1710C=O (Carboxylic Acid)StretchingA very strong, sharp absorption, typical for a hydrogen-bonded (dimeric) carboxylic acid.[5]
1600-1450C=C (Aromatic)StretchingMultiple sharp peaks corresponding to the indole ring system.
~1250C-OStretchingStrong absorption associated with the carboxylic acid C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, offering the final piece of evidence for structural confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing fragmentation and clearly showing the molecular ion.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information. The negative mode is often superior for carboxylic acids.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement to within 5 ppm.

  • Fragmentation (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data.

G cluster_workflow HRMS (ESI) Workflow prep Sample Prep (Dilute Solution) infuse Syringe Infusion prep->infuse ionize Electrospray Ionization (ESI) infuse->ionize detect High-Res Detection (TOF / Orbitrap) ionize->detect data Data Analysis (Accurate Mass) detect->data

Caption: Experimental workflow for HRMS analysis.

Mass Spectral Data and Interpretation

The HRMS data provide the elemental composition, while the fragmentation pattern reveals structural motifs.

  • Molecular Formula: C₁₀H₆N₂O₂

  • Calculated Exact Mass: 186.0429

  • Expected Ions:

    • Positive Mode ([M+H]⁺): m/z 187.0502

    • Negative Mode ([M-H]⁻): m/z 185.0356

A key fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid, a common and energetically favorable process.

G mol [M-H]⁻ m/z 185.0356 frag1 Fragment Ion m/z 141.0451 mol->frag1 - CO₂ (44 Da)

Caption: Primary fragmentation pathway in negative ion mode MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of all data. Each technique provides a unique piece of the puzzle, and together they offer an unambiguous confirmation of the structure of this compound.

  • MS confirms the elemental formula (C₁₀H₆N₂O₂) and molecular weight (186.17).

  • IR definitively identifies the key functional groups: N-H, O-H, C≡N, and C=O.

  • ¹³C NMR confirms the presence of 10 unique carbons, including the distinct signals for the carboxyl, nitrile, and aromatic carbons.

  • ¹H NMR reveals the precise connectivity and spatial relationship of the 6 protons, confirming the 3,6-disubstitution pattern on the indole core.

The combined data are fully consistent with the proposed structure and leave no room for ambiguity regarding its identity and purity.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. National Institutes of Health (NIH).
  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Academy of Sciences.
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  • Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. ResearchGate.
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  • This compound | 174500-88-0. Aladdin.
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  • 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI.
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Introduction: The Structural Elucidation of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-cyano-1H-indole-3-carboxylic acid

In the landscape of medicinal chemistry and materials science, indole derivatives represent a cornerstone scaffold, prized for their diverse biological activities and unique electronic properties. This compound is a key bifunctional building block, incorporating both a nucleophilic indole core and two distinct electron-withdrawing groups. The precise arrangement of these functionalities dictates the molecule's reactivity, intermolecular interactions, and, ultimately, its utility in drug development and organic electronics.

Unambiguous structural verification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will explore the causal relationships between the molecular structure and the resulting spectral parameters—chemical shifts (δ) and coupling constants (J)—grounded in the fundamental principles of magnetic resonance and substituent effects.

Theoretical Framework: Decoding Substituent Effects on the Indole Ring

The ¹H NMR spectrum of an indole is governed by the intricate interplay of electron densities and ring currents inherent to the heterocyclic aromatic system.[1][2][3] The introduction of a carboxylic acid at the C3 position and a cyano group at the C6 position profoundly perturbs this electronic landscape.

  • The C3-Carboxylic Acid: This group exerts a strong electron-withdrawing effect, primarily deshielding the proton at the adjacent C2 position. The acidic proton of the carboxyl group itself is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[4][5]

  • The C6-Cyano Group: As a potent electron-withdrawing substituent, the nitrile group significantly influences the chemical shifts of the protons on the benzo-fused ring.[6][7][8] It deshields the ortho (H5, H7) and para (H4, though not present here) positions through a combination of inductive and resonance effects, withdrawing π-electron density from the aromatic system.[6][7]

The combined influence of these groups results in a highly dispersed and informative aromatic region in the ¹H NMR spectrum, allowing for the complete assignment of every proton.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound, acquired in DMSO-d₆. The choice of DMSO-d₆ is critical; its hydrogen-bond accepting nature slows the chemical exchange of the labile N-H and COOH protons, resulting in sharper, more readily observable signals compared to other solvents like chloroform-d.[9]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
COOH ~12.3Broad SingletN/AHighly deshielded acidic proton, subject to hydrogen bonding.[4][10][11]
N-H ~12.2Broad SingletN/AAcidic proton on the indole nitrogen, deshielded and often broad.[12][13]
H-2 ~8.3Singlet (or narrow doublet)J ≈ 2-3 Hz (if coupled to N-H)Strongly deshielded by the adjacent C3-carboxylic acid and the heterocyclic nitrogen atom.
H-7 ~8.2Singlet (or narrow doublet)J ≈ 0.8-1.0 HzDeshielded by the C6-cyano group (meta position) and the ring junction. Appears as a near singlet due to small meta coupling to H-5.
H-4 ~7.8DoubletJ ≈ 8.5 HzExhibits standard ortho coupling with H-5. Deshielded by the fused pyrrole ring and the para cyano group.
H-5 ~7.6Doublet of DoubletsJ ≈ 8.5 Hz, 1.5 HzCoupled to H-4 (ortho) and H-7 (meta). Positioned ortho to the strongly electron-withdrawing cyano group, causing a significant downfield shift.[14]

Visualizing Coupling Relationships

The connectivity and through-bond coupling relationships between the aromatic protons are critical for definitive assignment. The following diagram illustrates the structure and the key couplings.

Caption: Molecular structure and key proton coupling pathways.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

1. Sample Preparation:

  • Objective: To prepare a clear, homogenous solution at an optimal concentration, free from particulate matter that degrades magnetic field homogeneity.
  • Procedure:
  • Accurately weigh 10-15 mg of this compound into a clean, dry vial.[15]
  • Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.96% D).
  • Gently warm or vortex the vial to ensure complete dissolution. A clear, particle-free solution is essential.
  • Using a Pasteur pipette with a tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as impurities can be leached by the solvent.
  • Cap the NMR tube securely to prevent atmospheric moisture contamination.

2. Instrument Setup and Data Acquisition:

  • Objective: To optimize spectrometer conditions for high resolution and signal-to-noise, ensuring accurate chemical shift referencing.
  • Procedure:
  • Insert the sample into the spectrometer's magnet.
  • Lock onto the deuterium signal from the DMSO-d₆ solvent.
  • Perform automated or manual shimming on the sample to maximize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of good shimming.
  • Set the spectral width to cover a range from approximately -1 to 14 ppm.
  • Use a standard single-pulse experiment with a 30° or 45° pulse angle to allow for a short relaxation delay (e.g., 1-2 seconds).
  • Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

3. Data Processing:

  • Objective: To convert the raw free induction decay (FID) into a clear, interpretable spectrum.
  • Procedure:
  • Apply a mild exponential window function (e.g., line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio without significantly sacrificing resolution.
  • Perform a Fourier transform.
  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
  • Perform a baseline correction to ensure a flat baseline across the spectrum.
  • Integrate all signals. Calibrate the integration by setting one of the single, well-resolved aromatic protons (e.g., H-2, H-4, or H-7) to a value of 1.0.
  • Analyze the chemical shifts, multiplicities, and coupling constants for each signal to assign the structure.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the principles of substituent effects and spin-spin coupling, allows for the confident assignment of all proton resonances. The electron-withdrawing nature of both the C3-carboxylic acid and the C6-cyano group leads to a well-dispersed spectrum with all aromatic protons appearing downfield of 7.5 ppm. By employing the robust experimental protocol detailed herein, researchers can obtain high-quality, reproducible data, ensuring the structural integrity of this valuable synthetic intermediate.

References

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  • This compound | 174500-88-0. (n.d.).
  • Coupling constants for 1H and 13C NMR. (n.d.).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).
  • Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. (n.d.).
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
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A Comprehensive Technical Guide to the ¹³C NMR Analysis of 6-cyano-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise characterization of these molecules is paramount for drug discovery and development. This guide provides an in-depth technical analysis of 6-cyano-1H-indole-3-carboxylic acid using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of ¹³C NMR, provide a detailed experimental protocol, and present a thorough interpretation of the predicted spectrum. This document is intended to serve as a practical resource for researchers, enabling accurate structural elucidation and quality control.

Introduction: The Significance of Substituted Indoles and the Power of ¹³C NMR

The indole scaffold is a privileged structure in drug design, exhibiting a wide array of biological activities. The introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's pharmacological properties. This compound is a key intermediate in the synthesis of various bioactive compounds. The cyano (-CN) and carboxylic acid (-COOH) groups are strong electron-withdrawing groups that significantly influence the electronic environment of the indole ring, thereby modulating its reactivity and potential biological targets.

¹³C NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. It provides a detailed fingerprint of the carbon skeleton, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. For substituted indoles, ¹³C NMR allows for the unambiguous determination of substituent positions and provides insights into the electronic effects at play within the molecule.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean and interpretable ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

A well-prepared sample is the foundation of a high-quality NMR spectrum.

Materials:

  • This compound (50-100 mg for a strong signal in a reasonable time)[1]

  • Deuterated solvent (e.g., DMSO-d₆, as the compound is likely polar)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool for filtration

  • Vortex mixer or sonicator

Procedure:

  • Weighing the Sample: Accurately weigh 50-100 mg of this compound. Higher concentrations will reduce the acquisition time, but may lead to broader lines in the corresponding ¹H NMR spectrum due to increased viscosity.[1]

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Given the polar nature of the carboxylic acid and cyano groups, DMSO-d₆ is a suitable choice. Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Gentle warming, vortexing, or sonication can aid in dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

The following are typical parameters for a standard proton-decoupled ¹³C NMR experiment.

Instrument:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher)

Acquisition Parameters:

  • Pulse Program: A standard single-pulse proton-decoupled experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width (SW): Approximately 200-250 ppm, centered around 100-120 ppm, to encompass all expected carbon resonances.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans (NS): This will depend on the sample concentration. For a 50-100 mg sample, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

Spectral Analysis and Interpretation

As no experimental spectrum for this compound is readily available in public databases, we will predict the ¹³C NMR chemical shifts based on the known values for indole and the additive effects of the substituents. The analysis will be performed with the assumption that the solvent is DMSO-d₆.

The Indole Core and Substituent Effects

The ¹³C chemical shifts of the parent indole molecule in DMSO-d₆ are our starting point. The introduction of the electron-withdrawing carboxylic acid group at the 3-position and the cyano group at the 6-position will cause significant changes in the chemical shifts of the surrounding carbon atoms.

  • Carboxylic Acid Group (-COOH) at C-3: This group is strongly electron-withdrawing through both resonance and inductive effects. It will deshield the carbon it is attached to (C-3) and other carbons in conjugation with it.

  • Cyano Group (-CN) at C-6: The cyano group is also a potent electron-withdrawing group, primarily through its strong inductive effect and resonance effect. This will lead to a deshielding of the carbon it is attached to (C-6) and will influence the chemical shifts of the other carbons in the benzene portion of the indole ring.

Predicted ¹³C Chemical Shifts

The following table summarizes the predicted ¹³C chemical shifts for this compound. These predictions are based on data from indole, 6-cyanoindole[2], and indole-3-carboxylic acid[3][4].

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C-2~125-130Deshielded by the adjacent C-3 with the -COOH group.
C-3~110-115Shielded due to the alpha-effect of the carboxylic acid, but this is counteracted by the electron-withdrawing nature of the group. The final shift is a balance of these effects.
C-3a~128-133Deshielded due to the influence of the -COOH group at C-3.
C-4~120-125Influenced by the electron-withdrawing cyano group at the para position.
C-5~122-127Adjacent to the carbon bearing the cyano group, likely deshielded.
C-6~105-110The carbon directly attached to the electron-withdrawing cyano group will be significantly shielded due to the ipso-effect of the nitrile.
C-7~115-120Influenced by the adjacent cyano group.
C-7a~135-140Deshielded due to the influence of the cyano group on the benzene ring.
-COOH~165-170Typical chemical shift for a carboxylic acid carbon.
-CN~118-122Typical chemical shift for a nitrile carbon.
Visualizing Substituent Effects

The following diagram illustrates the electron-withdrawing effects of the cyano and carboxylic acid groups on the indole ring, which in turn influences the ¹³C chemical shifts.

Caption: Electron-withdrawing groups (EWG) pull electron density, deshielding most ring carbons.

Conclusion: A Powerful Tool for Structural Verification

¹³C NMR spectroscopy provides an unparalleled level of detail for the structural analysis of substituted indoles like this compound. By understanding the fundamental principles of chemical shifts and the influence of substituents, researchers can confidently assign the carbon resonances and verify the structure of their synthesized compounds. The predicted chemical shifts and experimental protocols outlined in this guide serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the accurate and efficient characterization of these important molecular entities.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Iowa State University Chemical Instrumentation Facility.
  • Rosenberg, I. E., et al. (1982). 13C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds, 18(4), 388-391.
  • Reich, H. J.
  • SpectraBase. 1H-Indole-3-carboxylic acid, 1-[(2-fluorophenyl)methyl]-. [Link]
  • MDPI. Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-indole-3-carboxylic Esters. [Link]
  • SpectraBase. Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]
  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
  • Szymański, S., et al. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International journal of molecular sciences, 6(2), 52-64.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • PubChem. Indole-3-carboxylic acid. [Link]

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An In-Depth Technical Guide to the Mass Spectrometry of 6-cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-cyano-1H-indole-3-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and draw upon extensive experience with related indole derivatives and carboxylic acids.

Introduction and Analytical Strategy

This compound is a heterocyclic compound featuring an indole nucleus, a carboxylic acid group, and a nitrile group. Its molecular formula is C₁₀H₆N₂O₂ with a monoisotopic mass of 186.04 Da.[][2] The analytical challenge lies in selecting the appropriate ionization technique and interpreting the fragmentation patterns to achieve unambiguous identification and quantification.

Our strategy is centered around Liquid Chromatography-Mass Spectrometry (LC-MS), leveraging the strengths of electrospray ionization (ESI) for its efficacy with polar, ionizable molecules like carboxylic acids. Tandem mass spectrometry (MS/MS) will be employed for structural confirmation through controlled fragmentation.[3]

Chemical Properties Summary
PropertyValueSource
Molecular FormulaC₁₀H₆N₂O₂[]
Molecular Weight186.17 g/mol []
IUPAC NameThis compound[]
CAS Number174500-88-0[4][5]

Ionization and Mass Analysis: The "Why" Behind the Method

The choice of ionization method is critical for successfully analyzing this compound.

Electrospray Ionization (ESI): The Preferred Technique

ESI is the premier choice for this molecule due to the presence of the carboxylic acid group.[6] This functional group is readily deprotonated in solution, making the molecule ideal for analysis in negative ion mode (ESI-). The expected pseudomolecular ion would be the deprotonated molecule, [M-H]⁻, at m/z 185.03.

While positive ion mode (ESI+) is possible, protonation would likely occur on the indole nitrogen. However, negative mode is generally more sensitive and produces a cleaner spectrum for acidic compounds.[7][8]

Mass Analyzer Selection

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is recommended. These analyzers provide accurate mass measurements, which are crucial for confirming the elemental composition of the parent ion and its fragments. For routine quantification, a Triple Quadrupole (QqQ) mass spectrometer is highly effective due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[3]

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines a robust method for the LC-MS/MS analysis of this compound.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Standards: Prepare a series of dilutions from the stock solution using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For samples in complex matrices (e.g., plasma, tissue homogenate), a protein precipitation step with ice-cold acetonitrile is recommended, followed by centrifugation to remove solid debris.[9] The supernatant can then be diluted as necessary.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining this moderately polar molecule.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Parameters (Negative Ion Mode)
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: 3.0-3.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

  • Full Scan MS (Survey): m/z 50-250

  • Tandem MS (MS/MS):

    • Precursor Ion: m/z 185.03

    • Collision Energy: A ramp of 10-40 eV should be tested to optimize fragmentation.

    • Collision Gas: Argon

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Standards stock->working lc_system C18 RP-HPLC working->lc_system sample Matrix Sample Prep sample->lc_system esi ESI Source (Negative Mode) lc_system->esi ms1 MS1 Scan (Precursor m/z 185.03) esi->ms1 cid Collision Cell (CID) ms1->cid ms2 MS2 Scan (Product Ions) cid->ms2 data_proc Quantification & Structural Confirmation ms2->data_proc

Caption: LC-MS/MS workflow for this compound.

Interpretation of Mass Spectra: Predicting Fragmentation

Based on the structure and known fragmentation patterns of related compounds, we can predict the MS/MS spectrum of the [M-H]⁻ ion of this compound (m/z 185.03).[10][11]

Primary Fragmentation Pathway

The most labile bond in the deprotonated molecule is the one connecting the carboxylic acid group to the indole ring. Therefore, the most prominent fragmentation pathway is expected to be the neutral loss of carbon dioxide (CO₂), which has a mass of 44.00 Da.[11]

  • [M-H]⁻ → [M-H-CO₂]⁻ + CO₂

  • m/z 185.03 → m/z 141.03 + 44.00

This would result in a major product ion at m/z 141.03 , corresponding to the deprotonated 6-cyano-indole.

Secondary Fragmentation

Further fragmentation of the m/z 141.03 ion could involve the loss of hydrogen cyanide (HCN) from the cyano-indole structure. The mass of HCN is 27.01 Da.

  • [C₉H₅N₂]⁻ → [C₈H₄N]⁻ + HCN

  • m/z 141.03 → m/z 114.02 + 27.01

This would produce a secondary product ion at m/z 114.02 .

Predicted Fragmentation Diagram

G parent [M-H]⁻ m/z 185.03 frag1 [M-H-CO₂]⁻ m/z 141.03 parent->frag1 - CO₂ (44.00 Da) frag2 [M-H-CO₂-HCN]⁻ m/z 114.02 frag1->frag2 - HCN (27.01 Da)

Caption: Predicted MS/MS fragmentation of this compound.

Summary of Expected Ions
Ion DescriptionProposed Structurem/z (Negative Mode)
Pseudomolecular Ion [M-H]⁻Deprotonated Parent185.03
Primary FragmentDeprotonated 6-cyano-indole141.03
Secondary FragmentFragment from HCN loss114.02

Conclusion

The mass spectrometric analysis of this compound is best approached using LC-MS with electrospray ionization in negative mode. This method provides high sensitivity for the deprotonated parent molecule. Subsequent tandem mass spectrometry (MS/MS) is predicted to yield a characteristic fragmentation pattern dominated by the neutral loss of CO₂, providing a robust method for the structural confirmation and quantification of this compound in various matrices. The protocols and predictive data presented in this guide offer a solid foundation for developing and validating specific assays in research and drug development settings.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017-03-22). National Institutes of Health (NIH). [Link]
  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Applic
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022-08-02). National Institutes of Health (NIH). [Link]
  • Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry.
  • 6-cyano-1H-indole-2-carboxylic Acid. PubChem. [Link]
  • Structure Determination of Indoles Using Tandem Time-of-flight Mass Spectrometry, Laser Desorption Ionization and Photo-induced Dissoci
  • Investigating the Ionization of Dissolved Organic Matter by Electrospray. National Institutes of Health (NIH). [Link]
  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ioniz
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023-04-02). MDPI. [Link]
  • Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters.
  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. [Link]
  • Electrospray ioniz
  • Indole-3-Carboxylic Acid. PubChem. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. [Link]

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Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 6-cyano-1H-indole-3-carboxylic Acid

This compound is a heterocyclic compound featuring a confluence of three critical functional groups: an indole ring system, a carboxylic acid, and a nitrile. This unique combination makes it a molecule of interest in medicinal chemistry and materials science. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for its structural confirmation and for probing intermolecular interactions. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational modes of the molecule's functional groups, effectively fingerprinting its chemical identity. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound, explains the rationale behind spectral features, and details a robust protocol for data acquisition.

Molecular Architecture and Key Vibrational Modes

To comprehend the IR spectrum of this compound, we must first consider its molecular structure and the primary bonds that contribute to its vibrational signature. The molecule's spectrum is a composite of the absorptions from its indole nucleus, its carboxylic acid moiety, and its cyano substituent.

Caption: Key functional groups of this compound.

Interpreting the Infrared Spectrum: A Region-by-Region Analysis

The solid-state IR spectrum of this molecule is dominated by features arising from strong intermolecular hydrogen bonding, primarily through the carboxylic acid groups, which typically form cyclic dimers.

The High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is characterized by the stretching vibrations of hydrogen atoms bonded to electronegative atoms like oxygen and nitrogen.

  • O-H Stretching (Carboxylic Acid): The most prominent feature in the spectrum is an extremely broad and intense absorption band for the O-H stretch, spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2] This significant broadening is the hallmark of the strong hydrogen-bonded dimers formed between carboxylic acid molecules.[2] The band is often complex and can appear "messy," masking other absorptions in this region.[1]

  • N-H Stretching (Indole): A sharper, medium-intensity peak corresponding to the N-H stretching of the indole ring is expected to appear around 3400 cm⁻¹.[3][4] This peak will likely be superimposed on the broad O-H absorption. Its presence confirms the integrity of the indole nucleus.

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically give rise to weaker, sharp peaks just above 3000 cm⁻¹.[3] These may be visible as small spikes emerging from the broad O-H band.

The Triple Bond Region (2300 cm⁻¹ - 2100 cm⁻¹)
  • C≡N Stretching (Nitrile): A sharp, medium-to-strong intensity peak is expected in the 2200-2260 cm⁻¹ range due to the C≡N triple bond stretch.[5] The nitrile group absorbs in a relatively "quiet" area of the spectrum, making this peak highly diagnostic.[6][7] Its intensity and exact position can be sensitive to the local electronic environment and intermolecular interactions.[8] Conjugation with the aromatic indole ring may shift this absorption to a slightly lower frequency.[5]

The Double Bond Region (1800 cm⁻¹ - 1600 cm⁻¹)
  • C=O Stretching (Carboxylic Acid): An intense, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid is a key landmark. For hydrogen-bonded dimers, this peak typically appears between 1710 and 1725 cm⁻¹.[2] Because the carboxylic acid is conjugated with the indole ring, resonance can weaken the C=O double bond, shifting the frequency further down to as low as 1690 cm⁻¹.[9]

  • C=C Stretching (Aromatic): The indole ring will exhibit several weaker C=C stretching absorptions in the 1620-1450 cm⁻¹ region.[3] These bands confirm the presence of the aromatic system.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex vibrational modes that are unique to the molecule as a whole.

  • C-O Stretching and O-H Bending: A combination of C-O stretching and in-plane O-H bending from the carboxylic acid group results in strong, broad absorptions between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.[1]

  • Out-of-Plane O-H Bend: A broad, medium-intensity peak around 920 cm⁻¹ is another characteristic feature of dimeric carboxylic acids, attributed to the out-of-plane O-H bend.[1]

Summary of Expected Vibrational Frequencies

The anticipated IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)Functional Group / VibrationExpected IntensityCharacteristics
~3400Indole N-H StretchMediumSharp peak, may be on top of the broad O-H band
3300 - 2500Carboxylic Acid O-H StretchStrongVery broad, indicative of H-bonding
>3000Aromatic C-H StretchWeak to MediumSharp peaks
~2230Nitrile C≡N StretchMedium to StrongSharp, highly diagnostic
~1690 - 1710Carboxylic Acid C=O Stretch (Conjugated)StrongSharp, intense
1620 - 1450Indole Ring C=C StretchesWeak to MediumMultiple sharp bands
1440 - 1395Carboxylic Acid O-H Bend (in-plane)MediumBroad
1320 - 1210Carboxylic Acid C-O StretchStrongBroad
~920Carboxylic Acid O-H Bend (out-of-plane)MediumBroad

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for solid powders that requires minimal sample preparation.

Workflow Diagram

atr_workflow start Start bg Collect Background Spectrum: Run a background scan with an empty, clean ATR crystal. start->bg prep Sample Preparation: Place a small amount (~1-2 mg) of this compound on the ATR crystal. contact Apply Pressure: Lower the anvil to ensure intimate contact between the sample and the crystal. prep->contact sample_scan Collect Sample Spectrum: Scan the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹). contact->sample_scan bg->prep process Data Processing: Perform ATR correction and baseline correction if necessary. sample_scan->process analyze Spectral Analysis: Identify peak positions, intensities, and assign vibrational modes. process->analyze end End analyze->end

Sources

solubility of 6-cyano-1H-indole-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Cyano-1H-indole-3-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, and present detailed, field-proven protocols for both qualitative and quantitative solubility determination in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility profile of this and similar compounds.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, the solubility of a compound is a cornerstone physicochemical property.[1][2] Poor solubility can lead to a cascade of challenges, including low absorption, inadequate bioavailability, and unreliable in vitro assay results, ultimately increasing the time and cost of development.[1][3] this compound (CAS No: 174500-88-0), with its distinct indole, carboxylic acid, and cyano functionalities, presents a unique solubility profile that warrants careful investigation.[4][][6][7][8] This guide serves as a practical manual for elucidating this profile, empowering researchers to make data-driven decisions in their development programs.

Molecular Profile and Theoretical Solubility Considerations

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₂[]
Molecular Weight 186.17 g/mol [][6]
Predicted Boiling Point 509.0 ± 30.0 °C[4][]
Predicted Density 1.49 - 1.5 g/cm³[4][]

The structure of this compound is characterized by three key functional groups that dictate its interactions with various solvents:

  • The Indole Ring: A bicyclic aromatic system that is generally non-polar and hydrophobic.

  • The Carboxylic Acid (-COOH): A polar group capable of acting as both a hydrogen bond donor and acceptor. This group can also deprotonate to form a carboxylate salt, significantly increasing aqueous solubility.[9]

  • The Cyano Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.

Based on the principle of "like dissolves like," we can make some theoretical predictions about its solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and cyano groups, suggesting a higher likelihood of good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high polarity, which should facilitate the dissolution of the polar functionalities of the molecule. DMSO and DMF are often excellent solvents for compounds of this nature.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar indole ring may have some affinity for these solvents, but the highly polar carboxylic acid and cyano groups will likely limit solubility significantly.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate solubility data. We will outline protocols for both a rapid qualitative assessment and a more rigorous quantitative determination.

Qualitative Solubility Assessment

This initial screening provides a rapid, semi-quantitative understanding of solubility across a range of solvents.

Protocol:

  • Add approximately 1-2 mg of this compound to a small, clear glass vial.

  • Add the test solvent dropwise (e.g., 100 µL at a time) up to a total volume of 1 mL.

  • After each addition, cap the vial and vortex for 30-60 seconds.

  • Visually inspect for the complete dissolution of the solid material against a dark background.

  • Categorize the solubility as:

    • Very Soluble: Dissolves in < 1 mL of solvent.

    • Soluble: Dissolves in 1-3 mL of solvent.

    • Slightly Soluble: Some dissolution, but solid remains after 3 mL.

    • Insoluble: No apparent dissolution.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[3][10]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.[1][3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Calculation: Determine the concentration of the diluted sample using a pre-established calibration curve and then back-calculate the original concentration in the saturated solution. This value is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake/rotate at constant temp (24-48 hours) prep2->equil sep Centrifuge to pellet undissolved solid equil->sep quant1 Collect supernatant sep->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV / UV-Vis quant2->quant3 quant4 Calculate solubility from calibration curve quant3->quant4 caption Thermodynamic Solubility Workflow

Caption: Thermodynamic Solubility Workflow

High-Throughput Kinetic Solubility Assay

For early-stage drug discovery, a higher throughput kinetic solubility assay is often employed.[3][10][11] This method measures how readily a compound dissolves when diluted from a DMSO stock solution into an aqueous or organic medium.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent. The final DMSO concentration should be low (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).[1]

  • Precipitate Detection: Analyze the plate for any precipitate formation. This can be done visually or, more quantitatively, using a nephelometer (which measures light scattering) or by UV absorbance readings before and after filtration/centrifugation.[1][3]

  • Quantification: After filtering or centrifuging the plate to remove any precipitate, the concentration of the dissolved compound in the filtrate/supernatant is determined, typically by HPLC-UV or LC-MS.[1]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare high-concentration DMSO stock solution assay1 Add DMSO stock to solvent in 96-well plate prep1->assay1 assay2 Incubate with shaking (1-2 hours) assay1->assay2 analysis1 Filter/centrifuge to remove precipitate assay2->analysis1 analysis2 Quantify dissolved compound in supernatant/filtrate analysis1->analysis2 caption Kinetic Solubility Workflow

Caption: Kinetic Solubility Workflow

Data Presentation

For clarity and comparative purposes, all quantitative solubility data should be summarized in a table.

Table 2: Example Solubility Data Table for this compound

SolventTemperature (°C)Solubility (mg/mL)Method
Methanol25Experimental ValueThermodynamic
Ethanol25Experimental ValueThermodynamic
Acetonitrile25Experimental ValueThermodynamic
DMSO25Experimental ValueThermodynamic
Ethyl Acetate25Experimental ValueThermodynamic
Toluene25Experimental ValueThermodynamic

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The is a fundamental parameter that dictates its utility in various scientific applications, particularly in drug development. This guide has provided a robust framework for understanding its solubility based on molecular structure and, more importantly, for determining it empirically through established scientific protocols. By systematically applying these methodologies, researchers can generate high-quality, reliable solubility data to accelerate their research and development efforts.

References

  • Creative Bioarray. Aqueous Solubility Assays. [Link]
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]
  • Unknown.
  • PubChem. 6-cyano-1H-indole-2-carboxylic Acid. [Link]
  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]
  • Unknown.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • University of Toronto. Solubility of Organic Compounds. [Link]

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role of the cyano group in indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Role of the Cyano Group in Indole-3-Carboxylic Acid Chemistry and Drug Design

Abstract

The introduction of a cyano (-C≡N) group to the indole-3-carboxylic acid scaffold is a pivotal strategic decision in medicinal chemistry and synthetic chemistry. Far from being a passive substituent, the cyano group exerts profound and predictable control over the molecule's electronic landscape, acidity, reactivity, and biological interactions. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the multifaceted roles of the cyano group. We will explore its powerful electron-withdrawing effects, its utility as a versatile synthetic handle, and its strategic application as a bioisostere in modern drug design. This document will synthesize field-proven insights with fundamental chemical principles, offering detailed experimental protocols, quantitative data analysis, and visual diagrams to illuminate the causality behind key experimental choices.

The Electronic Influence of the Cyano Group: A Paradigm Shift in Indole Chemistry

The indole ring is inherently electron-rich, a characteristic stemming from the delocalization of the nitrogen atom's lone pair of electrons into the bicyclic π-system.[1] This makes the indole nucleus, particularly the C3 position, highly susceptible to electrophilic attack.[1][2][3] The introduction of a cyano group fundamentally alters this electronic character.

Inductive and Mesomeric Effects

The cyano group is a potent electron-withdrawing group (EWG), exerting its influence through two distinct mechanisms:

  • Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the rest of the molecule through the sigma bonds.[4]

  • Mesomeric Effect (-M): The π-system of the cyano group can participate in resonance with the indole ring, further delocalizing and withdrawing electron density.[1]

This dual-action withdrawal deactivates the entire indole ring system towards electrophilic substitution when compared to the parent indole.[1] However, the pyrrole moiety's inherent nucleophilicity remains, creating a nuanced reactivity profile that can be strategically exploited.

electronic_effects cluster_indole Indole-3-Carboxylic Acid cluster_cyano_indole Cyano-Substituted Indole-3-Carboxylic Acid I_ring Indole Ring (Electron-Rich) COOH Carboxylic Acid I_ring->COOH Base Acidity CI_ring Indole Ring (Electron-Deficient) CCOOH Carboxylic Acid (More Acidic) CI_ring->CCOOH Enhanced Acidity CN Cyano Group (-C≡N) (Strong EWG) CN->CI_ring -I & -M Effects bioisostere Indole_CN Indole-CN (Starting Scaffold) Tetrazole Tetrazole Ring (Acid Mimic) Indole_CN->Tetrazole [2+3] Cycloaddition (e.g., NaN3) Amide Amide Group (-CONH2) Indole_CN->Amide Partial Hydrolysis Carboxylic_Acid Carboxylic Acid (-COOH) Carboxylic_Acid->Tetrazole Bioisosteric Replacement

Caption: The cyano group as a gateway for bioisosteric replacement.

Experimental Protocols: Synthesis and Functionalization

The synthesis of cyano-substituted indole-3-carboxylic acids and their derivatives is well-documented. The following protocols represent robust and commonly employed methodologies.

Protocol: Synthesis of 3-Cyanoacetyl Indole

3-Cyanoacetyl indoles are versatile intermediates for creating a wide array of heterocyclic compounds with biological activity. [2][5][6][7]This protocol is based on the reaction of indole with cyanoacetic acid.

Objective: To synthesize 3-cyanoacetyl indole, a key precursor for more complex derivatives.

Materials:

  • Indole

  • Cyanoacetic acid

  • Propanoic anhydride

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine indole (1 equivalent), cyanoacetic acid (1.1 equivalents), and propanoic anhydride (2.5 equivalents).

  • Heat the reaction mixture to 65–75 °C with continuous stirring.

  • Maintain the temperature and stirring for approximately 7-10 minutes, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Quench the reaction by carefully adding cold water, which will cause the product to precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the crude solid by recrystallization from hot ethanol to yield pure 3-cyanoacetyl indole.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the results to literature values.

Protocol: Hydrolysis of a Nitrile to a Carboxylic Acid

This protocol details the conversion of a cyano-substituted indole to its corresponding carboxylic acid derivative, a common step in modifying the scaffold. [8][9] Objective: To convert an indole-3-carbonitrile derivative to indole-3-carboxylic acid.

Materials:

  • Indole-3-carbonitrile derivative (e.g., from a previous synthesis)

  • Methanol (MeOH)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M or 30%) [9][10]* Aqueous Hydrochloric Acid (HCl) solution (e.g., 2 M)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the indole-3-carbonitrile derivative (1 equivalent) in a mixture of methanol and aqueous NaOH solution (e.g., a 4:1 v/v ratio of MeOH to 2 M NaOH). [9]2. Heat the reaction mixture to reflux (approximately 75 °C) and stir for 4-6 hours. [9]Monitor the reaction progress by TLC, observing the disappearance of the starting nitrile and the appearance of a more polar spot corresponding to the carboxylate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution to a pH of ~3 using 2 M HCl. The carboxylic acid product should precipitate out of the solution.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

  • If necessary, purify the product via recrystallization or column chromatography.

Causality: The use of a strong base (NaOH) and heat is necessary to facilitate the nucleophilic attack of hydroxide on the electrophilic carbon of the nitrile, driving the two-step hydrolysis first to the amide and then to the carboxylate salt. Subsequent acidification is required to protonate the carboxylate and yield the neutral carboxylic acid product.

Conclusion

The cyano group is a powerful and versatile tool in the design and synthesis of indole-3-carboxylic acid derivatives. Its profound electron-withdrawing properties allow for precise control over the acidity and reactivity of the indole scaffold. As a synthetic intermediate, it provides access to a diverse range of functional groups, most notably amines and tetrazoles, which are of high value in medicinal chemistry. Furthermore, its application as a non-classical bioisostere for carboxylic acids and other functionalities underscores its strategic importance in lead optimization and the development of novel therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to leverage the unique characteristics of the cyano group to advance their scientific and drug discovery objectives.

References

  • how a cyano group drastically impacts the pka - Filo. (n.d.).
  • An In-depth Technical Guide on the Fundamental Reactivity of the Indole Ring in 5-Cyanoindole - Benchchem. (n.d.).
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.).
  • N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - PMC - PubMed Central. (n.d.).
  • N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Publishing. (2023).
  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023).
  • (PDF) N -Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - ResearchGate. (n.d.).
  • Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Compound - MDPI. (n.d.).
  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Publishing. (n.d.).
  • Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination - ResearchGate. (2004).
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (n.d.).
  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023).
  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023).
  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed. (2023).
  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023).
  • amino acid pka of carboxylic acid - Chemistry Stack Exchange. (2015).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. (2022).
  • How is the cyanide group converted into the carboxylic group? - Quora. (2017).
  • Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. (n.d.).

Sources

An In-depth Technical Guide to the Electronic Properties of 6-cyano-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 6-cyano-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related indole derivatives and theoretical principles to predict and understand its electronic behavior. We will delve into the anticipated spectroscopic, electrochemical, and computational characteristics, offering a robust framework for researchers investigating this molecule. This guide is structured to provide not only a theoretical understanding but also practical, field-proven methodologies for its empirical investigation.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic structure, characterized by a π-rich bicyclic system, makes it an excellent pharmacophore capable of engaging in various biological interactions. The electronic properties of the indole ring can be finely tuned by the introduction of substituents, which modulate its electron density, reactivity, and photophysical behavior.

This compound incorporates two key functional groups: a strongly electron-withdrawing cyano (-CN) group at the 6-position of the benzene ring and a carboxylic acid (-COOH) group at the 3-position of the pyrrole ring. This specific substitution pattern is expected to profoundly influence the molecule's electronic landscape, impacting its utility in various applications. The cyano group is a powerful tool for modulating fluorescence and redox potentials, while the carboxylic acid group offers a handle for bioconjugation and can influence solubility and receptor binding. Understanding the interplay of these substituents is crucial for harnessing the full potential of this molecule.

Synthesis and Structural Characterization

Proposed Synthetic Workflow

A logical synthetic route would likely involve the introduction of the cyano group onto a pre-existing indole core, followed by functionalization at the 3-position.

Synthetic_Workflow A Starting Material: 6-bromo-1H-indole B Cyanation (e.g., CuCN, DMF, heat) A->B C Protection of Indole N-H (e.g., Boc anhydride) B->C D Formylation at C3 (Vilsmeier-Haack reaction) C->D E Oxidation of Aldehyde (e.g., KMnO4 or Ag2O) D->E F Deprotection (e.g., TFA) E->F G Final Product: This compound F->G CV_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis A Three-Electrode Cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) D Potential Sweep: Apply a triangular potential waveform A->D B Electrolyte Solution: - Supporting Electrolyte (e.g., 0.1 M TBAPF₆) - Solvent (e.g., Acetonitrile) B->D C Analyte: This compound C->D E Measure Current Response D->E F Plot Current vs. Potential (Cyclic Voltammogram) E->F G Determine Oxidation Peak Potential (Epa) F->G

The Lynchpin Molecule: A Technical Guide to 6-Cyano-1H-indole-3-carboxylic Acid as a Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex therapeutic agents. Among these, 6-cyano-1H-indole-3-carboxylic acid has emerged as a cornerstone scaffold, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth exploration of this critical intermediate, detailing its synthesis, chemical properties, and principal applications. We will delve into the mechanistic intricacies of its preparation and its pivotal role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. Furthermore, this guide will explore the broader potential of the 6-cyanoindole-3-carboxylic acid framework in the design of novel kinase inhibitors and other therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 6-Cyanoindole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a cyano group at the 6-position profoundly influences the electronic properties of the indole ring, enhancing its utility as a versatile building block in drug discovery.[2] The electron-withdrawing nature of the cyano group modulates the reactivity of the indole core and provides a key synthetic handle for further molecular elaboration.[2] This strategic functionalization is exemplified in the structure of this compound (CAS No: 174500-88-0), a molecule that has garnered significant attention as a crucial intermediate in the synthesis of high-value pharmaceuticals.[3] Its carboxylic acid moiety at the 3-position serves as a reactive site for amide bond formation and other key coupling reactions, making it an ideal precursor for a diverse range of complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug development.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₂[]
Molecular Weight 186.17 g/mol []
CAS Number 174500-88-0[5]
Appearance Light beige crystalline powder[6]
Melting Point 232-234 °C (decomposes)[6]
Boiling Point (Predicted) 509.0 ± 30.0 °C[5]
Density (Predicted) 1.49 ± 0.1 g/cm³[5]
Solubility Soluble in ethanol and methanol[6]
pKa (Predicted) 3.90 ± 0.10[6]

Synthesis and Key Chemical Reactions

The primary and most industrially relevant synthesis of this compound and its esters involves the Friedel-Crafts acylation of 6-cyano-1H-indole. This electrophilic aromatic substitution reaction is a robust and scalable method for introducing the carboxylic acid functionality at the C3 position of the indole ring.[2][7]

Synthesis of Methyl 6-Cyano-1H-indole-3-carboxylate via Friedel-Crafts Acylation

This protocol describes the synthesis of the methyl ester of the target compound, a common precursor in the synthesis of Alectinib.[7]

Experimental Protocol:

  • Acylation of 6-Cyano-1H-indole: To a solution of 6-cyano-1H-indole in a suitable aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at a controlled temperature (typically 0-5 °C).

  • Addition of Acylating Agent: Slowly add trichloroacetyl chloride to the reaction mixture. The reaction is highly exothermic and requires careful temperature management.

  • Esterification: Upon completion of the acylation, the reaction is quenched, and the intermediate is esterified by the addition of methanol.

  • Work-up and Purification: The reaction mixture is worked up with an aqueous solution, and the organic layer is separated, dried, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., n-hexane and ethyl acetate) to yield methyl 6-cyano-1H-indole-3-carboxylate as a white solid.[7] A reported yield for this transformation is approximately 90.2%.[7]

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the trichloroacetyl chloride by forming a complex, which then generates the highly electrophilic acylium ion.[2]

  • Trichloroacetyl Chloride: This acylating agent is chosen for its high reactivity, which is necessary to overcome the deactivating effect of the cyano group on the indole ring.

  • Low Temperature: The reaction is conducted at low temperatures to control the exothermic nature of the acylation and to minimize the formation of side products.

Reaction Mechanism: Friedel-Crafts Acylation of 6-Cyanoindole

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The electron-withdrawing cyano group at the C6 position deactivates the benzene portion of the indole ring towards electrophilic attack. However, the pyrrole ring, particularly the C3 position, remains sufficiently nucleophilic to react with the acylium ion.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Esterification & Final Product AcylChloride Trichloroacetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ 6Cyanoindole 6-Cyano-1H-indole SigmaComplex Sigma Complex (Resonance Stabilized) 6Cyanoindole->SigmaComplex + Acylium Ion Intermediate Acylated Indole Intermediate SigmaComplex->Intermediate - H⁺ FinalProduct Methyl 6-Cyano-1H- indole-3-carboxylate Intermediate->FinalProduct + Methanol - HCl G Start Methyl 6-Cyano-1H- indole-3-carboxylate Intermediate1 Condensation Product Start->Intermediate1 Condensation with 4-ethyl-3-(4-morpholin-4-yl- piperidin-1-yl)-α,α-dimethylbenzyl alcohol (Catalyst: Trifluoroacetic acid) Intermediate2 6-Cyano-2-[...]-1H-indole- 3-carboxylic acid Intermediate1->Intermediate2 Hydrolysis Final Alectinib Intermediate2->Final Cyclization (Alkali accelerant, e.g., Pyridine)

Sources

Methodological & Application

Synthesis of 6-Cyano-1H-indole-3-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Cyano-1H-indole-3-carboxylic Acid

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic functionalization of the indole scaffold allows for the fine-tuning of pharmacological activity. This compound is a particularly valuable building block in drug discovery. The cyano group at the 6-position serves as a versatile handle for a variety of chemical transformations, including its conversion to amides, tetrazoles, or other nitrogen-containing heterocycles, which are prevalent in bioactive molecules. The carboxylic acid moiety at the 3-position provides a key site for amide bond formation, enabling the facile linkage to other molecular fragments. This application note provides a comprehensive, three-step synthetic route from the readily available 6-bromoindole, designed to be a robust and reproducible protocol for researchers in synthetic and medicinal chemistry.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound from 6-bromoindole is accomplished through a reliable three-step sequence:

  • Palladium-Catalyzed Cyanation: The initial step involves the conversion of the aryl bromide at the 6-position of the indole ring to a nitrile. This is efficiently achieved through a palladium-catalyzed cyanation reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.[1]

  • Vilsmeier-Haack Formylation: The subsequent step introduces a formyl group (-CHO) at the electron-rich 3-position of the 6-cyanoindole intermediate. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

  • Oxidation: The final step involves the oxidation of the newly introduced aldehyde functionality to a carboxylic acid, yielding the target molecule. This transformation can be accomplished using a variety of mild oxidizing agents.

Visualizing the Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow Start 6-Bromoindole Step1 Step 1: Cyanation (Pd-Catalyzed) Start->Step1 Intermediate1 6-Cyano-1H-indole Step1->Intermediate1 Step2 Step 2: Formylation (Vilsmeier-Haack) Intermediate1->Step2 Intermediate2 6-Cyano-1H-indole-3-carboxaldehyde Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic route from 6-bromoindole to the target acid.

Part 1: Palladium-Catalyzed Cyanation of 6-Bromoindole

Expertise & Experience: Choosing the Right Conditions

The palladium-catalyzed cyanation of aryl halides has become a staple in organic synthesis due to its high efficiency and functional group tolerance.[1] While various cyanide sources can be employed, zinc cyanide (Zn(CN)₂) is often preferred due to its lower toxicity compared to alkali metal cyanides.[4] Catalyst poisoning by the cyanide ion is a common challenge in these reactions.[1] To mitigate this, the choice of a robust catalyst system and appropriate reaction conditions is paramount. The use of a palladium precatalyst in combination with a suitable phosphine ligand is crucial for achieving high yields.

Experimental Protocol: Synthesis of 6-Cyano-1H-indole
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
6-Bromoindole196.041.0 g5.11.0
Zinc Cyanide (Zn(CN)₂)117.430.36 g3.060.6
Pd₂(dba)₃915.7294 mg0.1020.02
dppf554.57113 mg0.2040.04
N,N-Dimethylformamide (DMF)73.0920 mL--

Procedure:

  • To a dry Schlenk flask, add 6-bromoindole (1.0 g, 5.1 mmol), zinc cyanide (0.36 g, 3.06 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 94 mg, 0.102 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 113 mg, 0.204 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 100 mL of water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-cyano-1H-indole as a solid.

Troubleshooting
  • Low Conversion: Incomplete reaction can be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. If the issue persists, consider increasing the catalyst loading or trying a different palladium precatalyst/ligand combination.[1]

  • Side Product Formation: The formation of hydrodehalogenated (des-bromo) indole can occur. This is often a result of trace amounts of water or other protic sources. Rigorous drying of reagents and solvents is crucial.

Part 2: Vilsmeier-Haack Formylation of 6-Cyano-1H-indole

Expertise & Experience: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction is a highly reliable method for the formylation of electron-rich heterocycles like indoles.[2] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the indole ring, with a strong preference for the C3 position due to the stability of the resulting intermediate.

Experimental Protocol: Synthesis of 6-Cyano-1H-indole-3-carboxaldehyde
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
6-Cyano-1H-indole142.151.0 g7.031.0
N,N-Dimethylformamide (DMF)73.0910 mL--
Phosphorus Oxychloride (POCl₃)153.330.98 mL10.551.5

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (0.98 mL, 10.55 mmol) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 6-cyano-1H-indole (1.0 g, 7.03 mmol) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Slowly add a saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain 6-cyano-1H-indole-3-carboxaldehyde. This product is often pure enough for the next step, but can be further purified by recrystallization if necessary.

Troubleshooting
  • No Reaction or Low Yield: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.[5] The purity of POCl₃ and DMF is also critical; use freshly distilled or newly opened bottles.

  • Formation of a Tar-like Substance: Indoles can be sensitive to strongly acidic conditions. Ensure the temperature is controlled during the addition of POCl₃ and the indole solution. Overheating can lead to polymerization and decomposition.

Part 3: Oxidation of 6-Cyano-1H-indole-3-carboxaldehyde

Expertise & Experience: Selecting a Mild Oxidant

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like 6-cyano-1H-indole-3-carboxaldehyde, it is important to choose a mild oxidizing agent to avoid over-oxidation or reaction with the indole ring or the cyano group. Silver(I) oxide in the presence of a base is a classic and effective method for the selective oxidation of aldehydes to carboxylic acids.[6]

Experimental Protocol: Synthesis of this compound
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
6-Cyano-1H-indole-3-carboxaldehyde170.161.0 g5.881.0
Silver(I) Oxide (Ag₂O)231.742.72 g11.762.0
Sodium Hydroxide (NaOH)40.000.71 g17.643.0
Ethanol46.0720 mL--
Water18.0210 mL--

Procedure:

  • In a round-bottom flask, dissolve 6-cyano-1H-indole-3-carboxaldehyde (1.0 g, 5.88 mmol) in ethanol (20 mL).

  • In a separate beaker, dissolve sodium hydroxide (0.71 g, 17.64 mmol) in water (10 mL).

  • Add the sodium hydroxide solution to the solution of the aldehyde.

  • To this mixture, add silver(I) oxide (2.72 g, 11.76 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, filter the mixture through a pad of Celite® to remove the silver salts. Wash the filter cake with a small amount of water.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Carefully acidify the filtrate with 1 M hydrochloric acid (HCl) to a pH of 2-3. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Troubleshooting
  • Incomplete Oxidation: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied. Ensure the silver oxide is of good quality, as old or improperly stored reagent may have reduced activity.

  • Difficulty in Product Isolation: If the product does not precipitate upon acidification, it may be due to its partial solubility. In such cases, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate.

Conclusion

This detailed application note provides a robust and well-referenced three-step protocol for the synthesis of this compound from 6-bromoindole. By carefully following the outlined procedures and considering the provided troubleshooting advice, researchers can reliably access this valuable building block for their drug discovery and development programs.

References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
  • Anderson, K. W., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(48), 14137–14140. [Link]
  • Reddit. (2022). Cyanation of Aryl Bromide. r/OrganicChemistry. [Link]
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
  • Khodaei, M. M., & Alizadeh, A. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry, 24(5), 336-340. [Link]
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. [Link]
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
  • Xue, J., Zhang, Y.-S., Huan, Z., & Cheng, J.-P. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15539–15546. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Turkish Journal of Analytical Chemistry. (2024). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
  • Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. [Link]
  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid.
  • Common Organic Chemistry. (n.d.). Pd Catalyzed Cyanation.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-11. [Link]
  • Chemistry LibreTexts. (2025). 19.
  • ACS Sustainable Chemistry & Engineering. (n.d.). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. [Link]
  • Indian Journal of Chemistry, Section B. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
  • ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]
  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

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step-by-step synthesis protocol for 6-cyano-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Step-by-Step Synthesis of 6-Cyano-1H-indole-3-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a reliable, three-step synthetic pathway for producing this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][] The synthesis begins with the construction of the core indole scaffold via the Fischer indole synthesis, proceeds through a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction, and concludes with the oxidation of the resulting aldehyde to the target carboxylic acid. This document provides not only a detailed, step-by-step protocol but also delves into the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous natural products and synthetic drugs. The introduction of a cyano group at the 6-position and a carboxylic acid at the 3-position creates a highly functionalized molecule with versatile handles for further chemical elaboration. Derivatives of 6-cyanoindole have demonstrated significant potential as selective ligands for neurological targets, including dopamine D4 receptors.[1]

The synthetic strategy outlined herein is a robust and logical sequence designed for efficiency and control:

  • Step A: Synthesis of 6-Cyanoindole. The indole core is first constructed using the classic Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[1] This method is a cornerstone of heterocyclic chemistry due to its versatility and reliability.[3][4]

  • Step B: Formylation of 6-Cyanoindole. The Vilsmeier-Haack reaction is employed to introduce a formyl (-CHO) group at the C3 position of the indole ring. This reaction is renowned for its high regioselectivity on electron-rich aromatic systems like indoles.[5][6] The electrophilic Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), preferentially attacks the electron-rich C3 position.[7]

  • Step C: Oxidation to Carboxylic Acid. The intermediate, 6-cyano-1H-indole-3-carbaldehyde, is readily oxidized to the final product, this compound.[8] This transformation can be achieved with various standard oxidizing agents.

This multi-step approach allows for the clear isolation and characterization of intermediates, ensuring the purity of the final product.

Overall Synthetic Workflow

G A Start: 4-Cyanophenylhydrazine Hydrochloride B Step A: Fischer Indole Synthesis (Acid-catalyzed Cyclization) A->B C Intermediate 1: 6-Cyanoindole B->C D Step B: Vilsmeier-Haack Reaction (POCl3, DMF) C->D E Intermediate 2: 6-Cyano-1H-indole-3-carbaldehyde D->E F Step C: Oxidation E->F G Final Product: This compound F->G H Purification & Characterization G->H

Sources

Application Notes & Protocols: The Fischer Indole Synthesis for Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Century-Old Cornerstone of Heterocyclic Chemistry

Discovered in 1883 by the venerable Emil Fischer, the Fischer indole synthesis has remained one of the most reliable and versatile methods for constructing the indole nucleus for over a century.[1][2] This powerful acid-catalyzed reaction, which transforms arylhydrazines and enolizable aldehydes or ketones into the indole scaffold, is a cornerstone of heterocyclic chemistry. Its enduring importance is evident in its widespread application, from the total synthesis of complex, biologically active natural products like alkaloids to the industrial-scale production of crucial pharmaceuticals, including the triptan class of antimigraine drugs.[1][3][4]

The indole moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs, including the neurotransmitter serotonin, the anticancer agents vincristine and vinblastine, and the anti-inflammatory drug indomethacin.[3][5] The Fischer synthesis provides a direct and modular route to access a vast array of substituted indoles, making it an indispensable tool for researchers, medicinal chemists, and drug development professionals. This guide provides an in-depth exploration of the reaction's mechanism, practical experimental protocols, and field-proven insights for optimization and troubleshooting.

The Core Reaction Mechanism: A Stepwise Perspective

The elegance of the Fischer indole synthesis lies in its intricate, multi-step mechanism. Understanding this pathway is critical for troubleshooting and rationally designing synthetic strategies. The reaction proceeds through a well-elucidated sequence initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound.[1][6][7]

The key mechanistic steps are:

  • Hydrazone Formation : The reaction begins with the reversible condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone) to form the corresponding arylhydrazone.[2]

  • Tautomerization : The arylhydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[1][6] This step is crucial as it sets the stage for the key bond-forming event.

  • [8][8]-Sigmatropic Rearrangement : Following protonation of the enamine, the molecule undergoes the defining step of the synthesis: an irreversible[8][8]-sigmatropic rearrangement.[7][9] This electrocyclic reaction breaks the weak N-N bond and forms the critical C-C bond at the ortho position of the aromatic ring.[10]

  • Aromatization and Cyclization : The resulting intermediate rearomatizes, and the newly formed imine is attacked by the aniline nitrogen in an intramolecular fashion, leading to a five-membered ring aminoacetal (or aminal).[10][11]

  • Ammonia Elimination : Under the acidic conditions, this cyclic intermediate readily eliminates a molecule of ammonia, which drives the reaction forward and results in the formation of the energetically favorable aromatic indole ring.[1][6]

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product A Arylhydrazine C Arylhydrazone A->C Condensation (-H₂O) B Ketone / Aldehyde B->C Condensation (-H₂O) D Ene-hydrazine (Tautomer) C->D Tautomerization E Protonated Intermediate D->E Protonation [H+] F Diimine Intermediate E->F [8][8]-Sigmatropic Rearrangement G Cyclic Aminal F->G Cyclization H Substituted Indole G->H Elimination (-NH₃) Aromatization

Reaction Components and Optimization

The success of the Fischer indole synthesis is highly dependent on the careful selection of substrates, catalysts, and reaction conditions. Low yields can often be traced back to a suboptimal choice in one of these areas.[8]

1. Substrates:

  • Arylhydrazines : Substituted phenylhydrazines are the primary source of the indole's benzene ring and nitrogen atom. The electronic nature of substituents can influence reactivity.

  • Carbonyl Compounds : The reaction requires an aldehyde or ketone that is enolizable , meaning it must possess at least one α-hydrogen.[6][12] The structure of the carbonyl partner dictates the substitution pattern at the C2 and C3 positions of the final indole. Unsymmetrical ketones can lead to mixtures of regioisomers, a common challenge that can sometimes be controlled by the choice of acid catalyst and reaction conditions.[13]

2. Acid Catalysts: The choice of acid catalyst is paramount and often substrate-dependent.[3][14] Both Brønsted and Lewis acids are commonly employed, and screening is recommended to optimize yields for a new transformation.[8]

Catalyst TypeExamplesCharacteristics & Applications
Brønsted Acids HCl, H₂SO₄, p-Toluenesulfonic acid (p-TSA), Polyphosphoric acid (PPA)PPA is a classic choice, often used at high temperatures for difficult cyclizations. p-TSA is a versatile and milder solid catalyst.[1][3]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ZnCl₂ is one of the most common and effective catalysts. Lewis acids are particularly useful, but often require anhydrous conditions to prevent deactivation.[1][7]
Modern Catalysts Chiral Phosphoric Acids, Ionic Liquids, Solid-supported acidsUsed in advanced applications for asymmetric synthesis or to facilitate greener reaction conditions.[15][16]

3. Solvents and Temperature: The reaction is frequently performed at elevated temperatures, often at the reflux temperature of the chosen solvent.[8] Common solvents include glacial acetic acid, ethanol, toluene, and dimethyl sulfoxide (DMSO).[8][17] In some cases, particularly with PPA, the reaction can be run neat (without solvent).

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Phenylindole

This procedure details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, a classic example of the Fischer synthesis.[2]

Materials:

  • Acetophenone (4.0 g, 33.3 mmol)

  • Phenylhydrazine (3.6 g, 33.3 mmol)

  • Polyphosphoric Acid (PPA) (~40 g)

  • Ethanol (95%)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Hydrazone Formation:

    • In a 100 mL round-bottom flask, combine acetophenone (4.0 g) and phenylhydrazine (3.6 g).

    • Warm the mixture on a steam bath for 60 minutes. The mixture will become a homogenous oil.

    • Dissolve the hot oil in 80 mL of 95% ethanol.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cool the mixture in an ice bath to complete crystallization.

    • Collect the acetophenone phenylhydrazone crystals by vacuum filtration, wash with 25 mL of cold ethanol, and dry under reduced pressure. The expected yield is 87-91%.[2]

  • Indolization (Cyclization):

    • Caution: This step evolves fumes and should be performed in an efficient fume hood.

    • In a 600 mL beaker, place the dried acetophenone phenylhydrazone and 40 g of polyphosphoric acid.

    • Heat the beaker on a steam bath, stirring the viscous mixture with a heavy glass rod.

    • After 3-4 minutes, the mass will liquefy, and the evolution of white fumes will be observed.

    • Remove the beaker from the heat and continue stirring for 5 minutes.

    • Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water.

    • To dissolve the zinc salts and aid precipitation of the product, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker.

  • Purification:

    • Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with 200 mL of water.

    • Recrystallize the crude solid from hot 95% ethanol to yield pure 2-phenylindole as white crystals.

Protocol 2: One-Pot Synthesis of 2,5-Dimethylindole

This one-pot protocol demonstrates the synthesis of an indole with substituents on both rings, starting from p-tolylhydrazine hydrochloride and isopropyl methyl ketone (3-methyl-2-butanone).[13][18]

Materials:

  • p-Tolylhydrazine hydrochloride (0.25 g, 1.58 mmol)

  • Isopropyl methyl ketone (0.14 g, 1.62 mmol)

  • Glacial Acetic Acid (2.0 g)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Chloroform (or Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add p-tolylhydrazine hydrochloride (0.25 g) and isopropyl methyl ketone (0.14 g).

    • Add glacial acetic acid (2.0 g) to the flask.

  • Indolization:

    • Heat the mixture to reflux with stirring for approximately 2.5 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with 1 M NaOH solution until it is slightly basic (check with pH paper).

    • Dilute the neutralized mixture with 100 mL of water and transfer it to a separatory funnel.

    • Extract the aqueous layer with chloroform (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

General_Workflow A 1. Combine Arylhydrazine & Carbonyl Compound B 2. Add Acid Catalyst & Solvent A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Reaction Workup (Quench, Extract) D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purify Product (Recrystallization / Chromatography) F->G H 8. Characterize Final Indole G->H

Troubleshooting and Advanced Optimization

Even with a robust reaction like the Fischer synthesis, challenges can arise. A systematic approach to troubleshooting is key to improving outcomes.

Troubleshooting_Workflow Start Problem: Low or No Yield Q1 Starting Material Recovered? Start->Q1 Q2 Complex Mixture of Byproducts? Q1->Q2 No Sol1 Solution: • Increase Temperature/Time • Use a Stronger Acid Catalyst • Consider Microwave Irradiation Q1->Sol1 Yes Sol2 Solution: • Check Purity of Reagents • Ensure Anhydrous Conditions (if using Lewis Acid) Q2->Sol2 No Sol3 Solution: • Lower Reaction Temperature • Use a Milder Catalyst • Optimize Reactant Stoichiometry Q2->Sol3 Yes

Key Optimization Strategies:

  • Microwave Irradiation : The use of microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[8]

  • One-Pot Procedures : To improve efficiency and minimize handling losses, hydrazone formation and indolization can be performed sequentially in the same reaction vessel without isolating the intermediate.[8][12]

  • Buchwald Modification : For cases where the required arylhydrazine is unstable or difficult to access, modern palladium-catalyzed cross-coupling reactions can be used to form the N-arylhydrazone intermediate in situ from an aryl halide and a hydrazone.[1][3]

  • Three-Component Synthesis : Advanced protocols allow for a one-pot synthesis directly from a nitrile, an organometallic reagent (to form a ketone intermediate), and an arylhydrazine, further improving the reaction's efficiency.[19]

Conclusion

The Fischer indole synthesis is a testament to the power and longevity of classic organic reactions. Its operational simplicity, broad substrate scope, and the importance of its products ensure its continued relevance in modern drug discovery and materials science. By understanding its mechanistic underpinnings and the critical parameters that govern its success, researchers can effectively harness this reaction to build complex and valuable substituted indoles.

References

  • Wikipedia. Fischer indole synthesis. [Link]
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 52852-52887. [Link]
  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]
  • Royal Society of Chemistry.
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
  • 88Guru. Describe Fischer Indole Synthesis | Reaction and Mechanism. [Link]
  • ResearchGate.
  • D'Agostino, S., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4426-4434. [Link]
  • Gribble, G. (2016). Fischer Indole Synthesis.
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
  • ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. [Link]
  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
  • Chemistry Stack Exchange.
  • ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. [Link]
  • ResearchGate.
  • ResearchGate. The application of the Fischer indole synthesis in medicinal chemistry. [Link]
  • Gholap, A. R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. [Link]

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Application Note: High-Purity Recovery of 6-Cyano-1H-indole-3-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of 6-cyano-1H-indole-3-carboxylic acid (CAS 174500-88-0), a key heterocyclic building block in pharmaceutical research and development.[][2] The protocol details a robust recrystallization procedure designed to eliminate common process-related impurities, such as unreacted starting materials, side-products, and color bodies. We elucidate the scientific principles behind solvent selection and each step of the process, offering a self-validating methodology to ensure the recovery of material with high purity, suitable for the most demanding downstream applications.

Introduction: The Imperative for Purity

This compound is a structurally significant intermediate whose derivatives are explored in various therapeutic areas.[3] The purity of such an intermediate is paramount; trace impurities can lead to unpredictable reaction pathways, compromise the integrity of biological screening data, and introduce significant challenges during regulatory submission. Recrystallization is a powerful, scalable, and economical purification technique that leverages differences in solubility between the target compound and its impurities. This application note presents a detailed protocol grounded in physical organic principles to guide researchers in obtaining high-purity this compound.

Compound Profile and Physicochemical Rationale

Understanding the molecule's properties is fundamental to designing an effective purification strategy. The structure of this compound is characterized by three key functional regions: the aromatic indole core, the electron-withdrawing nitrile (-C≡N) group, and the acidic carboxylic acid (-COOH) group. This unique combination allows for strong intermolecular interactions, including hydrogen bonding via the carboxylic acid and indole N-H, and dipole-dipole interactions from the nitrile group. These forces dictate the compound's solubility profile, making solvent selection a critical first step.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 174500-88-0[4][5][6]
Molecular Formula C₁₀H₆N₂O₂[]
Molecular Weight 186.17 g/mol [][7]
Predicted Boiling Point 509.0 ± 30.0 °C[][4]
Predicted Density 1.49 ± 0.1 g/cm³[4]

Principle of Recrystallization

The success of recrystallization hinges on a simple principle: the solubility of a solid in a solvent generally increases with temperature. An ideal solvent for this process will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the filtrate). The controlled, slow cooling of a saturated solution allows the target compound to form a highly ordered, pure crystal lattice, excluding impurity molecules.

Detailed Recrystallization Protocol

This protocol is designed as a self-validating system. The initial solvent screening is a critical experimental step that informs the entire purification process.

Materials and Equipment
  • Chemicals: Crude this compound, Activated Carbon (decolorizing grade, if needed), Candidate Solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water, Acetone).

  • Equipment: Erlenmeyer flasks, magnetic stir plate with heating, magnetic stir bars, watch glasses, powder funnel, short-stem glass funnel, fluted filter paper, Büchner funnel, vacuum flask, vacuum source, pH paper, drying oven or desiccator.

PART A: Critical First Step - Solvent System Selection

The causality behind a successful recrystallization is the choice of solvent. A preliminary screening is mandatory to identify an optimal system.

Methodology:

  • Place approximately 20-30 mg of the crude acid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetonitrile, acetone/water mixture) dropwise at room temperature, agitating after each addition.

  • A suitable solvent will show poor solubility at room temperature.

  • Heat the tubes that show poor cold solubility in a water bath. The compound should dissolve completely at or near the solvent's boiling point.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • An ideal solvent is one that yields a high quantity of crystalline precipitate upon cooling. Based on the polarity of similar indole carboxylic acids and cyano-aromatic compounds, polar protic solvents like ethanol or isopropanol, or a binary mixture such as ethanol/water or acetone/water, are excellent starting points.[8][9][10]

PART B: The Recrystallization Workflow

Step 1: Dissolution

  • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill it more than halfway).

  • Add a magnetic stir bar and the chosen solvent. Begin heating and stirring on a hot plate.

  • Add the solvent in small portions until the compound just dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial to create a supersaturated solution upon cooling, maximizing the yield. An excess of solvent will result in low recovery.

Step 2: Decolorization (Optional)

  • If the hot solution is colored, it indicates the presence of high molecular weight, colored impurities.

  • Remove the flask from the heat source to momentarily stop the boiling. Add a very small amount of activated carbon (a spatula tip).

  • Causality: Activated carbon has a high surface area that adsorbs these colored impurities. Adding it to a boiling solution will cause violent bumping.

Step 3: Hot Filtration

  • This step removes insoluble impurities (dust, catalyst residues) and activated carbon.

  • Pre-heat a short-stem glass funnel and a second Erlenmeyer flask (the receiving flask) by placing them on the hot plate. Place fluted filter paper in the funnel.

  • Pour the hot solution through the pre-heated setup as quickly as possible.

  • Causality: This entire step must be performed rapidly with heated glassware to prevent the target compound from crystallizing prematurely on the filter paper or in the funnel stem, which would significantly reduce the yield.

Step 4: Crystallization

  • Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.

  • Causality: Slow cooling is essential for the formation of large, well-defined crystals. A slow growth process is selective, allowing only molecules of the correct compound to fit into the crystal lattice, thereby excluding impurities. Rapid cooling ("crashing out") traps impurities within a less-ordered solid.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

Step 5: Isolation

  • Set up a Büchner funnel with filter paper over a vacuum flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

  • Pour the cold slurry of crystals into the funnel and apply the vacuum.

Step 6: Washing

  • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent.

  • Causality: The wash removes any residual soluble impurities adhering to the crystal surfaces. The solvent must be ice-cold to minimize redissolving the purified product.

Step 7: Drying

  • Allow air to be pulled through the crystals on the Büchner funnel for several minutes to partially dry them.

  • Transfer the purified crystals to a watch glass and allow them to air-dry completely, or for faster results, place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Visualization

Recrystallization_Workflow start_node Crude 6-Cyano-1H-indole- 3-carboxylic Acid dissolution 1. Dissolution start_node->dissolution end_node Pure, Dry Crystals process_node process_node output_node output_node hot_filtration 2. Hot Filtration dissolution->hot_filtration Hot Saturated Solution cooling 3. Cooling & Crystallization hot_filtration->cooling Clear, Hot Filtrate insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Removed vacuum_filtration 4. Vacuum Filtration cooling->vacuum_filtration Crystal Slurry washing 5. Crystal Washing vacuum_filtration->washing soluble_impurities Soluble Impurities (in Filtrate) vacuum_filtration->soluble_impurities Removed drying 6. Drying washing->drying Washed Crystals drying->end_node

Caption: Workflow for the purification of this compound.

Purity Assessment and Troubleshooting

A successful recrystallization should yield well-formed, uniformly colored crystals. The ultimate validation of purity should be conducted via analytical methods.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare the experimental value to the literature value. Impurities typically depress and broaden the melting range.

  • Spectroscopy (NMR/FTIR): For absolute confirmation, acquiring spectroscopic data and comparing it against a reference standard is recommended.

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling 1. Too much solvent was used.2. The compound is very soluble even in the cold solvent.1. Boil off some of the solvent to re-concentrate the solution and cool again.2. Try a different solvent or a binary solvent system where the compound is less soluble.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.1. Re-heat the solution to dissolve the oil, add more solvent, and cool again.2. Use a lower-boiling point solvent.
Very Low Recovery 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with solvent that was not cold enough.1. Re-concentrate the mother liquor and cool to recover a second crop of crystals.2. Ensure all glassware for hot filtration is pre-heated.3. Always use ice-cold solvent for washing.

References

  • PubChem. (n.d.). 6-cyano-1H-indole-2-carboxylic Acid.
  • Zellner, C. N. (1941). Process for the production of indole acids. U.S. Patent No. 2,248,155. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Y., et al. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Chinese Patent No. CN102786460A.
  • Julian, P. L., & Pikl, J. (1955). Process of producing indole-3-acetic acids. U.S. Patent No. 2,701,250. Washington, DC: U.S. Patent and Trademark Office.
  • Baldwin, J. E., & Lusch, M. J. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
  • Sureshbabu, P., et al. (2017). A simple and reproducible crystallization method for the preparation of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. ResearchGate.
  • Pharmaffiliates. (n.d.). 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid.
  • World Intellectual Property Organization. (2023). A method for the preparation of indole-3-carboxylic acid derivatives. WIPO Patent Application WO/2023/067628.
  • Kumar, A., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 8, 756-763.

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Purifying the Privileged Scaffold: A Senior Application Scientist's Guide to Column Chromatography of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Indole Purification

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active molecules, from neurotransmitters like serotonin to blockbuster drugs. The journey from a crude reaction mixture to a highly purified indole derivative, ready for downstream applications in drug development and biological studies, is a critical and often challenging endeavor. Success hinges on the mastery of purification techniques, with column chromatography standing as the most powerful and versatile tool in the chemist's arsenal.

This guide, born from years of hands-on experience, provides a detailed exploration of column chromatography methods tailored for the purification of indole derivatives. We will move beyond rote protocols, delving into the underlying principles that govern the separation of these unique heterocyclic compounds. This document is designed for researchers, scientists, and drug development professionals, offering not just the "how" but, more importantly, the "why" behind each methodological choice.

Pillar 1: Understanding the Physicochemical Landscape of Indole Derivatives

The chromatographic behavior of indole derivatives is intrinsically linked to their unique electronic and structural features. A nuanced understanding of these properties is paramount for rational method development.

  • The Indole Ring System: The fusion of a benzene and a pyrrole ring bestows upon indole a rich and complex electronic character. The pyrrolic nitrogen's lone pair of electrons participates in the aromatic system, rendering the ring electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. This electron-rich nature influences the molecule's polarity and its interactions with stationary phases.

  • Polarity and Solubility: The polarity of an indole derivative is a composite of the indole core and its substituents. Unsubstituted indole is moderately polar. However, the introduction of functional groups can dramatically alter its polarity. For instance, indole-3-carbinol is more polar than indole itself, while N-alkylation can decrease polarity. The solubility of indole derivatives can also be challenging, with many exhibiting poor solubility in either highly polar or non-polar solvents.[1] This necessitates careful solvent selection for both sample preparation and the mobile phase.

  • Acidity and Basicity: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17), allowing for deprotonation under strongly basic conditions. Conversely, the pyrrolic nitrogen is not significantly basic due to the delocalization of its lone pair. However, the presence of basic substituents, such as an amino group in tryptamine, will dominate the acid-base properties of the molecule. These properties are critical when considering ion-exchange chromatography.[2]

Pillar 2: Mastering the Chromatographic Toolkit for Indole Purification

The choice of chromatographic method is dictated by the specific properties of the target indole derivative and the impurities present in the mixture. We will explore the three primary modes of column chromatography: normal-phase, reversed-phase, and ion-exchange.

Normal-Phase Chromatography: The Workhorse for Moderately Polar Indoles

Normal-phase chromatography, with its polar stationary phase (typically silica gel) and non-polar mobile phase, remains a widely used and effective method for the purification of a broad range of indole derivatives.[3]

The "Why": Mechanistic Insights

Separation in normal-phase chromatography is governed by adsorption. The polar silanol groups (Si-OH) on the surface of the silica gel interact with polar functional groups on the analyte molecules through hydrogen bonding and dipole-dipole interactions.[4] For indole derivatives, the N-H group and any polar substituents are the primary sites of interaction. The mobile phase, a mixture of non-polar and moderately polar solvents, competes with the analyte for these active sites. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are displaced from the stationary phase and eluted in order of increasing polarity.

Protocol 1: Normal-Phase Flash Chromatography of a Substituted Indole

This protocol outlines a general procedure for the purification of a moderately polar indole derivative using flash chromatography.

Method Development & Optimization:

  • TLC Analysis: Before committing to a column, thin-layer chromatography (TLC) is indispensable for optimizing the mobile phase. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.35, ensuring good separation from impurities.[5] Common solvent systems include mixtures of hexanes or heptane with ethyl acetate or dichloromethane.

  • Addressing On-Column Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive indole derivatives.[6] To mitigate this, a small amount of a basic modifier, such as triethylamine (1-2%), can be added to the mobile phase to neutralize the acidic silanol groups.[7]

Step-by-Step Protocol:

  • Column Packing: Select a column size appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica to crude sample by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude indole derivative in a minimal amount of a suitable solvent.[8] For compounds with poor solubility in the mobile phase, "dry loading" is recommended. This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[8]

  • Elution: Begin elution with the optimized, low-polarity mobile phase. If a gradient elution is employed, gradually increase the proportion of the more polar solvent. This can be done in a stepwise or linear fashion.

  • Fraction Collection and Analysis: Collect fractions of an appropriate volume.[9] Monitor the elution of compounds using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified indole derivative.

Quantitative Data Example: Normal-Phase Purification

ParameterValueReference
Compound 5-chloro-2,3-dimethyl-1H-indole[7]
Stationary Phase Silica Gel[7]
Mobile Phase Hexane/Ethyl Acetate Gradient[5]
Sample Load ~1% of silica weight[5]
Detection TLC with UV visualization[5]

Workflow Diagram: Normal-Phase Flash Chromatography

NormalPhase_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Column TLC->Pack Load Load Sample Pack->Load SamplePrep Sample Preparation (Wet or Dry Loading) SamplePrep->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Indole Derivative Evaporate->PureProduct

Workflow for Normal-Phase Flash Chromatography
Reversed-Phase Chromatography: For Polar and Ionizable Indoles

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of polar and ionizable indole derivatives that are not well-retained on normal-phase silica.[10]

The "Why": Mechanistic Insights

In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[11] Separation is based on hydrophobic interactions. Non-polar molecules partition more strongly into the stationary phase and are retained longer, while polar molecules prefer the mobile phase and elute earlier. The retention of ionizable indole derivatives is highly dependent on the pH of the mobile phase, which controls their ionization state.[2]

Protocol 2: Reversed-Phase HPLC Purification of an Indole Alkaloid

This protocol provides a general framework for the purification of a polar, potentially basic indole alkaloid.

Method Development & Optimization:

  • Mobile Phase pH: For basic indoles (e.g., tryptamine derivatives), working at a low pH (2-3) protonates the basic nitrogen, increasing the compound's polarity and reducing retention. Conversely, for acidic indoles (e.g., indole-3-acetic acid), a higher pH will deprotonate the carboxylic acid, increasing polarity.[10] The addition of a buffer is crucial to maintain a stable pH.

  • Gradient Elution: A "scouting gradient" (e.g., 5-95% acetonitrile in water over 20-30 minutes) is an excellent starting point to determine the approximate elution conditions for the compound of interest.[12] The gradient can then be optimized to improve resolution in the region where the target compound elutes.

Step-by-Step Protocol:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for a sufficient time to ensure a stable baseline.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to remove any particulate matter.

  • Injection and Elution: Inject the sample onto the column and begin the gradient elution.

  • Fraction Collection: Collect fractions based on the UV chromatogram, either manually or using an automated fraction collector.[13]

  • Post-Purification Processing: Combine the pure fractions. The organic solvent can be removed by rotary evaporation, and the remaining aqueous solution can be lyophilized to yield the purified compound.

Quantitative Data Example: Reversed-Phase HPLC Purification

ParameterValueReference
Compound Indole-3-acetic acid[1]
Stationary Phase Symmetry C8 column[1]
Mobile Phase Gradient of acetonitrile in water with 0.1% formic acid[14]
Flow Rate 1.0 mL/min[1]
Detection Fluorescence (Ex: 280 nm, Em: 350 nm)[1]

Workflow Diagram: Reversed-Phase HPLC Purification

ReversedPhase_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation MethodDev Analytical HPLC Method Development Equilibrate Equilibrate Column MethodDev->Equilibrate Inject Inject Sample Equilibrate->Inject SamplePrep Sample Preparation & Filtration SamplePrep->Inject Gradient Gradient Elution Inject->Gradient Collect Fraction Collection (UV-guided) Gradient->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Lyophilize Solvent Removal & Lyophilization Combine->Lyophilize PureProduct Pure Indole Derivative Lyophilize->PureProduct

Workflow for Reversed-Phase HPLC Purification
Ion-Exchange Chromatography: For Charged Indole Derivatives

Ion-exchange chromatography (IEX) is a powerful technique for purifying indole derivatives that carry a net positive or negative charge.[15] This method separates molecules based on their reversible interaction with a charged stationary phase.[3]

The "Why": Mechanistic Insights

IEX relies on electrostatic interactions.[15]

  • Cation-Exchange Chromatography: A negatively charged stationary phase (e.g., with sulfonate groups, -SO₃⁻) is used to bind positively charged molecules (cations). This is ideal for purifying basic indole derivatives like tryptamine at a pH below their pKa.[16][17]

  • Anion-Exchange Chromatography: A positively charged stationary phase (e.g., with quaternary ammonium groups, -NR₃⁺) is used to bind negatively charged molecules (anions). This is suitable for purifying acidic indole derivatives like indole-3-acetic acid at a pH above its pKa.[18][19]

Elution is typically achieved by increasing the ionic strength (salt concentration) of the mobile phase or by changing its pH to alter the charge of the analyte.[15]

Protocol 3: Ion-Exchange Chromatography of a Charged Indole Derivative

This protocol provides a general procedure that can be adapted for either cation or anion exchange.

Method Development & Optimization:

  • Resin Selection: Choose a cation-exchange resin for basic indoles or an anion-exchange resin for acidic indoles.[15]

  • Buffer Selection: The starting buffer should have a pH that ensures the target indole is charged and will bind to the resin. For cation exchange, the pH should be at least one unit below the pKa of the basic group. For anion exchange, the pH should be at least one unit above the pKa of the acidic group. The buffer should have a low ionic strength to facilitate binding.[17]

  • Elution Strategy: A salt gradient (e.g., 0 to 1 M NaCl) is commonly used to elute the bound compounds. Alternatively, a pH gradient can be employed.

Step-by-Step Protocol:

  • Column Packing and Equilibration: Pack the column with the chosen ion-exchange resin and equilibrate with several column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the starting buffer.

  • Sample Loading: Dissolve the sample in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Apply a linear salt or pH gradient to elute the bound indole derivative.

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of the target compound using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Desalting: The fractions containing the purified compound will have a high salt concentration. Desalting can be achieved by reversed-phase solid-phase extraction (SPE) or dialysis.

Quantitative Data Example: Ion-Exchange Chromatography

ParameterValueReference
Compound Type Basic Indole Alkaloids[16]
Stationary Phase Strong Cation Exchange (SCX)[16]
Mobile Phase Buffered aqueous/organic mixture[16]
Elution Salt or pH gradient[15]
Detection HPLC-UV/MS[16]

Workflow Diagram: Ion-Exchange Chromatography

IonExchange_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation BufferPrep Buffer & Resin Selection Equilibrate Equilibrate Column BufferPrep->Equilibrate Load Load Sample Equilibrate->Load SamplePrep Sample in Starting Buffer SamplePrep->Load Wash Wash Unbound Impurities Load->Wash Elute Gradient Elution (Salt or pH) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions Collect->Analyze Desalt Desalt Fractions Analyze->Desalt Isolate Isolate Pure Compound Desalt->Isolate PureProduct Pure Charged Indole Derivative Isolate->PureProduct

Workflow for Ion-Exchange Chromatography

Pillar 3: Troubleshooting Common Challenges in Indole Purification

Even with well-designed protocols, challenges can arise. Here are some common issues encountered during the purification of indole derivatives and their solutions.

  • Peak Tailing of Basic Indoles: The basic nitrogen in some indole derivatives can interact with residual acidic silanol groups on both normal-phase and reversed-phase silica, leading to broad, tailing peaks.

    • Solution (Normal-Phase): Add a basic modifier like triethylamine (1-2%) to the mobile phase.[7]

    • Solution (Reversed-Phase): Lower the mobile phase pH to below 3 to protonate the silanols, or use a modern, end-capped column with minimal residual silanol activity.[3]

  • On-Column Degradation: Some indole derivatives are sensitive to the acidic environment of silica gel and can decompose during chromatography.[6]

    • Solution: Deactivate the silica gel with triethylamine before use, or consider using a less acidic stationary phase like alumina or a bonded-phase column.[6]

  • Poor Solubility: Indole derivatives can have limited solubility in common chromatographic solvents.

    • Solution: Employ dry loading techniques.[8] For reversed-phase, dissolving the sample in a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase can be effective.

  • Co-elution of Impurities: Despite optimization, impurities may co-elute with the target compound.

    • Solution: Consider an orthogonal purification method. If you used normal-phase, try reversed-phase, or vice versa. The different separation mechanisms can often resolve stubborn impurities.

Conclusion: A Pathway to Purity

The purification of indole derivatives by column chromatography is a nuanced yet highly rewarding process. By grounding our experimental choices in a solid understanding of the physicochemical properties of these fascinating molecules and the principles of chromatography, we can move beyond trial-and-error and towards rational, efficient, and reproducible purifications. This guide provides a framework for success, but the true mastery lies in the thoughtful application of these principles to the unique challenges presented by each new indole derivative.

References

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The Strategic Synthesis of Alectinib: A Detailed Guide on the Application of 6-cyano-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Alectinib and the Significance of a Streamlined Synthetic Approach

Alectinib is a second-generation, highly selective, and potent inhibitor of anaplastic lymphoma kinase (ALK) and the RET proto-oncogene.[1] It has demonstrated remarkable efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including cases with central nervous system metastases.[1] The intricate molecular architecture of Alectinib necessitates a sophisticated and efficient synthetic strategy to ensure high purity and yield, which are critical for its therapeutic application. This guide provides an in-depth exploration of a key synthetic route to Alectinib, focusing on the pivotal role of 6-cyano-1H-indole-3-carboxylic acid as a starting material. We will delve into the detailed protocols, the rationale behind the experimental choices, and the analytical methodologies required to ensure the integrity of each synthetic step.

Overview of the Synthetic Strategy

The synthesis of Alectinib from this compound is a multi-step process that hinges on the strategic construction of the core benzo[b]carbazole scaffold. The overall workflow can be conceptualized as the sequential assembly of key fragments, followed by a crucial intramolecular cyclization to form the final tricyclic system.

Alectinib Synthesis Overview A This compound B Esterification A->B Step 1 C This compound methyl ester B->C D Condensation (Friedel-Crafts type) C->D Step 2 E Key Intermediate Ester D->E F Hydrolysis E->F Step 3 G 6-cyano-2-aryl-1H-indole-3-carboxylic acid F->G H Intramolecular Cyclization G->H Step 4 I Alectinib H->I

Caption: High-level overview of the Alectinib synthesis workflow.

Part 1: Synthesis of Key Intermediates

Protocol 1: Esterification of this compound

Objective: To convert the carboxylic acid functionality of the starting material into a methyl ester. This is a crucial activation step that facilitates the subsequent C-C bond formation.

Rationale for Esterification: The direct use of the carboxylic acid in the subsequent Friedel-Crafts type reaction can be problematic due to the acidic proton, which can interfere with the Lewis acid catalyst. Conversion to the methyl ester circumvents this issue and provides a more reactive substrate for the condensation step.

Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or a suitable esterification catalyst (e.g., POCl₃)[2]

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware.

  • Procedure: a. To a solution of this compound (1 equivalent) in anhydrous methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess methanol. d. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude this compound methyl ester. f. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure ester as a solid.

Characterization Data for this compound methyl ester:

Technique Expected Data
¹H NMR Signals corresponding to the indole ring protons, the cyano group, and the methyl ester protons.
Mass Spec (EI) Molecular ion peak corresponding to the calculated molecular weight.
IR Spectroscopy Characteristic peaks for the C≡N stretch, C=O stretch of the ester, and N-H stretch of the indole.
Protocol 2: Synthesis of 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinol

Objective: To prepare the key coupling partner for the condensation reaction. This molecule contains the morpholinopiperidinyl side chain, which is a crucial pharmacophore of Alectinib.

Synthetic Rationale: This intermediate is synthesized through a multi-step process, typically starting from a commercially available substituted acetophenone. The key steps involve a substitution reaction to introduce the morpholinopiperidinyl moiety, followed by a Grignard reaction to generate the tertiary alcohol.

Experimental Protocol (Illustrative):

  • Reagents and Materials:

    • 4-acetyl-2-bromo-ethylbenzene

    • 4-(morpholin-4-yl)piperidine

    • Methylmagnesium bromide (Grignard reagent)

    • Tetrahydrofuran (THF, anhydrous)

    • Standard workup and purification reagents.

  • Procedure: a. Substitution: React 4-acetyl-2-bromo-ethylbenzene with 4-(morpholin-4-yl)piperidine in a suitable solvent with a base to yield 4-acetyl-2-(4-morpholin-4-yl-1-piperidinyl)ethylbenzene. b. Grignard Reaction: To a solution of the product from the previous step in anhydrous THF, add methylmagnesium bromide at a low temperature (e.g., 0 °C). Allow the reaction to proceed to completion. c. Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. d. Purification: Purify the crude product by column chromatography to obtain the desired tertiary alcohol.

Part 2: Assembly of the Alectinib Precursor

Protocol 3: Condensation of this compound methyl ester

Objective: To couple the two key intermediates via a Friedel-Crafts-type alkylation at the C2 position of the indole ring.

Mechanistic Insight: This reaction is catalyzed by a Lewis acid, such as trifluoroacetic acid or boron trifluoride etherate.[3] The Lewis acid activates the tertiary alcohol of the phenylcarbinol, facilitating the formation of a carbocation intermediate. This electrophilic carbocation is then attacked by the electron-rich C2 position of the indole, leading to the formation of the C-C bond.

Friedel-Crafts Condensation Indole This compound methyl ester CondensationProduct Key Intermediate Ester Indole->CondensationProduct Alcohol Substituted Phenylcarbinol LewisAcid Lewis Acid (e.g., TFA) Alcohol->LewisAcid Activation Carbocation Carbocation Intermediate LewisAcid->Carbocation Carbocation->CondensationProduct Electrophilic Attack at C2

Caption: Mechanism of the Friedel-Crafts type condensation.

Experimental Protocol:

  • Reagents and Materials:

    • This compound methyl ester

    • 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinol

    • Trifluoroacetic acid (TFA) or Boron trifluoride etherate

    • Dichloromethane (DCM, anhydrous)

    • Standard workup and purification reagents.

  • Procedure: a. Dissolve the indole ester (1 equivalent) and the phenylcarbinol (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C and add TFA (0.1-0.2 equivalents) dropwise. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. f. Purify the crude product by column chromatography to yield the key intermediate ester.

Protocol 4: Hydrolysis of the Intermediate Ester

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, which is the immediate precursor for the final cyclization step.

Rationale for Hydrolysis Method: While traditional basic hydrolysis (e.g., with NaOH) can be employed, a milder method using trimethylchlorosilane (TMSCl) in trifluoroethanol has been reported.[3] This method can offer better yields and cleaner reactions for complex molecules.

Experimental Protocol:

  • Reagents and Materials:

    • Key Intermediate Ester from Protocol 3

    • Trimethylchlorosilane (TMSCl)

    • Trifluoroethanol

    • Acetone

    • Water

    • Standard workup and purification reagents.

  • Procedure: a. To a solution of the intermediate ester (1 equivalent) in trifluoroethanol, add TMSCl (2-3 equivalents) at a controlled temperature (e.g., 5-10 °C). b. Stir the reaction for several hours until TLC indicates complete consumption of the starting material. c. Quench the reaction by the addition of acetone and then water. d. Adjust the pH of the solution to precipitate the carboxylic acid product. e. Filter the solid, wash with water and a suitable organic solvent (e.g., acetone/water mixture), and dry under vacuum to obtain 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid.[3]

Characterization Data for the Carboxylic Acid Intermediate:

Technique Expected Data
¹H NMR Disappearance of the methyl ester signal and the appearance of a broad carboxylic acid proton signal.
Mass Spec (EI) Molecular ion peak at m/z 501 (M+H)⁺.[3]
Purity (HPLC) Purity of ≥99.0% is desirable for the next step.[4]

Part 3: Final Cyclization and Purification

Protocol 5: Intramolecular Cyclization to Alectinib

Objective: To construct the central six-membered ring of the benzo[b]carbazole core through an intramolecular Friedel-Crafts acylation.

The Role of Acetic Anhydride and Base: This crucial cyclization is often mediated by acetic anhydride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The acetic anhydride likely forms a mixed anhydride with the carboxylic acid, which is a more reactive electrophile for the intramolecular cyclization onto the electron-rich phenyl ring. The base serves to neutralize the acid generated during the reaction and facilitate the cyclization.

Intramolecular Cyclization CarboxylicAcid 6-cyano-2-aryl-1H-indole-3-carboxylic acid AceticAnhydride Acetic Anhydride CarboxylicAcid->AceticAnhydride Activation MixedAnhydride Mixed Anhydride Intermediate AceticAnhydride->MixedAnhydride Cyclization Intramolecular Friedel-Crafts Acylation MixedAnhydride->Cyclization Alectinib Alectinib Cyclization->Alectinib

Caption: Proposed mechanism for the final cyclization step.

Experimental Protocol:

  • Reagents and Materials:

    • 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid

    • N,N-dimethylacetamide (DMAc)

    • Acetic anhydride

    • N,N-diisopropylethylamine (DIPEA)

    • Methanol

    • Water

    • Standard filtration and drying equipment.

  • Procedure: a. To a solution of the carboxylic acid intermediate (1 equivalent) in DMAc, add DIPEA (4-5 equivalents) and acetic anhydride (2-3 equivalents). b. Heat the reaction mixture to 80-100 °C for several hours, monitoring the formation of Alectinib by HPLC. c. Upon completion, cool the reaction mixture and add methanol, followed by water, to precipitate the crude Alectinib. d. Stir the suspension at a low temperature to ensure complete precipitation. e. Filter the solid, wash with a mixture of methanol and water, and then with water. f. Dry the crude Alectinib under vacuum.

Protocol 6: Purification of Alectinib

Objective: To obtain highly pure Alectinib suitable for pharmaceutical use.

Purification Strategy: The crude Alectinib is typically purified by recrystallization from a suitable solvent system. The choice of solvent is critical to effectively remove any remaining starting materials, by-products, and other process-related impurities.

Experimental Protocol:

  • Reagents and Materials:

    • Crude Alectinib

    • Recrystallization solvent (e.g., a mixture of a good solvent like DMAc or DMF and an anti-solvent like methanol or isopropanol).

  • Procedure: a. Dissolve the crude Alectinib in a minimal amount of the hot "good" solvent. b. Slowly add the "anti-solvent" until turbidity is observed. c. Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize crystallization. d. Collect the purified Alectinib crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Part 4: Analytical Characterization and Quality Control

Objective: To ensure the identity, purity, and quality of the synthesized Alectinib.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing the purity of Alectinib and quantifying any related substances or impurities. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5][6]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of Alectinib and its intermediates.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the final product and key intermediates. ¹H and ¹³C NMR are essential for structural elucidation.[3]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the Alectinib molecule.

Summary of Key Analytical Data for Alectinib:

Technique Expected Data
¹H NMR Characteristic signals for the aromatic protons of the benzo[b]carbazole core, the ethyl group, the dimethyl group, and the morpholinopiperidinyl moiety.
Mass Spec (EI) Molecular ion peak at m/z 483 (M+H)⁺.[3]
HPLC Purity ≥ 99.5% is typically required for pharmaceutical-grade material.

Conclusion

The synthetic route to Alectinib starting from this compound represents a robust and efficient strategy for the preparation of this important anticancer agent. By carefully controlling the reaction conditions and employing appropriate analytical techniques for in-process and final product quality control, it is possible to synthesize Alectinib with high purity and yield. This guide provides a comprehensive framework for researchers and drug development professionals to understand and implement this key synthetic pathway.

References

  • Alectinib. In: DrugBank. [Link]
  • Belide, P., & Mounica, P. (2019). RP-HPLC method development and validation for estimation of Alectinib in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Analysis and Research, 8(3), 293-300.
  • Heinig, K., et al. (2017). LC–MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding. Bioanalysis, 9(5), 419-430.
  • Prashanthi, Y., Rao, T. N., & Srinivas, Y. (2018). Method development and validation of alectinib drug by RP-HPLC in bulk and pharmaceutical dosage form. Asian Journal of Pharmaceutical Analysis, 8(4), 186-190.
  • Quantitative estimation and validation of Alectinib hydrochloride drug substance using quantitative nuclear magnetic resonance spectroscopy. (2024). GSC Biological and Pharmaceutical Sciences, 28(3), 133-144.
  • Xu, X. (2016). Method for preparing alectinib. WO 2016/074532 A1.
  • Metabolites of alectinib in human: their identification and pharmacological activity. (2017). Xenobiotica, 47(7), 582-593.
  • US Patent US10221155B2. (2019). Method for preparing Alectinib.
  • Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic Acid: A Key Alectinib Intermediate. (n.d.).
  • Alectinib Impurities and Rel
  • Friedel–Crafts reaction. In: Wikipedia. [Link]
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). Der Pharma Chemica, 4(1), 365-369.
  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (1984). Tetrahedron, 40(13), 2565-2572.
  • Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. (2017). The Annals of Pharmacotherapy, 51(11), 977-984.

Sources

The Strategic Utility of 6-Cyano-1H-indole-3-carboxylic Acid as a Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus in Drug Discovery and the Significance of the Cyano Moiety

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products, alkaloids, and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of these molecules. Among the diverse array of possible substituents, the cyano (-C≡N) group holds particular importance. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and its role as a versatile synthetic handle for further molecular elaboration make it a valuable functional group in drug design.

This technical guide focuses on 6-cyano-1H-indole-3-carboxylic acid , a key building block in the synthesis of complex pharmaceutical intermediates. We will provide a comprehensive overview of its synthesis, starting from the construction of the 6-cyanoindole core, and detail its application in the synthesis of a crucial intermediate for the targeted anti-cancer drug, Alectinib. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical guide to the utilization of this important precursor.

Diagrammatic Overview of the Synthetic Strategy

The overall synthetic strategy for utilizing this compound as a pharmaceutical precursor can be visualized as a multi-step process, commencing with the formation of the 6-cyanoindole core, followed by functionalization at the 3-position to introduce the carboxylic acid moiety, and culminating in its use in the construction of a complex drug intermediate.

Synthetic Strategy A 4-Cyanophenylhydrazine Hydrochloride C 6-Cyanoindole A->C Fischer Indole Synthesis B Ketone/Aldehyde B->C E Methyl 6-Cyano-1H-indole- 3-carboxylate C->E Friedel-Crafts Acylation & Esterification D Trichloroacetyl Chloride D->E F 6-Cyano-1H-indole- 3-carboxylic Acid E->F Hydrolysis G Pharmaceutical Intermediate E->G Direct Condensation (Alectinib Intermediate Synthesis) F->G Coupling Reaction (Conceptual)

Caption: Synthetic pathway from starting materials to a pharmaceutical intermediate via this compound and its ester derivative.

Part 1: Synthesis of the 6-Cyanoindole Core via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of 6-cyanoindole, 4-cyanophenylhydrazine hydrochloride is the key starting material.

Protocol 1: Synthesis of 6-Cyanoindole

This protocol is adapted from standard Fischer indole synthesis procedures.

Materials:

  • 4-Cyanophenylhydrazine hydrochloride

  • A suitable ketone or aldehyde (e.g., pyruvic acid for 6-cyano-2-methyl-1H-indole-3-carboxylic acid, or a protected aldehyde for direct synthesis of 6-cyanoindole)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (if any) and the acid catalyst. The choice of catalyst and solvent is crucial and may require optimization depending on the specific carbonyl compound used.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 6-cyanoindole by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation: Representative Reaction Parameters

ParameterValue
Reactants4-Cyanophenylhydrazine HCl, Cyclohexanone
CatalystGlacial Acetic Acid
SolventMethanol
TemperatureReflux
Reaction Time2-4 hours
Yield70-85% (typical)

Part 2: Synthesis of this compound

The introduction of the carboxylic acid functionality at the C3 position of the indole ring is a key transformation. A robust method involves a Friedel-Crafts acylation followed by esterification and subsequent hydrolysis.[2]

Workflow for the Synthesis of this compound

Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrolysis A 6-Cyanoindole D 3-(Trichloroacetyl)- 6-cyano-1H-indole A->D B Trichloroacetyl Chloride B->D C Pyridine, Dioxane C->D E 3-(Trichloroacetyl)- 6-cyano-1H-indole G Methyl 6-Cyano-1H-indole- 3-carboxylate E->G F Methanol F->G H Methyl 6-Cyano-1H-indole- 3-carboxylate J 6-Cyano-1H-indole- 3-carboxylic Acid H->J I Aqueous Base (e.g., NaOH) I->J

Caption: Step-wise workflow for the synthesis of the target carboxylic acid from 6-cyanoindole.

Protocol 2: Synthesis of Methyl 6-Cyano-1H-indole-3-carboxylate[2]

This protocol describes the Friedel-Crafts acylation and subsequent esterification in a one-pot fashion.

Materials:

  • 6-Cyano-1H-indole

  • Trichloroacetyl chloride

  • Pyridine

  • Dioxane

  • Methanol

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Acylation:

    • In a three-necked round-bottom flask, dissolve 6-cyano-1H-indole (1.0 eq) in dioxane.

    • Cool the solution to 5°C in an ice bath.

    • While stirring, add pyridine (10.0 eq) followed by the dropwise addition of trichloroacetyl chloride (5.0 eq).

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Esterification:

    • Cool the reaction mixture back to 5°C and slowly add methanol.

    • Stir the mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Distill off the majority of the solvent under reduced pressure.

    • To the residue, add ethyl acetate and wash twice with water.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate to obtain the crude product.

    • Recrystallize the residue from a mixture of n-hexane and ethyl acetate to yield pure methyl 6-cyano-1H-indole-3-carboxylate as a white solid.

Expected Yield: ~93%[2]

Protocol 3: Hydrolysis to this compound

This is a general procedure for the hydrolysis of an ester to a carboxylic acid.

Materials:

  • Methyl 6-cyano-1H-indole-3-carboxylate

  • Sodium hydroxide (or other suitable base)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate

Procedure:

  • Saponification:

    • Dissolve methyl 6-cyano-1H-indole-3-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with hydrochloric acid.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Part 3: Application in the Synthesis of a Key Alectinib Intermediate

This compound and its ester derivatives are valuable precursors in the synthesis of complex pharmaceutical molecules. A prominent example is their use in the preparation of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[3]

Protocol 4: Synthesis of a Key Alectinib Intermediate[2]

This protocol outlines the condensation of methyl 6-cyano-1H-indole-3-carboxylate with a key alcohol fragment.

Materials:

  • Methyl 6-cyano-1H-indole-3-carboxylate

  • 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol

  • Boron trifluoride etherate

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • n-Hexane

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes for transfer of anhydrous reagents

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Ice bath

Procedure:

  • Reaction Setup:

    • To a dry flask under an inert atmosphere, add methyl 6-cyano-1H-indole-3-carboxylate (1.0 eq) and 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol (1.0 eq).

    • Add anhydrous THF via syringe.

  • Reaction:

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add boron trifluoride etherate (1.0 eq) dropwise.

    • Stir the reaction mixture at this temperature for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to obtain the desired Alectinib intermediate.[3]

Data Presentation: Key Alectinib Intermediate Synthesis Parameters [2]

ParameterValue
Indole PrecursorMethyl 6-cyano-1H-indole-3-carboxylate
Coupling Partner4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol
Lewis AcidBoron trifluoride etherate
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0-5°C to Room Temperature
Reaction Time2.5-4.5 hours

Conclusion

This compound is a strategically important building block for the synthesis of complex pharmaceutical agents. Its preparation, though multi-stepped, relies on well-established and robust chemical transformations. The protocols detailed in this guide provide a comprehensive framework for the synthesis of this valuable precursor and its application in the construction of a key intermediate for the anti-cancer drug Alectinib. The versatility of the cyano and carboxylic acid functionalities ensures that this indole derivative will continue to be a valuable tool in the arsenal of medicinal chemists and drug development professionals.

References

  • BenchChem. (2025). Cyanoindoles via Fischer Indole Synthesis.
  • Google Patents. (2017). Method for preparing Alectinib. US10221155B2.[2]
  • Oxford Academic. (2025). A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Bulletin of the Chemical Society of Japan.[4]
  • Google Patents. (2017). Method for preparing alectinib. US20170247352A1.[3]

Sources

The Indole-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, renowned for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." Among the diverse family of indole-containing compounds, functionalized indole-3-carboxylic acids represent a particularly fruitful area of research, yielding candidates with a broad spectrum of therapeutic applications. This guide provides an in-depth exploration of the medicinal chemistry applications of these versatile molecules, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

Antiviral Applications: Combating Viral Threats

The emergence of novel viral pathogens necessitates a continuous search for effective antiviral agents. Functionalized indole-3-carboxylic acids have shown considerable promise in this arena, particularly in the context of the SARS-CoV-2 virus.

Mechanism of Action: Inhibition of Viral Replication and Syncytium Formation

Recent studies have identified specific aminoalkyl esters of 5-methoxyindole-3-carboxylic acid as potent inhibitors of SARS-CoV-2 replication.[4][5] One notable derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 μM.[4][5][6] The antiviral activity of these compounds is multifaceted, involving not only the direct inhibition of viral replication but also the suppression of syncytium formation induced by the viral spike protein.[5][6] Furthermore, some derivatives exhibit interferon-inducing activity, suggesting a broader immunomodulatory role in the host's antiviral response.[5][6]

Structure-Activity Relationship (SAR) Insights

The antiviral potency of indole-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole core. Key takeaways from SAR studies include:

  • Esterification of the Carboxylic Acid: Conversion of the carboxylic acid to an aminoalkyl ester appears to be a critical modification for antiviral activity, particularly against SARS-CoV-2.[4][5][6]

  • Substitution on the Indole Ring: The presence of a methoxy group at the 5-position and a bromine atom at the 6-position has been associated with potent anti-SARS-CoV-2 activity.[4][6]

  • N-Alkylation and C2-Substitution: N-methylation and the introduction of a piperidinomethyl group at the C2 position are features of the most active compounds identified to date.[4][6]

Oncological Applications: A Multi-pronged Attack on Cancer

The indole-3-carboxylic acid scaffold has been extensively explored in the development of novel anticancer agents, targeting various hallmarks of cancer.

Targeting Bcl-2 Family Proteins

The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis and represent attractive targets for cancer therapy.[7] Researchers have designed and synthesized indole-3-carboxylic acid-based derivatives as dual inhibitors of Bcl-2 and Myeloid cell leukemia-1 (Mcl-1).[7] These compounds have demonstrated potent binding affinity for both proteins, with some derivatives exhibiting Ki values in the nanomolar to low micromolar range.[7] Notably, certain compounds display selectivity for Bcl-2 and Mcl-1 over Bcl-XL, which is significant for developing targeted anticancer therapies.[7]

Induction of Cellular Senescence

Indole-3-carboxylic acid itself has been shown to enhance the anticancer potency of conventional chemotherapeutic agents like doxorubicin.[8][9] The mechanism involves the induction of cellular senescence in colorectal cancer cells, thereby inhibiting proliferation and promoting cell cycle arrest.[8][9] This synergistic effect suggests a potential role for indole-3-carboxylic acid derivatives as adjuncts in chemotherapy regimens.[8]

Anticancer Activity Data
Compound ClassTarget(s)Key FindingsReference
Indole-3-carboxylic acid-based derivativesBcl-2/Mcl-1Compound 17 with a Ki of 0.26μM for Bcl-2 and 72nM for Mcl-1.[7]
Indole-3-carboxylic acidEnhancer of DoxorubicinAmplifies doxorubicin-induced cell senescence and inhibits tumor growth.[8][9]
Dihydropyrrolo[2,3-b]indole-3-carboxylic acidCytotoxicityMost cytotoxic among a series of evaluated compounds against Hep G-2, HCT-116, and MCF-7 cell lines.[10]

Cardiovascular Applications: Targeting Hypertension

Hypertension is a major risk factor for cardiovascular disease, and the renin-angiotensin system (RAS) is a key regulator of blood pressure. The angiotensin II receptor type 1 (AT1) is a critical component of the RAS, and its blockade is a well-established therapeutic strategy for hypertension.

Mechanism of Action: Angiotensin II Receptor Blockade

Novel derivatives of indole-3-carboxylic acid have been designed as potent AT1 receptor antagonists.[11][12] Radioligand binding studies have shown that these compounds exhibit high nanomolar affinity for the AT1 receptor, comparable to the established drug losartan.[11][12] In vivo studies in spontaneously hypertensive rats have demonstrated that oral administration of these compounds can significantly lower blood pressure, with a prolonged duration of action.[11]

Antihypertensive Activity Data
CompoundTargetIn Vitro Activity (IC50)In Vivo EffectReference
173 AT1 Receptor11.3 nM-[12]
174 AT1 Receptor12.3 nM-[12]
Novel Indole-3-carboxylic acid derivativeAT1 ReceptorHigh nanomolar affinity48 mm Hg decrease in blood pressure at 10 mg/kg[11]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Indole-3-carboxylic acid derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

Benzo[g]indol-3-carboxylates have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator prostaglandin E2.[13] These compounds have demonstrated IC50 values in the sub-micromolar range in both cell-free and intact cell assays.[13] Furthermore, they have shown efficacy in animal models of inflammation, such as carrageenan-induced paw edema and pleurisy.[13] Some indole derivatives also exhibit inhibitory activity against cyclooxygenase (COX) enzymes, further contributing to their anti-inflammatory profile.[14]

Protocols and Methodologies

General Synthesis of Functionalized Indole-3-Carboxylic Acids

A common synthetic route to access functionalized indole-3-carboxylic acids involves the protection of indole-3-acetic acid, followed by nucleophilic substitution and subsequent deprotection.[15][16]

Protocol: Synthesis of α-Substituted Indole-3-Acetic Acids [15][16]

  • Protection of the Carboxylic Acid:

    • To a solution of indole-3-acetic acid in anhydrous dichloromethane, add dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by methanol.

    • Stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Purify the resulting methyl indole-3-acetate by column chromatography.

  • N-Protection:

    • To a solution of methyl indole-3-acetate in dichloromethane under an ice-bath, add benzyltriethylammonium chloride and a 30% aqueous solution of sodium hydroxide.

    • Add methyl chloroformate and stir the reaction mixture.

    • Monitor the reaction by TLC to confirm the formation of the N-protected intermediate.

  • α-Alkylation:

    • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C.

    • Add a solution of the N-protected methyl indole-3-acetate in THF to the LDA solution.

    • After stirring, add the desired alkyl bromide.

    • Allow the reaction to warm to 0°C and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Deprotection (Hydrolysis):

    • Dissolve the α-alkylated intermediate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.

    • Heat the reaction mixture at 70°C for 4 hours.

    • Cool the reaction and acidify with 2 M hydrochloric acid to precipitate the final α-substituted indole-3-carboxylic acid.

    • Collect the product by filtration and recrystallize if necessary.

Experimental Workflow for Synthesis

G A Indole-3-acetic acid B Methyl indole-3-acetate (Protection) A->B DCC, DMAP, MeOH C N-Protected methyl indole-3-acetate B->C TEBAC, Me chloroformate, NaOH D α-Alkylated intermediate C->D LDA, R-Br E α-Substituted indole-3-carboxylic acid (Final Product) D->E NaOH, MeOH, HCl

Caption: General synthetic workflow for α-substituted indole-3-acetic acids.

Biological Evaluation: Antiviral Assay

Protocol: SARS-CoV-2 Replication Inhibition Assay (Conceptual Outline based on[5][6])

  • Cell Culture:

    • Maintain a suitable host cell line (e.g., Vero E6) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired concentrations.

  • Viral Infection:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Add the diluted test compounds to the respective wells.

    • Infect the cells with a known titer of SARS-CoV-2.

    • Include appropriate controls (virus-only, cells-only, and a reference antiviral drug).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for viral replication (e.g., 48-72 hours).

  • Assessment of Viral Replication:

    • Viral replication can be quantified using various methods:

      • Cytopathic Effect (CPE) Assay: Visually score the extent of virus-induced cell death and morphological changes under a microscope.

      • Quantitative PCR (qPCR): Extract viral RNA from the cell supernatant or lysate and quantify the amount of viral genetic material.

      • Immunofluorescence Assay: Fix and permeabilize the cells, then stain for a specific viral protein (e.g., nucleocapsid) using a fluorescently labeled antibody.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) of the test compound, which is the concentration that inhibits viral replication by 50%.

    • Determine the 50% cytotoxic concentration (CC50) of the compound in a parallel assay without the virus to assess its toxicity to the host cells.

    • Calculate the selectivity index (SI = CC50/IC50) to evaluate the therapeutic window of the compound.

Workflow for Antiviral Screening

G A Seed Host Cells (e.g., Vero E6) B Treat with Indole-3-carboxylic Acid Derivatives A->B C Infect with SARS-CoV-2 B->C D Incubate C->D E Assess Viral Replication (CPE, qPCR, etc.) D->E F Determine IC50, CC50, and Selectivity Index E->F

Caption: Workflow for in vitro screening of antiviral compounds.

Future Perspectives and Conclusion

The functionalized indole-3-carboxylic acid scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its enduring relevance in medicinal chemistry. Future research will likely focus on the exploration of novel substitution patterns to enhance potency and selectivity, the elucidation of detailed mechanisms of action through advanced biochemical and structural studies, and the application of this versatile scaffold to a wider range of therapeutic targets. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery through the innovative application of indole-based chemistry.

References

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023).
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023).
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023).
  • Narovlyansky, A., Pronin, A., et al. (2024).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Plant Science. [Link]
  • Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. (2017). Bioorganic & Medicinal Chemistry. [Link]
  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.).
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry. [Link]
  • Biological and Pharmacological Research on Indole-3-Carbinol (I3C)
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]
  • Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. (n.d.).
  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (n.d.).
  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024).
  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). Journal of the Iranian Chemical Society. [Link]
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]
  • Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. (n.d.). PubMed. [Link]
  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. [Link]
  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. (2009). Bioorganic & Medicinal Chemistry. [Link]
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. (n.d.). MDPI. [Link]
  • Synthesis and evaluation of in vivo antiinflammatory activity of indole-3-acetic acids. (2010).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022).
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PubMed Central. [Link]
  • Natural and medicinal compounds bearing indole scaffold. (n.d.).
  • Indole-3-carboxamide alleviates LPS-induced endometritis through suppressing ferroptosis and inflammation via regulating Aryl hydrocarbon receptor. (2024).
  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2023). International Journal of Environmental Sciences. [Link]
  • Indole-3-carboxylic acid (HMDB0003320). (n.d.).
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PubMed Central. [Link]
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. [Link]
  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (n.d.). PubMed Central. [Link]
  • Biomedical Importance of Indoles. (n.d.). PubMed Central. [Link]
  • The structure-activity relationship (SAR) of the novel indole.... (n.d.).
  • Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 P
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PubMed Central. [Link]
  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (n.d.). ScienceDirect. [Link]
  • Exploring the Versatility of Indole Carboxylic Acids in Chemical Synthesis. (n.d.). Synthonix. [Link]
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). Royal Society of Chemistry. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 6-Cyano-1H-indole-3-carboxylic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs.[1] This guide provides a detailed framework for the chemical derivatization of 6-cyano-1H-indole-3-carboxylic acid, a versatile starting material for generating diverse small molecule libraries. We present validated, step-by-step protocols for modifying the carboxylic acid and indole nitrogen, explain the chemical rationale behind these strategies, and outline a workflow for subsequent high-throughput biological screening. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the Scaffold

The indole ring system is classified as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] The specific starting material, this compound (CAS 174500-88-0), offers three primary points for chemical diversification, making it an ideal core for library synthesis.[2][][4][5]

  • C3-Carboxylic Acid: This functional group is a versatile handle for creating amides and esters. Amide formation, in particular, allows for the systematic introduction of a vast array of chemical functionalities by coupling with commercially available amines, enabling the exploration of diverse chemical space and the formation of critical hydrogen bond interactions with protein targets.

  • N1-Indole Proton: The indole nitrogen can be alkylated or arylated to probe hydrophobic pockets within a target's binding site. This modification also influences the electronic properties of the indole ring and can block a potential hydrogen bond donor site.

  • C6-Cyano Group: The electron-withdrawing nature of the cyano group modulates the electronic character of the indole core. It can serve as a potent hydrogen bond acceptor or a bioisosteric replacement for other functional groups. While it can be chemically transformed (e.g., into a tetrazole), its primary value in library synthesis is as a static modulator and interaction point.

This document provides robust protocols to exploit these features, enabling the rapid generation of a library of unique chemical entities ready for biological evaluation.

Derivatization Strategies & Workflow

The overall strategy involves parallel synthesis workflows originating from the common core scaffold. The primary diversification pathways focus on the most synthetically accessible and impactful modifications: amidation and N-alkylation.

G cluster_0 Core Scaffold cluster_1 Primary Derivatization cluster_2 Secondary Derivatization cluster_3 Screening A This compound B Amide Library (Protocol 1) A->B R-NH2, Coupling Agent C Ester Library (Protocol 2) A->C R-OH, Acid Catalyst D N-Alkylated Intermediates (Protocol 3) A->D R-X, Base F Purified Compound Library B->F C->F E N-Alkylated Amide Library D->E R-NH2, Coupling Agent E->F G High-Throughput Biological Screening F->G

Caption: General workflow for library generation from the core scaffold.

Detailed Experimental Protocols

Protocol 1: Parallel Amide Library Synthesis via HATU Coupling

Rationale: The use of (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling reagent is recommended for its high efficiency, fast reaction times, and low rate of epimerization when coupling chiral amines. The protocol is amenable to a 96-well plate format for parallel synthesis.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block

Procedure (per well/reaction):

  • To a reaction vial, add this compound (1.0 eq, e.g., 37.2 mg, 0.2 mmol).

  • Add anhydrous DMF (2 mL) and stir to dissolve.

  • Add HATU (1.1 eq, 83.6 mg, 0.22 mmol) and DIPEA (3.0 eq, 105 µL, 0.6 mmol). Stir the mixture at room temperature for 15 minutes. This is the "activation" phase.

  • In a separate vial, dissolve the desired amine (1.2 eq, 0.24 mmol) in a minimal amount of DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Seal the reaction vessel and allow it to stir at room temperature for 4-12 hours. Monitor reaction completion by LC-MS.

  • Work-up: Dilute the reaction mixture with EtOAc (10 mL). Wash sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ (2 x 5 mL), and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or preparative HPLC to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR and LC-MS.

Protocol 2: Ester Synthesis via Fischer Esterification

Rationale: This classic method is cost-effective and suitable for generating simple alkyl esters. It is best suited for primary or secondary alcohols that can withstand acidic conditions.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., 10 mL of methanol for a methyl ester).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add concentrated H₂SO₄ (catalytic amount, ~0.1 eq) dropwise.

  • Remove the ice bath and heat the mixture to reflux (65 °C for methanol) for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Work-up: Redissolve the residue in DCM and carefully add saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization: Purify by flash chromatography and characterize by NMR and LC-MS.

Protocol 3: Indole N-Alkylation

Rationale: N-substitution of the indole ring is a common strategy to improve pharmacokinetic properties or to explore specific interactions. This protocol uses a standard base and alkyl halide combination.[6]

Materials:

  • This compound methyl ester (or other ester to protect the acid)

  • Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Note: The carboxylic acid should be protected as an ester prior to this step to prevent unwanted side reactions. Dissolve the starting indole ester (1.0 eq) in anhydrous DMF.

  • Add the base (K₂CO₃, 2.0 eq). Cs₂CO₃ is a stronger base and may be required for less reactive halides.

  • Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature (or heat to 50-60 °C if necessary) for 2-12 hours, monitoring by LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (if necessary): The ester can be hydrolyzed back to the carboxylic acid using LiOH in a THF/water mixture.

  • Purification & Characterization: Purify the final product by flash chromatography and characterize by NMR and LC-MS.

Advanced Strategy: Suzuki-Miyaura Cross-Coupling

For more advanced lead optimization, creating carbon-carbon bonds on the indole core is a powerful strategy. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organic halide.[7][8] To apply this to the 6-cyano-indole scaffold, one would need a halogenated precursor (e.g., 5-bromo-6-cyano-1H-indole-3-carboxylic acid). The catalytic cycle is a fundamental concept in modern organic synthesis.[9][10]

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition ArX Ar-X (Indole-Halide) ArX->OxAdd RBY2 R-B(OR)₂ (Boronic Ester) Transmetal Ar-Pd(II)(R)L₂ RBY2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product center HTS_Workflow A Compound Library (10 mM in DMSO) B Serial Dilution & Assay Plate Stamping A->B C Addition of Kinase & Substrate B->C D Reaction Initiation (Add ATP) C->D E Incubation (e.g., 60 min @ RT) D->E F Add Detection Reagent (e.g., Kinase-Glo®) E->F G Read Luminescence F->G H Data Analysis (% Inhibition, IC₅₀) G->H

Caption: A typical workflow for a high-throughput kinase screening assay.

Data Presentation and Analysis

Screening data should be compiled to identify initial structure-activity relationships (SAR).

Table 1: Hypothetical HTS Data for a Kinase Target

Compound IDModification TypeR-GroupKinase Inhibition @ 10 µM (%)IC₅₀ (µM)
Core-001 (Starting Material)-COOH2%>100
Amide-001 Amide-CH₃15%85.3
Amide-002 Amide-Cyclohexyl65%8.1
Amide-003 Amide-Phenyl88%1.2
Amide-004 Amide-4-Fluorophenyl95%0.4
N-Me-001 N-Alkylated AmideR = -Phenyl, N-CH₃45%22.5

Interpretation: From this hypothetical data, an initial SAR can be inferred:

  • Derivatization of the carboxylic acid is essential for activity (Core-001 vs. others).

  • Increasing the steric bulk and hydrophobicity of the amide R-group improves potency (Amide-001 < Amide-002 < Amide-003).

  • Electronic effects may play a role, as the 4-fluorophenyl group provides a significant boost in potency (Amide-004).

  • Alkylation of the indole nitrogen is detrimental to activity in this series (Amide-003 vs. N-Me-001), suggesting the N-H may be acting as a crucial hydrogen bond donor.

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 3-fluoro-2-methyl-1H-indole Derivatives.
  • UNL Digital Commons. (n.d.). Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin.
  • PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity.
  • Platonova, et al. (2023). Design, synthesis and antiarrhythmic activity of new amide derivatives of indole-3-carboxylic acid. Russian Journal of Organic Chemistry.
  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • ResearchGate. (2025). Synthesis and biological activities of indole-3-propionic acids.
  • ResearchGate. (n.d.). Methods for the synthesis of indole-3-carboxylic acid esters (microreview).
  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
  • PubMed. (2022). Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation.
  • ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
  • DigitalCommons@UNMC. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P).
  • PubMed. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides.
  • Wikipedia. (n.d.). Suzuki reaction.
  • PubMed. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • CymitQuimica. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 174500-88-0 this compound.
  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • VSNCHEM. (n.d.). This compound.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemicalBook. (n.d.). This compound CAS#: 174500-88-0.

Sources

Application Notes and Protocols for the Quantification of 6-Cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the quantitative analysis of 6-cyano-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies for accurate quantification in diverse sample matrices. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, principles of UV-Visible Spectroscopy are discussed for preliminary analysis. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility.

Introduction

This compound is a member of the indole derivative family, a class of compounds renowned for their wide-ranging biological activities and therapeutic potential.[1] The indole scaffold is a crucial component in numerous pharmaceuticals, agrochemicals, and natural products. Accurate quantification of this compound is paramount during drug discovery and development for ensuring purity, monitoring reaction kinetics, and performing pharmacokinetic studies.

This guide presents validated analytical methods to address the challenges associated with the quantification of indole carboxylic acids, such as potential poor retention in reversed-phase chromatography and the need for high sensitivity in complex biological matrices.[2][3]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₂[]
Molecular Weight 186.17 g/mol []
CAS Number 174500-88-0[5]
InChI Key QBYXDZPCHOTIDJ-UHFFFAOYSA-N[]
Boiling Point 509.0±30.0 °C at 760 mmHg[]
Density 1.5±0.1 g/cm³[]

Analytical Methodologies

The choice of analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. This guide details two primary methods, HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity applications, often required for biological samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in bulk materials and formulated products. The indole ring system possesses a characteristic UV absorbance, allowing for direct detection.[6]

The selection of chromatographic conditions is pivotal for achieving optimal separation and quantification. A reversed-phase C18 column is chosen due to the hydrophobic nature of the indole moiety.[7] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase.[8] Acetonitrile is selected as the organic modifier for its favorable UV transparency and elution strength.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) cal_standards Prepare Calibration Standards (0.1 - 100 µg/mL) stock->cal_standards hplc_system HPLC System with UV Detector cal_standards->hplc_system sample_prep Prepare Sample Solution (in Mobile Phase) sample_prep->hplc_system separation C18 Column Separation hplc_system->separation detection UV Detection at λmax separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample_collection Collect Biological Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation & Reconstitution supernatant_transfer->evaporation lcms_system LC-MS/MS System evaporation->lcms_system separation Chromatographic Separation lcms_system->separation ionization Electrospray Ionization (ESI) separation->ionization msms_detection MRM Detection ionization->msms_detection peak_integration Peak Integration msms_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Sources

Introduction: The Significance of Biaryl Indoles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl-6-Cyanoindoles via Suzuki-Miyaura Coupling

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] When functionalized at the 6-position with a cyano group, the indole ring becomes a powerful building block, offering a site for further chemical elaboration and acting as a potent electronic modulator of the heterocyclic system. The synthesis of biaryl compounds, particularly those containing the 6-cyanoindole moiety, is of paramount importance as these structures are central to the development of novel therapeutics, agrochemicals, and advanced organic materials.[1][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds.[4][5] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][6] However, applying this powerful reaction to electron-deficient heterocyclic systems like halo-6-cyanoindoles presents unique challenges that necessitate a carefully optimized protocol.[7] This guide provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of halo-6-cyanoindoles, grounded in mechanistic principles to empower researchers to not only execute the reaction but also to troubleshoot and adapt it effectively.

Mechanistic Considerations for an Electron-Deficient System

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9] Understanding how the electronic properties of the 6-cyanoindole substrate influence each step is critical for rational protocol design.

  • Oxidative Addition : The reaction initiates with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the halo-6-cyanoindole.[9] The strongly electron-withdrawing cyano group (-CN) decreases electron density on the indole ring, making the carbon-halogen bond more susceptible to cleavage. This generally facilitates the rate-limiting oxidative addition step, especially when compared to electron-rich haloarenes.[10] The reactivity order of the halide partner is typically I > Br > OTf >> Cl.[9]

  • Transmetalation : In this step, the organic group from the boronic acid (or ester) is transferred to the palladium(II) center. This process requires activation of the organoboron species by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the electrophilic palladium complex.[11]

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[9][12] Bulky, electron-rich ligands on the palladium catalyst often accelerate this step.[12]

Catalytic Cycle Diagram

The following diagram illustrates the key steps of the Suzuki-Miyaura coupling adapted for a halo-6-cyanoindole.

Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) ox_add_complex Oxidative Addition Intermediate (Cyanoindole-Pd(II)-X) pd0->ox_add_complex Halo-6-Cyanoindole (Ar-X) ox_add Oxidative Addition transmetalation_complex Transmetalation Intermediate (Cyanoindole-Pd(II)-Ar') ox_add_complex->transmetalation_complex Ar'-B(OR)₂ + Base transmetalation_complex->pd0 product Biaryl-6-Cyanoindole Product reductive_elim Reductive Elimination reductive_elim->product transmetalation Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Optimized Protocol for Coupling of Halo-6-Cyanoindoles

This protocol is designed for a typical reaction scale of 0.5 mmol of the limiting halo-indole reagent. Adjustments may be necessary for different scales or substrates.

Experimental Workflow Overview

Caption: Step-by-step experimental workflow.

Reagents and Equipment
  • Halo-6-cyanoindole: (e.g., 5-bromo-6-cyanoindole or 5-iodo-6-cyanoindole)

  • Arylboronic Acid or Ester: (1.2 - 1.5 equivalents)

  • Palladium Catalyst: See Table 1 for recommendations.

  • Base: See Table 1 for recommendations.

  • Solvents: Anhydrous/degassed 1,4-dioxane, toluene, or DME, and deionized water.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, rubber septa, argon or nitrogen line, syringes, and standard glassware for workup and chromatography.

Catalyst System Selection

The choice of catalyst, ligand, and base is crucial for success. For electron-deficient substrates like halo-6-cyanoindoles, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred.

Table 1: Recommended Reaction Conditions

ComponentRecommendationRationale & Key Considerations
Pd Source Pd(PPh₃)₄ (2-5 mol%)A reliable, pre-formed Pd(0) catalyst. Simple to use but can be sensitive to air.
Pd₂(dba)₃ (1-2 mol%)A stable Pd(0) source that requires an external ligand.
Pd(OAc)₂ (2-4 mol%)A Pd(II) precatalyst that is reduced in situ to Pd(0). Air-stable and common.
Ligand SPhos or XPhos (2-5 mol%)Bulky, electron-rich biaryl phosphine ligands that excel with challenging substrates, including aryl chlorides.[13]
P(t-Bu)₃ (2-5 mol%)A highly electron-rich and bulky phosphine that is effective at promoting oxidative addition.[11]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Effective, commonly used bases. K₃PO₄ is slightly stronger and can be beneficial for less reactive partners.[2][4]
Cs₂CO₃ (2-3 equiv.)A stronger base with higher solubility in organic solvents, often used for difficult couplings.[14]
Solvent Dioxane/H₂O (4:1)A versatile solvent system that dissolves both organic and inorganic reagents well.[4]
Toluene/H₂O (4:1)A good alternative, especially for higher-temperature reactions.
Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the halo-6-cyanoindole (1.0 equiv.), arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.). If not using a pre-formed catalyst like Pd(PPh₃)₄, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand now.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Catalyst & Solvent Addition: If using Pd(PPh₃)₄, add it now under a positive pressure of inert gas. Using a syringe, add the degassed organic solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution based on the limiting reagent) followed by degassed water.

  • Reaction: Lower the flask into an oil bath and heat to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours. The disappearance of the limiting halo-indole is a key indicator of completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl-6-cyanoindole product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Ineffective base or ligand.1. Use a fresh bottle of catalyst/ligand.2. Ensure rigorous degassing of solvents and the reaction vessel.3. Screen alternative ligands (e.g., SPhos) or a stronger base (e.g., K₃PO₄, Cs₂CO₃).
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.Use a boronic pinacol ester instead of the acid. Use KF as the base, which is milder.[11] Minimize reaction time and temperature.
Dehalogenation The starting halo-indole is converted to 6-cyanoindole without coupling.Ensure the system is strictly anaerobic. This side reaction can be promoted by trace oxygen or impurities. Lowering the reaction temperature may help.
Homocoupling The boronic acid couples with itself to form a symmetrical biaryl (Ar'-Ar').This often occurs if the oxidative addition step is slow. Ensure the use of an effective ligand to promote the main catalytic cycle. A one-pot borylation/Suzuki protocol can sometimes mitigate this.[15]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Costas, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
  • KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction.
  • MDPI. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Molecules.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry.
  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts.
  • ResearchGate. (2015). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysis Reviews.
  • ResearchGate. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. The Chemical Record.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • SciSpace. (2006). An improved protocol for ligandless Suzuki–Miyaura coupling in water. Tetrahedron Letters.
  • Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • ResearchGate. (2019). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Molecules.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • Amanote Research. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
  • ProtonGuru. (2020). Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
  • ResearchGate. (2021). Synthesis of biaryl compounds via Suzuki homocoupling reactions catalyzed by metal organic frameworks encapsulated with palladium nanoparticles. Inorganic Chemistry Communications.
  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • National Institutes of Health. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances.
  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
  • ResearchGate. (2015). Formation of biaryl compounds in the suzuki cross coupling reaction.
  • National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry.

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Application Notes and Protocols for the Development of Novel Indole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Indole Scaffold in Oncology

The indole nucleus, a privileged heterocyclic scaffold, has long been a cornerstone in the development of anticancer therapeutics. Its inherent ability to interact with a diverse array of biological targets has led to the successful clinical application of several indole-containing drugs. These compounds exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis. This guide provides a comprehensive overview of the methodologies for synthesizing novel indole derivatives and detailed protocols for evaluating their potential as anticancer agents, intended for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Generating Novel Indole Derivatives

A diverse chemical library is the foundation of any successful drug discovery program. The following section details robust and versatile synthetic protocols for the preparation of substituted indoles, enabling the exploration of structure-activity relationships (SAR).

Fischer Indole Synthesis: A Classic Approach to Indole Core Formation

The Fischer indole synthesis is a reliable method for constructing the indole nucleus from phenylhydrazines and carbonyl compounds under acidic conditions. Microwave-assisted protocols can significantly accelerate this reaction.[1][2][3]

Protocol: Microwave-Assisted Fischer Indole Synthesis of 2-Arylindoles

  • Reagents: Phenylhydrazine, substituted acetophenone, polyphosphoric acid (PPA) or Eaton's reagent.

  • Procedure:

    • In a microwave-safe vial, combine phenylhydrazine (1 mmol) and the desired acetophenone (1 mmol).

    • Carefully add the acidic catalyst (e.g., PPA, 1 g) to the mixture.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a specified power and temperature (e.g., 150W, 120°C) for a predetermined time (typically 5-15 minutes).[1]

    • After cooling, quench the reaction by carefully adding ice-water.

    • Neutralize the mixture with a suitable base (e.g., 10% NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Entry Arylhydrazine Ketone/Aldehyde Catalyst/Solvent Power (W) Time (min) Temp. (°C) Yield (%)
1PhenylhydrazineAcetophenonePPA1501012085
24-MethoxyphenylhydrazinePropiophenoneEaton's Reagent1701017092
34-ChlorophenylhydrazineCyclohexanonep-TSA6003N/A91

Table 1: Representative examples of microwave-assisted Fischer indole synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for Indole Functionalization

Modern cross-coupling reactions, such as the Sonogashira and Heck reactions, offer powerful tools for the functionalization of the indole core, allowing for the introduction of diverse substituents at various positions.[4][5][6]

Protocol: Sonogashira Coupling for C3-Alkynylation of Indoles [7]

  • Reagents: 3-Iodoindole, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and a base (e.g., triethylamine or diisopropylamine).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 3-iodoindole (1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add a suitable solvent (e.g., anhydrous THF or DMF) and the base (2 mmol).

    • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the desired 3-alkynylindole.

Multicomponent Reactions: A Strategy for Rapid Library Synthesis

Multicomponent reactions (MCRs), such as the Ugi reaction, are highly efficient for generating molecular diversity from simple starting materials in a single step, making them ideal for creating libraries of novel indole derivatives.[8][9][10][11][12]

II. In Vitro Evaluation of Anticancer Activity

Once a library of indole derivatives has been synthesized, a cascade of in vitro assays is employed to assess their anticancer potential and elucidate their mechanisms of action.

Cell Viability and Cytotoxicity Assays

The initial screening of novel compounds typically involves assessing their ability to inhibit cancer cell growth. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability [13][14][15][16][17]

  • Materials: Cancer cell lines, complete culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the indole derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Elucidating the Mechanism of Action

Compounds that exhibit significant cytotoxicity are further investigated to determine their mechanism of action. Key cellular processes to investigate include apoptosis, cell cycle arrest, and inhibition of specific molecular targets.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells. Apoptosis can be assessed by various methods, including Western blotting for key apoptosis markers.[18][19][20][21][22]

Protocol: Western Blotting for Apoptosis Markers [18][19][20][21]

  • Procedure:

    • Treat cancer cells with the indole derivative at its IC₅₀ concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the levels of cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.

cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Start Starting Materials Reaction Chemical Synthesis (e.g., Fischer, Sonogashira) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization MTT Cell Viability Assay (MTT) Characterization->MTT Characterization->MTT Apoptosis Apoptosis Assays (Western Blot, Flow Cytometry) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle TargetAssay Target-Specific Assays (Kinase, Tubulin) MTT->TargetAssay Xenograft Xenograft Model (Tumor Growth Inhibition) TargetAssay->Xenograft TargetAssay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition Indole Indole Derivative Tubulin α/β-Tubulin Dimers Indole->Tubulin Kinase Protein Kinase (e.g., EGFR, VEGFR) Indole->Kinase Microtubule Microtubule Instability Tubulin->Microtubule Inhibition of Polymerization MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Apoptosis_Tubulin Apoptosis MitoticArrest->Apoptosis_Tubulin Signaling Inhibition of Downstream Signaling Pathways Kinase->Signaling Proliferation Decreased Cell Proliferation and Survival Signaling->Proliferation Apoptosis_Kinase Apoptosis Proliferation->Apoptosis_Kinase

Caption: Key mechanisms of action of anticancer indole derivatives.

IV. Conclusion and Future Directions

The indole scaffold continues to be a rich source of inspiration for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of new indole derivatives. Future research will likely focus on the development of more selective and potent inhibitors, combination therapies, and innovative drug delivery systems to further enhance the therapeutic potential of this remarkable class of compounds.

References

  • Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Organic & Biomolecular Chemistry. (URL: [Link])
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. (URL: [Link])
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])
  • Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening. PMC. (URL: [Link])
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. (URL: [Link])
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. (URL: [Link])
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. (URL: [Link])
  • Modular Divergent Synthesis of Indole Alkaloid Derivatives by an Atypical Ugi Multicomponent Reaction.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (URL: [Link])
  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. (URL: [Link])
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • Design and synthesis of indole-based elipticine analogues as topoisomerase IIβ inhibitors. (URL: [Link])
  • A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZ
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
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  • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. PMC. (URL: [Link])
  • Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online. (URL: [Link])
  • Design, synthesis and biological evaluation of bisindole derivatives as anticancer agents against Tousled-like kinases. PubMed. (URL: [Link])
  • Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development. (URL: [Link])
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  • Microtubule stabilization/destabiliz
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  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. (URL: [Link])
  • Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction.
  • In vitro JAK kinase activity and inhibition assays. PubMed. (URL: [Link])
  • What is correct way to study cell cycle analysis using flow cytometry?
  • Design and synthesis of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. NIH. (URL: [Link])
  • Synthesis and characterization of novel indole deriv
  • Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b.
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Application Notes and Protocols: 6-Cyano-1H-indole-3-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Materials

6-Cyano-1H-indole-3-carboxylic acid is a bifunctional organic molecule poised for significant applications in materials science. Its unique molecular architecture, featuring a planar indole core, a strongly electron-withdrawing cyano (-CN) group, and a versatile carboxylic acid (-COOH) handle, provides a powerful platform for the rational design of advanced functional materials. The indole moiety offers inherent photophysical properties and a rigid scaffold, while the cyano group modulates the electronic characteristics, enhancing properties like electron affinity and fluorescence.[1] The carboxylic acid group serves as a crucial anchor point for covalent integration into larger systems such as polymers and metal-organic frameworks (MOFs).[2]

This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed experimental protocols. The methodologies described herein are designed to be self-validating, with clear explanations for each step, grounded in established scientific principles.

Application in Organic Electronics: A Candidate for Emissive Layers in OLEDs

The electron-deficient nature imparted by the cyano group makes cyano-indole derivatives promising candidates for use in organic light-emitting diodes (OLEDs), particularly as emissive or electron-transporting materials.[1][3] The extended π-conjugated system of the indole ring, coupled with the charge-transfer characteristics induced by the cyano group, can lead to efficient electroluminescence.

Rationale for Application
  • Enhanced Electron Injection/Transport: The electron-withdrawing cyano group lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the indole scaffold, facilitating easier electron injection from the cathode and improving electron transport within the organic layer.[3]

  • Tunable Emission: The emission color can be tuned by modifying the indole core or by forming exciplexes with a suitable host material. The rigid indole structure helps to minimize non-radiative decay pathways, potentially leading to higher quantum yields.

  • Film-Forming Capabilities: The carboxylic acid group can be esterified with long alkyl chains to improve the solubility and film-forming properties of the material, which is crucial for device fabrication via solution processing.

Protocol: Fabrication and Characterization of a Solution-Processed OLED

This protocol outlines the fabrication of a simple OLED device using a soluble ester derivative of this compound (e.g., 2-ethylhexyl ester, hereafter referred to as CICE ) as the emissive layer.

Workflow Diagram:

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Spin Coating) cluster_final Device Finalization ITO_Clean ITO Substrate Cleaning (Sonication in Acetone, IPA, DI Water) Plasma Oxygen Plasma Treatment ITO_Clean->Plasma Drying PEDOT PEDOT:PSS Deposition (Hole Injection Layer) Plasma->PEDOT Anneal1 Annealing (120°C, 15 min) PEDOT->Anneal1 CICE_Layer CICE Emissive Layer Deposition Anneal1->CICE_Layer In Glovebox Anneal2 Annealing (80°C, 20 min) CICE_Layer->Anneal2 ETL Electron Transport Layer Deposition (e.g., TPBi, Thermal Evaporation) Anneal2->ETL Cathode Cathode Deposition (LiF/Al, Thermal Evaporation) ETL->Cathode Encapsulate Encapsulation Cathode->Encapsulate Characterization Device Characterization (EL Spectra, I-V-L Curves) Encapsulate->Characterization To Measurement

Caption: Workflow for the fabrication of a solution-processed OLED.

Step-by-Step Methodology:

  • Synthesis of CICE: Esterify this compound with 2-ethylhexanol using a standard Fischer esterification or carbodiimide coupling reaction to enhance solubility. Purify the product by column chromatography.

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential sonication in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with oxygen plasma for 5 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrate at 120°C for 15 minutes in a convection oven.

  • Emissive Layer (EML) Deposition:

    • Inside a nitrogen-filled glovebox, prepare a 10 mg/mL solution of CICE in chloroform.

    • Spin-coat the CICE solution onto the PEDOT:PSS layer at 2000 rpm for 45 seconds.

    • Anneal the substrate at 80°C for 20 minutes to remove residual solvent.

  • Electron Transport and Cathode Layer Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a 30 nm layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) as the electron transport layer (ETL).

    • Subsequently, deposit a 1 nm layer of lithium fluoride (LiF) followed by a 100 nm layer of aluminum (Al) as the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

    • Measure the electroluminescence (EL) spectrum, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the device.

Data Presentation:

ParameterExpected OutcomeRationale
Turn-on Voltage < 5 VEfficient charge injection and transport due to the low LUMO of CICE.
Max. Luminance > 1000 cd/m²High fluorescence quantum yield of the CICE emissive layer.
Max. EQE > 1%Balanced charge injection and recombination in the emissive layer.
Emission Peak Blue-Green (~480-520 nm)Dependent on the intramolecular charge transfer character of the CICE molecule.

Application as a Fluorescent Probe for Metal Ion Sensing

The indole scaffold is a well-known fluorophore, and the cyano and carboxylic acid groups can act as binding sites for specific analytes, such as metal ions. Upon coordination, the electronic structure of the molecule can be perturbed, leading to a detectable change in its fluorescence properties (e.g., intensity, wavelength).

Rationale for Application
  • Chelation Sites: The nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid can form a chelation site for metal ions.

  • Fluorescence Quenching/Enhancement: Metal ion binding can lead to fluorescence quenching through photoinduced electron transfer (PET) or enhancement through chelation-enhanced fluorescence (CHEF) by restricting intramolecular rotation.

  • High Sensitivity and Selectivity: The specific geometry and electronic nature of the binding pocket can be tailored to achieve high selectivity for a particular metal ion.

Protocol: Screening for Metal Ion Sensing

This protocol describes a method to screen the sensing capabilities of this compound towards various metal ions in solution.

Workflow Diagram:

Sensing_Protocol Prep Prepare Stock Solutions - Probe (1 mM in DMSO) - Metal Ions (10 mM in Water) Dilute Prepare Working Solution (10 µM Probe in Buffer) Prep->Dilute Add_Ions Add Metal Ion Solutions to Probe Solution (1-10 eq.) Dilute->Add_Ions Incubate Incubate (5 min at RT) Add_Ions->Incubate Measure Measure Fluorescence Spectra (Excitation at λ_abs_max) Incubate->Measure Analyze Analyze Data (Quenching/Enhancement, Selectivity) Measure->Analyze MOF_Synthesis Reagents Combine in a vial: - Linker (this compound) - Metal Salt (Zn(NO₃)₂·6H₂O) - Solvent (DMF/Ethanol/Water) Seal Seal the vial and sonicate to dissolve Reagents->Seal Heat Heat in an oven (e.g., 100°C for 24h) Seal->Heat Cool Cool to room temperature Heat->Cool Wash Wash with fresh DMF and Acetone Cool->Wash Activate Activate the sample (Solvent exchange and heating under vacuum) Wash->Activate Characterize Characterize the MOF (PXRD, TGA, Gas Adsorption) Activate->Characterize

Caption: General workflow for solvothermal MOF synthesis.

Step-by-Step Methodology:

  • Synthesis:

    • In a 20 mL glass vial, combine this compound (0.1 mmol, 18.6 mg), zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg), and 10 mL of a solvent mixture (e.g., N,N-dimethylformamide (DMF)/Ethanol/Water in a 1:1:1 ratio).

    • Seal the vial tightly and sonicate for 10 minutes to ensure all components are well-dissolved.

    • Place the vial in a programmable oven and heat at 100°C for 24 hours.

    • Allow the oven to cool slowly to room temperature.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh DMF (3 x 5 mL) and then with acetone (3 x 5 mL) to remove unreacted starting materials.

    • Activate the MOF by immersing the as-synthesized crystals in a volatile solvent like acetone for 24 hours, then heating at 120°C under vacuum for 12 hours to remove the solvent molecules from the pores.

  • Characterization:

    • Confirm the crystal structure and phase purity of the synthesized MOF using Powder X-ray Diffraction (PXRD).

    • Assess the thermal stability of the framework using Thermogravimetric Analysis (TGA).

    • Evaluate the porosity and gas uptake capacity of the activated MOF using nitrogen adsorption-desorption isotherms at 77 K.

Data Presentation:

Characterization TechniqueExpected ResultSignificance
PXRD A diffraction pattern matching a simulated pattern from single-crystal X-ray diffraction.Confirms the formation of the desired crystalline MOF structure.
TGA Thermal stability up to ~300-400°C.Indicates a robust framework suitable for various applications.
N₂ Adsorption Type I isotherm with a high surface area (e.g., > 500 m²/g).Demonstrates the microporous nature of the material, essential for gas storage and separation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • BOC Sciences. This compound (CAS# 174500-88-0). URL
  • CymitQuimica. This compound. URL
  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. URL
  • ResearchGate.
  • PubMed. Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties. URL
  • YouTube. Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. URL
  • PubMed. Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity. URL
  • RSC Publishing. Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. URL
  • Amerigo Scientific. This compound. URL
  • Jigs Chemical. 6-Cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-1H-indole-3-carboxylic acid 1,1-dimethylethyl ester. URL
  • CymitQuimica. 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester. URL
  • Biomall. Buy 6-iodo-1H-indole-3-carboxylic acid. URL
  • PubMed Central. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). URL
  • The Royal Society of Chemistry.

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Application Note & Protocols: Synthesis and Evaluation of Novel Xanthine Oxidase Inhibitors Derived from 3-Cyano-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the rational design, chemical synthesis, and biochemical evaluation of novel xanthine oxidase (XO) inhibitors based on a 3-cyano-1H-indole scaffold. Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[1][2] The indole nucleus is a privileged scaffold in medicinal chemistry, and recent studies have highlighted 3-cyano-1H-indole derivatives as particularly promising candidates for potent XO inhibition.[3][4][5] This guide details a robust synthetic pathway, a validated in vitro spectrophotometric assay for determining inhibitory activity, and methodologies for elucidating the mechanism of action, providing researchers with the necessary protocols to advance the discovery of next-generation anti-gout therapeutics.

Introduction: The Rationale for Targeting Xanthine Oxidase with Indole-Based Scaffolds

Gout is a debilitating inflammatory arthritis triggered by the deposition of monosodium urate crystals in joints and tissues, a direct consequence of elevated uric acid levels in the bloodstream (hyperuricemia).[2][6] The enzyme xanthine oxidase (XO) is the final and rate-limiting step in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[7][8] Therefore, inhibiting XO is a highly effective clinical strategy for reducing systemic uric acid production.[9]

While classic inhibitors like Allopurinol have been the standard of care, the demand for novel, non-purine-based inhibitors with improved efficacy and safety profiles continues to drive drug discovery efforts.[2][9] The 3-cyano-1H-indole framework has emerged as a valuable starting point for designing such inhibitors. Fragment-based drug design and molecular docking studies suggest that the indole and cyano moieties can form key interactions within the XO active site, which is a molybdenum-containing pocket surrounded by critical amino acid residues.[4][10][11] Specifically, the cyano group can interact with residues like Asn768, while the indole ring can establish hydrophobic and π-π stacking interactions with phenylalanine residues such as Phe914 and Phe1009.[4]

This application note leverages a fragment-based design strategy, detailing the synthesis of novel inhibitors by linking the 3-cyano-1H-indole scaffold to other heterocyclic moieties via a stable amide bond, a proven method for creating potent XO inhibitors.[10][12]

Synthesis of Novel Indole-Based Xanthine Oxidase Inhibitors

The following section outlines a representative, multi-step synthetic protocol. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Overall Synthetic Scheme

The general workflow involves three main stages: (A) N-alkylation of the indole ring to explore the impact of hydrophobic substituents, (B) reduction of a precursor nitro group to form a key amine intermediate, and (C) amide coupling with a secondary heterocyclic carboxylic acid to generate the final target compounds.

G A Starting Material 3-Cyano-5-nitro-1H-indole B Step A: N-Alkylation (e.g., Cyclopentyl Bromide, K2CO3) A->B C N-Alkylated Intermediate B->C D Step B: Nitro Reduction (e.g., SnCl2·2H2O, HCl) C->D E Key Amine Intermediate 5-Amino-1-alkyl-3-cyano-1H-indole D->E G Step C: Amide Coupling (e.g., HATU, DIPEA) E->G F Heterocyclic Carboxylic Acid (e.g., Benzimidazole-5-carboxylic acid) F->G H Final Product Novel XO Inhibitor G->H

Figure 1: General synthetic pathway for novel XO inhibitors.

Detailed Synthesis Protocol

Step A: Synthesis of 1-Cyclopentyl-3-cyano-5-nitro-1H-indole

This step introduces a hydrophobic group at the N1 position of the indole, which structure-activity relationship (SAR) studies have shown is often crucial for enhancing inhibitory potency.[5][10]

  • To a solution of 3-cyano-5-nitro-1H-indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants. K₂CO₃ acts as a base to deprotonate the indole nitrogen, forming a nucleophilic anion.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.2 eq) dropwise to the suspension.

    • Rationale: Cyclopentyl bromide is the alkylating agent. A slight excess ensures the complete consumption of the starting material.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the N-alkylated intermediate.

    • Rationale: The product is insoluble in water, allowing for easy isolation by precipitation and filtration.

Step B: Synthesis of 5-Amino-1-cyclopentyl-3-cyano-1H-indole

This step generates the key amine intermediate required for the subsequent amide coupling.

  • Suspend the N-alkylated intermediate from Step A (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.

    • Rationale: SnCl₂ in an acidic medium is a classic and reliable reagent for the reduction of aromatic nitro groups to amines.[4] A large excess is used to drive the reaction to completion.

  • Heat the mixture to reflux (approx. 78°C) and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Caution: Neutralization is exothermic and will generate CO₂ gas. Add the base slowly.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amine intermediate.

Step C: Synthesis of N-(1-Cyclopentyl-3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide (Final Product)

This is the final amide coupling step to link the two key fragments.

  • Dissolve the secondary heterocyclic fragment, such as 1H-benzo[d]imidazole-5-carboxylic acid (1.1 eq), in anhydrous DMF.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

    • Rationale: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine intermediate from Step B (1.0 eq) in DMF to the reaction mixture.

  • Stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purify the final compound by column chromatography or recrystallization to yield the target inhibitor. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures XO activity by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance maximum at approximately 295 nm.[13]

Reagents and Materials
  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Measurement & Analysis A Prepare Stock Solutions: - Test Compounds (in DMSO) - Allopurinol (in DMSO) - Xanthine (in Buffer) - XO Enzyme (in Buffer) B Add Buffer, XO Enzyme, and Test Compound/Vehicle (DMSO) A->B C Pre-incubate at 25°C for 15 minutes B->C D Initiate Reaction: Add Xanthine Substrate C->D E Incubate at 25°C for 30 minutes D->E F Measure Absorbance at 295 nm E->F G Calculate % Inhibition and IC50 Value F->G

Figure 2: Workflow for the in vitro XO inhibition assay.

Step-by-Step Protocol (96-well plate format)
  • Prepare Solutions:

    • Test Compounds & Allopurinol: Prepare 10 mM stock solutions in 100% DMSO. Create serial dilutions in DMSO to achieve a range of final assay concentrations.

    • Xanthine Substrate: Prepare a 0.15 mM solution of xanthine in 50 mM potassium phosphate buffer (pH 7.5).

    • XO Enzyme: Prepare a solution of xanthine oxidase (e.g., 0.1 units/mL) in buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

  • Assay Plate Setup: (Total volume per well = 200 µL)

    • Blank Wells: 140 µL Buffer + 60 µL Substrate Solution (No enzyme).

    • Control Wells (100% Activity): 50 µL Buffer + 20 µL Vehicle (e.g., 1% DMSO in buffer) + 70 µL XO Enzyme Solution.

    • Test Compound Wells: 50 µL Buffer + 20 µL Test Compound (at various concentrations) + 70 µL XO Enzyme Solution.

    • Positive Control Wells: 50 µL Buffer + 20 µL Allopurinol (at various concentrations) + 70 µL XO Enzyme Solution.

  • Pre-incubation: Add the buffer, enzyme, and test compound/vehicle to the wells. Mix gently and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[14]

  • Reaction Initiation: Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution to all wells except the blanks.

  • Incubation & Measurement: Incubate the plate at 25°C for 30 minutes. Measure the absorbance of each well at 295 nm using a microplate reader.

  • Data Analysis:

    • Correct all absorbance readings by subtracting the average absorbance of the blank wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula[15][16]: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where:

      • A_control = Absorbance of the control (enzyme + vehicle)

      • A_sample = Absorbance of the well with the test compound

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Representative Data & SAR

Structure-Activity Relationship (SAR) studies are vital for optimizing lead compounds. By synthesizing a series of analogs with different substitutions, researchers can identify key structural features that enhance potency.

Compound IDN1-Substitution (R)IC₅₀ (µM) against XO
1a -H8.5
1b -Methyl4.2
1c -Ethyl2.1
1d -Isopropyl1.3
1e -Cyclopentyl 0.62
Allopurinol (Control)8.91
Table 1: Hypothetical SAR data for N1-substituted indole derivatives, demonstrating that increasing the size and hydrophobicity of the substituent at the indole nitrogen enhances XO inhibitory activity, a trend consistent with published findings.[12]

Elucidating the Mechanism of Action

Enzyme Kinetics

To understand how a compound inhibits XO, enzyme kinetic studies are performed. By measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).

  • Perform the XO assay as described in Section 3, but vary the concentration of the xanthine substrate (e.g., 0.01 to 0.20 mM).[16]

  • Run these experiments with no inhibitor and with at least two different fixed concentrations of the test compound.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections reveals the inhibition type.[10] A mixed-type inhibition is common for many novel XO inhibitors.[10][17]

Molecular Docking

Computational molecular docking simulates the binding of the synthesized inhibitor into the crystal structure of xanthine oxidase (e.g., PDB ID: 3NVW).[18] This provides valuable insights into the plausible binding pose and key interactions.

G cluster_xo XO Active Site cluster_inhibitor Inhibitor Phe914 Phe914 Phe1009 Phe1009 Arg880 Arg880 Thr1010 Thr1010 Glu802 Glu802 Asn768 Asn768 MoCo Molybdenum Cofactor Indole Indole Ring Indole->Phe914 π-π Stacking Indole->Phe1009 π-π Stacking Cyano Cyano Group Cyano->Asn768 H-Bond Amide Amide Linker Amide->Arg880 H-Bond Heterocycle Heterocycle Heterocycle->Glu802 Interaction Heterocycle->MoCo Coordination

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-cyano-1H-indole-3-carboxylic acid (CAS: 174500-88-0)[1][][3]. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of targeted therapeutics[4][5]. The inherent reactivity of the indole nucleus, combined with the specific electronic effects of the cyano and carboxylic acid groups, presents unique challenges during its synthesis.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and resolve common side reactions and synthetic hurdles. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Common Synthetic Pathways & Key Challenge Areas

The synthesis of this compound typically involves a multi-step sequence. A common and effective strategy is the Fischer indole synthesis , which constructs the core indole ring system. This often begins with a Japp-Klingemann reaction to generate the required arylhydrazone precursor, followed by acid-catalyzed cyclization[6][7]. The carboxylic acid moiety is typically introduced by using a pyruvate derivative as the ketone component in the Fischer synthesis.

The primary challenges and sources of side reactions occur at two key stages:

  • Indole Ring Formation: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to byproduct formation[8]. The electron-withdrawing nature of the 4-cyano group on the phenylhydrazine precursor significantly influences the rate and outcome of the cyclization step.

  • Product Stability & Isolation: The indole-3-carboxylic acid functional group is susceptible to decarboxylation, particularly under acidic conditions or upon heating[9][10].

This guide will address specific issues encountered during these stages.

Troubleshooting Guide: Side Reactions & Solutions

This section is formatted as a series of common problems you may encounter during your synthesis. Each problem is analyzed to its root cause, followed by actionable solutions and preventative measures.

Issue 1: Low Yield of Indole Core & Significant Tar Formation

Question: My Fischer indole synthesis reaction is producing very low yields of the desired 6-cyanoindole, and I'm isolating a large amount of an intractable, dark-colored tar. What is causing this and how can I fix it?

Root Cause Analysis: Tar and polymeric byproduct formation is a classic side reaction in Fischer indole synthesis, especially under harsh conditions[11]. Strong acids and high temperatures can promote competing reaction pathways, including polymerization of the indole product or decomposition of the hydrazone intermediate before it can successfully cyclize[8][11].

Solutions & Optimization Strategies:

  • Acid Catalyst Selection is Critical: The choice and concentration of the acid catalyst are paramount. A catalyst that is too strong can accelerate decomposition pathways.

    • Recommendation: Screen a variety of Brønsted and Lewis acids. While strong acids like H₂SO₄ are common, they may be too harsh for this substrate. Polyphosphoric acid (PPA) is often an excellent choice as it can act as both a catalyst and a solvent, promoting cyclization under controlled conditions[8][11]. Milder Lewis acids like ZnCl₂ should also be evaluated.

  • Optimize Reaction Temperature: High temperatures increase the rate of all reactions, including undesired side reactions.

    • Recommendation: Begin your reaction at a lower temperature and gradually increase it while monitoring progress by TLC. The goal is to find the minimum temperature required for efficient cyclization. Microwave-assisted synthesis can sometimes offer rapid, controlled heating that improves yields by minimizing the overall reaction time[11].

  • Ensure Hydrazone Stability: The arylhydrazone intermediate may be unstable and decompose upon isolation or during prolonged heating.

    • Recommendation: Perform an in situ hydrazone formation. This involves a one-pot synthesis where the 4-cyanophenylhydrazine and the pyruvate derivative are combined, and the resulting hydrazone is cyclized without being isolated[11].

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
CatalystTypical ConditionsAdvantagesPotential Downsides
Sulfuric Acid (H₂SO₄) 5-10% in a high-boiling solvent (e.g., ethanol, acetic acid)Inexpensive, strong proton sourceOften leads to charring and low yields with sensitive substrates[8]
Polyphosphoric Acid (PPA) 100-150°C, often used as solventExcellent dehydrating agent, promotes cyclization of less reactive substratesViscous, can make workup difficult
Zinc Chloride (ZnCl₂) Fused, anhydrous; often in acetic acid or neatMilder Lewis acid, can reduce charringRequires strictly anhydrous conditions
Eaton's Reagent (P₂O₅/MeSO₃H) 7.5% w/w, room temp to 80°CVery powerful dehydrating agent, can control regioselectivity[11][12]Highly corrosive and moisture-sensitive
Issue 2: Unwanted Decarboxylation of the Final Product

Question: I've successfully synthesized the indole core, but I'm losing my C3-carboxylic acid group during workup or purification, resulting in 6-cyanoindole as a major byproduct. How do I prevent this?

Root Cause Analysis: Indole-3-carboxylic acids are known to be susceptible to decarboxylation. The mechanism often involves protonation at the C3 position of the indole ring, which facilitates the loss of carbon dioxide[10]. This process is accelerated by heat and strong acids.

Solutions & Preventative Measures:

  • Modify Aqueous Workup: Avoid strongly acidic conditions during extraction.

    • Recommendation: After quenching the reaction, neutralize the mixture carefully. Instead of washing with a strong acid like 1M HCl, use a saturated solution of a mild salt like ammonium chloride (NH₄Cl) or simply deionized water.

  • Control Temperature During Purification:

    • Solvent Evaporation: Remove purification solvents (e.g., ethyl acetate, DCM) on a rotary evaporator at low temperatures (<40°C). Do not dry the product under high heat for extended periods.

    • Recrystallization: If recrystallizing, choose a solvent system that does not require high temperatures for dissolution. Avoid acidic solvents. A mixed solvent system like Ethanol/Water or Acetone/Hexane may be effective.

  • Chromatography Considerations:

    • Stationary Phase: Standard silica gel is slightly acidic and can promote decarboxylation on the column. If you observe significant product loss during chromatography, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., Hexane/Ethyl Acetate with 0.5% Et₃N).

Diagram 1: Troubleshooting Workflow for Product Decarboxylation

This workflow helps diagnose and solve decarboxylation issues during the isolation phase of the synthesis.

G start Problem: Decarboxylation (Loss of COOH group) check_workup Was the aqueous workup performed under strong acidic conditions? start->check_workup check_purification Was the product exposed to high temperatures during purification? start->check_purification check_chromatography Was standard silica gel chromatography used? start->check_chromatography sol_workup Solution: Neutralize carefully. Use mild washes (e.g., sat. NH4Cl). check_workup->sol_workup Yes sol_purification Solution: Use low temperature for solvent removal (<40°C). Avoid prolonged heating. check_purification->sol_purification Yes sol_chromatography Solution: Consider using neutralized silica gel (add 0.5% Et3N to eluent). check_chromatography->sol_chromatography If problem persists

Caption: A decision tree for troubleshooting unwanted decarboxylation.

Issue 3: Incomplete Hydrolysis of a Nitrile Precursor

Question: I am attempting to synthesize the target molecule by hydrolyzing a 6-cyanoindole-3-ester precursor, but the reaction is stalling at the intermediate amide. How can I drive the reaction to completion?

Root Cause Analysis: The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then the amide is hydrolyzed to the carboxylic acid[13][14]. The second step, amide hydrolysis, is often the rate-limiting step and requires sufficiently harsh conditions (i.e., high concentration of acid or base and elevated temperatures) to proceed to completion[15].

Solutions & Optimization Strategies:

  • Acid-Catalyzed Hydrolysis:

    • Conditions: This method produces the free carboxylic acid directly[13]. Use a strong acid like hydrochloric acid or sulfuric acid.

    • Recommendation: Heat the nitrile precursor under reflux in a sufficiently concentrated acid. A common starting point is 6M HCl or a 1:1 mixture of concentrated H₂SO₄ and water. Reaction times can be long (12-48 hours), so monitor by TLC or HPLC until all the intermediate amide has been consumed.

  • Base-Catalyzed (Alkaline) Hydrolysis:

    • Conditions: This method initially produces the carboxylate salt, which must be acidified in a separate step to yield the final product[13][16].

    • Recommendation: Reflux the nitrile precursor in an aqueous solution of a strong base, such as 15-25% sodium hydroxide or potassium hydroxide. After the reaction is complete (as monitored by TLC/HPLC), cool the mixture and carefully acidify with a strong acid (e.g., cold 6M HCl) to precipitate the carboxylic acid product.

Protocol 1: Complete Alkaline Hydrolysis of 6-Cyanoindole Precursor
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 6-cyanoindole precursor (1.0 eq) in ethanol.

  • Add Base: Add an aqueous solution of sodium hydroxide (5-10 eq, 20% w/v).

  • Heating: Heat the mixture to reflux (typically 90-110°C) and maintain for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC to ensure the disappearance of the starting material and the intermediate amide.

  • Workup - Cooldown: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is ~2-3. The product, this compound, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to aid in drying.

  • Drying: Dry the isolated solid under vacuum at a low temperature (<40°C) to prevent decarboxylation.

Frequently Asked Questions (FAQs)

Q1: How does the electron-withdrawing 6-cyano group affect the Fischer indole synthesis? The 6-cyano group is strongly electron-withdrawing. In the key[17][17]-sigmatropic rearrangement step of the Fischer mechanism, the reaction proceeds faster when the aniline ring is electron-rich[18]. Therefore, the presence of the cyano group deactivates the ring, making the cyclization step more difficult. This often necessitates more forceful conditions (stronger acids, higher temperatures) than for electron-neutral or electron-rich substrates, which in turn increases the risk of side reactions like tar formation. This makes the careful selection of the catalyst and temperature especially important.

Q2: My ketone precursor is an unsymmetrical ethyl pyruvate. Can this lead to regioisomers? Yes, the use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, which can result in a mixture of regioisomeric indoles[11]. In the case of ethyl pyruvate, cyclization can theoretically occur onto either the methyl or the ester-bearing carbon. However, cyclization leading to the indole-3-carboxylic acid ester is heavily favored. To completely avoid this issue, using a symmetrical precursor like pyruvic acid is the most straightforward approach.

Q3: What is the best general method for purifying the final product? Given the risk of decarboxylation on silica gel, the preferred method of purification is recrystallization . This avoids the acidity of silica and the need for prolonged heating often associated with removing high-boiling chromatography solvents. If the crude product contains impurities that cannot be removed by recrystallization, flash chromatography on neutralized silica gel (as described in Issue 2) is the next best option.

Diagram 2: Competing Pathways in the Synthesis

This diagram illustrates the desired reaction pathway versus common off-target side reactions.

G cluster_main Desired Synthetic Pathway cluster_side Side Reactions Start 4-Cyanophenylhydrazine + Pyruvic Acid Derivative Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Product This compound Hydrazone->Product Fischer Cyclization (Acid, Heat) Tar Polymeric Tar & Decomposition Hydrazone->Tar Harsh Conditions (Excess Acid/Heat) Decarboxylation 6-Cyanoindole (Loss of COOH) Product->Decarboxylation Workup/Purification (Acid/Heat)

Caption: Desired synthesis pathway versus potential side reactions.

References

  • BenchChem. (2025). Common side reactions in 3H-Indole synthesis and how to avoid them. BenchChem Technical Support.
  • ResearchGate. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • Taylor & Francis Online. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • Taylor & Francis Online. (2020). Full article: Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem Technical Support.
  • Royal Society of Chemistry. (n.d.). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • Chemguide. (n.d.). Hydrolysis of nitriles.
  • Autechaux. (n.d.). Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)
  • BenchChem. (2025). Common side reactions in indole-pyrrole synthesis. BenchChem Technical Support.
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  • ACS Publications. (2019). Gold(III)
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
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  • BenchChem. (2025). Application Notes: Synthesis and Utility of 6-Cyanoindoles via Fischer Indole Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters.
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Technical Support Center: Optimizing the Synthesis of 6-Cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-cyano-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common issues and optimizing reaction conditions.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step sequence. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent routes are outlined below:

  • Route A: Late-Stage Cyanation. This approach involves the construction of a halogenated indole-3-carboxylic acid precursor, followed by a transition-metal-catalyzed cyanation reaction.

  • Route B: Indole Formation with a Cyano-Substituted Precursor. This strategy utilizes a starting material that already contains the cyano group, such as a substituted phenylhydrazine, which is then cyclized to form the indole ring.

The following diagram illustrates these primary synthetic pathways.

G cluster_0 Route A: Late-Stage Cyanation cluster_1 Route B: Precursor Cyanation A1 6-Bromo-1H-indole A2 Protection (e.g., SEM, Boc) A1->A2 A3 Formylation/Carboxylation at C3 A2->A3 A4 6-Bromo-1H-indole-3-carboxylic acid derivative A3->A4 A5 Transition-Metal-Catalyzed Cyanation (Pd or Cu) A4->A5 A6 Deprotection (if applicable) A5->A6 A7 Final Product A6->A7 B1 4-Cyano-phenylhydrazine B3 Fischer Indole Synthesis B1->B3 B5 Alternative: Japp-Klingemann Reaction B1->B5 B2 Pyruvic Acid or Ester B2->B3 B4 6-Cyano-1H-indole-2-carboxylic acid (potential regioisomer) B3->B4 B6 Hydrazone Intermediate B5->B6 B7 Fischer Cyclization B6->B7 B8 Final Product B7->B8 Start Starting Materials Start->A1 Start->B1 Start->B2 G Start Low Yield in Fischer Synthesis CheckPurity Verify Purity of Arylhydrazine & Carbonyl (NMR, LC-MS) Start->CheckPurity OptimizeAcid Screen Acid Catalysts (Brønsted vs. Lewis) & Concentration CheckPurity->OptimizeAcid Purity Confirmed OptimizeTemp Optimize Reaction Temperature (Stepwise Increase) OptimizeAcid->OptimizeTemp SolventChoice Evaluate Solvent Effects (e.g., Acetic Acid, DMSO, Toluene) OptimizeTemp->SolventChoice Result Improved Yield SolventChoice->Result

Caption: Systematic workflow for troubleshooting low yields in Fischer indole synthesis.

Category 2: Late-Stage Cyanation Issues (Route A)

Q2: My palladium-catalyzed cyanation of 6-bromo-1H-indole-3-carboxylic acid is sluggish and gives low conversion. How can I improve it?

A2: Palladium-catalyzed cyanation is a powerful but sensitive reaction. Low conversion is often due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst System:

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Ensure the catalyst is of high quality.

    • Ligand: The choice of phosphine ligand is critical. Electron-rich, bulky ligands like Xantphos or cX-JohnPhos often improve catalytic activity and prevent catalyst deactivation.

    • Cyanide Source: Zinc cyanide (Zn(CN)₂) is generally preferred over more toxic alkali metal cyanides as it is less basic and releases cyanide ions slowly, which can mitigate catalyst inhibition. [1]However, other sources like K₄[Fe(CN)₆] have also been used effectively. [2]* Reaction Conditions:

    • Solvent: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are typically required. Ensure the solvent is rigorously dried and degassed to remove oxygen, which can oxidize the Pd(0) catalyst.

    • Temperature: These reactions often require elevated temperatures (e.g., 100-140 °C). [3] * Additives: In some cases, the addition of a co-catalyst like Zn powder or a copper salt can be beneficial. [1] Q3: I'm observing a significant amount of hydrodehalogenation (H- for-Br substitution) in my palladium-catalyzed cyanation. What causes this and how can it be stopped?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling. This typically occurs when the reductive elimination of the cyanated product is slow compared to competing pathways.

  • Causes:

    • Protic Impurities: Water or other protic impurities can serve as a proton source. Ensure all reagents and solvents are anhydrous.

    • Ligand Choice: Less bulky or less electron-donating ligands may not sufficiently stabilize the palladium center, leading to undesired side reactions.

    • Reductants: Some reagents in the reaction mixture can act as hydride sources.

  • Solutions:

    • Rigorous Anhydrous Technique: Flame-dry glassware and use freshly distilled, dry solvents. [4] * Optimize Ligand: Switch to a bulkier, more electron-rich ligand to promote the desired reductive elimination step.

    • Scavengers: Add a non-coordinating base or a hydride scavenger if a specific source of reduction is suspected.

Table 1: Comparison of Common Cyanation Conditions

ParameterPalladium-CatalyzedCopper-Catalyzed (Rosenmund-von Braun)
Catalyst Pd(0) or Pd(II) precursors + LigandCu(I) salts (e.g., CuCN, CuI)
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]CuCN (reagent and source), NaCN, KCN
Temperature 80-140 °C150-220 °C (often requires high temperatures)
Solvent DMF, DMAc, NMP, TolueneDMF, NMP
Pros Milder conditions, broader functional group tolerance. [1]Lower cost catalyst, useful for specific substrates.
Cons Catalyst cost, sensitivity to air/moisture.Harsh conditions, stoichiometric copper, potential side reactions. [5]
Category 3: Carboxylic Acid and Final Product Issues

Q4: My final product, this compound, is showing signs of decarboxylation during workup or purification. How can I prevent this?

A4: The C3-carboxylic acid on the indole ring is susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures. [6][7]

  • Mechanism of Instability: The indole nucleus is electron-rich, and protonation at the C3 position facilitates the loss of CO₂. [7]* Mitigation Strategies:

    • Avoid Strong Acids: During workup, use mild acids (e.g., dilute citric acid, saturated NH₄Cl) for neutralization and avoid prolonged exposure to acidic conditions.

    • Low-Temperature Purification: Perform column chromatography and other purification steps at or below room temperature. Avoid heating the purified product for extended periods (e.g., during solvent removal).

    • pH Control: Maintain a neutral or slightly basic pH during extraction and isolation steps whenever possible.

Q5: I am attempting to hydrolyze a 6-cyano-1H-indole-3-carbonitrile precursor to the carboxylic acid, but the reaction is incomplete or causes decomposition.

A5: The hydrolysis of the 3-carbonitrile to a carboxylic acid can be challenging due to the stability of the indole ring under harsh conditions.

  • Acid vs. Base Hydrolysis:

    • Acidic Hydrolysis (e.g., refluxing HCl or H₂SO₄): Can be effective but risks decarboxylation of the product or other acid-catalyzed side reactions on the indole ring. [8][9] * Basic Hydrolysis (e.g., refluxing NaOH or KOH in EtOH/H₂O): This is often the preferred method. The reaction proceeds via the formation of a carboxylate salt, which is then protonated in a separate, carefully controlled acidification step. [8][10]* Optimization of Basic Hydrolysis:

    • Temperature Control: Start at a moderate temperature and slowly increase if the reaction is slow. Monitor by TLC to avoid decomposition.

    • Solvent System: A mixture of an alcohol (like ethanol) and water is often used to ensure solubility of the organic substrate.

    • Workup: After hydrolysis is complete, cool the mixture and carefully acidify with a cold, dilute strong acid (e.g., HCl) to precipitate the carboxylic acid product. Filter the product quickly and wash with cold water. [10]

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when working with cyanide reagents like Zn(CN)₂ or KCN?

A: Cyanide compounds are highly toxic and require strict safety protocols.

  • Engineering Controls: Always handle solid cyanides and conduct cyanide reactions in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide (HCN) gas. [11]* Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and nitrile or neoprene gloves. Consider double-gloving. [11]* Avoid Acids: Never allow cyanide salts to come into contact with acids, as this will liberate lethal HCN gas. [11]All waste streams must be kept separate.

  • Emergency Preparedness: Have an emergency plan in place. Ensure all lab personnel are aware of the location of the safety shower, eyewash station, and the specific first aid procedures for cyanide exposure.

Q: Which analytical techniques are best for monitoring reaction progress and final product purity?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and key byproducts by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis of the final compound, often required for pharmaceutical applications. [12]

Optimized Experimental Protocol: Palladium-Catalyzed Cyanation of 6-Bromo-1H-indole-3-carboxylic acid ethyl ester

This protocol describes the cyanation of a protected indole precursor, followed by hydrolysis to yield the final product.

Step 1: Cyanation

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-1H-indole-3-carboxylic acid ethyl ester (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a magnetic stir bar.

  • Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and Xantphos (0.1 eq).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. [3]5. Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound ethyl ester.

Step 2: Hydrolysis

  • Setup: Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Saponification: Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until the reaction is complete by TLC.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add cold 1M hydrochloric acid (HCl) with vigorous stirring until the pH is ~2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then dry under vacuum to yield this compound. [8]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Unspecified Source. (n.d.). Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • Unspecified Source. (n.d.). Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic Acid: A Key Alectinib Intermediate.
  • Benchchem. (n.d.). Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • Benchchem. (n.d.). Palladium-Catalyzed Cyanation of Indole Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of 3-Cyanoindole Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • NIH National Library of Medicine. (n.d.). Why Do Some Fischer Indolizations Fail?.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • RSC Publishing. (n.d.). Fischer indole synthesis applied to the total synthesis of natural products.
  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3.
  • Unspecified Source. (2020).
  • Unspecified Source. (2020).
  • Benchchem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • RSC Publishing. (n.d.). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids.
  • SynArchive. (n.d.). Japp-Klingemann Reaction.
  • Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • ACS Publications. (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. The Journal of Organic Chemistry.
  • Unspecified Source. (n.d.).
  • RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications.
  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • E3S Web of Conferences. (n.d.). Preparation of Zinc Cyanide and Elimination of Free Alkali in Cyanide.
  • Unspecified Source. (n.d.). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.

Sources

Technical Support Center: Optimization of Reaction Conditions for Cyano-Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyano-substituted indoles. The indole nucleus is a cornerstone in medicinal chemistry, and the introduction of a cyano group provides a versatile handle for creating complex molecular architectures.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered during the synthesis of these valuable compounds.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of indole cyanation, from classical ring-forming reactions to modern C-H functionalization techniques.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the primary strategies for synthesizing cyano-substituted indoles.

Q1: What are the principal synthetic strategies for preparing cyano-substituted indoles?

A1: There are two main approaches, each with distinct advantages depending on the target molecule and available starting materials:

  • Ring Formation/Cyclization: This "bottom-up" approach constructs the indole ring from acyclic precursors that already contain the necessary cyano group. The most classic example is the Fischer Indole Synthesis , where a (cyano-substituted) phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.[3][4] This method is robust for accessing specific isomers, such as 5-, 6-, or 7-cyanoindoles, based on the choice of hydrazine.[3]

  • Functionalization of a Pre-formed Indole Ring: This "top-down" strategy introduces a cyano group onto an existing indole scaffold. This is a highly active area of research with several modern methods:

    • Direct C-H Cyanation: This is an atom-economical approach where a C-H bond on the indole ring (most commonly at the electron-rich C3 position) is directly converted to a C-CN bond.[5] These reactions are typically mediated by transition metals like palladium[1][6] or copper.[7][8]

    • Cross-Coupling of Halo-Indoles: This involves the palladium-catalyzed cyanation of a bromo- or iodo-indole with a cyanide source.[9][10] It is a reliable method when the corresponding halo-indole is readily available.

    • Electrophilic Cyanation: This method uses an electrophilic cyanating agent, such as N-cyanosuccinimide (NCS), often activated by a Lewis acid, to add the cyano group to the indole.[5]

    • Electrochemical Cyanation: A modern, sustainable approach that uses electrochemistry to achieve C-H cyanation, often avoiding the need for transition-metal catalysts and chemical oxidants.[11]

Q2: How do I select the most appropriate cyanation method for my specific substrate?

A2: The optimal method depends on several factors:

  • Desired Regioselectivity: For C3-cyanation, direct C-H functionalization methods are often the most straightforward.[5][6] For cyanation on the benzene ring (C4-C7), the Fischer indole synthesis using a pre-functionalized phenylhydrazine is the most common and predictable route.[3][12] Site-selective C-H functionalization at positions other than C3 (e.g., C2 or C7) is more challenging and typically requires installing a directing group on the indole nitrogen.[13][14][15]

  • Functional Group Tolerance: Modern palladium-catalyzed methods often exhibit broad functional group tolerance.[1][10] However, the acidic conditions of the Fischer indole synthesis can be harsh and may not be suitable for substrates with acid-labile functional groups.[9]

  • Starting Material Availability: If a specific halo-indole is commercially available or easily synthesized, a cross-coupling reaction can be a very efficient route.[9] If the parent indole is more accessible, a direct C-H cyanation would be preferable as it avoids extra steps.[1]

  • Safety and Toxicity of Reagents: Traditional methods often used highly toxic cyanide salts like CuCN or NaCN.[16] Modern protocols have shifted towards safer, less toxic, or non-metallic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂),[10] or even using solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) as the cyano source under specific conditions.[6][7][13]

Q3: What is the role of the catalyst, ligand, and oxidant in palladium-catalyzed C-H cyanation?

A3: Each component plays a critical role in the catalytic cycle:

  • Palladium Catalyst (e.g., Pd(OAc)₂): This is the heart of the reaction. The cycle typically involves Pd(II) and Pd(0) oxidation states. The Pd(II) species first coordinates to the electron-rich indole and facilitates the C-H activation step to form a palladacycle intermediate.[1]

  • Ligand: While some protocols are "ligand-free,"[6] many palladium-catalyzed cyanations require a ligand, often a bulky phosphine. The ligand stabilizes the palladium center, influences its reactivity, and, crucially, can prevent catalyst deactivation. In reactions with soluble cyanide sources, excess cyanide ions can bind strongly to the palladium, forming inactive complexes and poisoning the catalyst.[17][18] Bulky ligands can sterically hinder this process, allowing the catalytic cycle to proceed.[17]

  • Oxidant (e.g., Cu(OAc)₂, O₂): After the desired cyanated indole is formed via reductive elimination, the palladium is in a Pd(0) state. The oxidant's role is to regenerate the active Pd(II) catalyst from the Pd(0) species, allowing the catalytic cycle to continue.[1]

Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or no yield in a palladium-catalyzed direct C-H cyanation of my indole.

  • Q: My TLC plate shows only unreacted starting material after attempting a Pd-catalyzed C3-cyanation. What went wrong?

  • A: This is a common issue that can stem from several factors related to catalyst activity, reaction conditions, or the substrate itself.

    • Plausible Cause 1: Inactive Catalyst or Reagents. Palladium catalysts, especially Pd(OAc)₂, can be sensitive to storage conditions. The oxidant (e.g., Cu(II) salts) may be hydrated or of poor quality. The cyanide source, such as K₄[Fe(CN)₆], must be anhydrous for optimal performance.

      • Solution: Use a freshly opened bottle of the palladium catalyst or a more stable pre-catalyst. Ensure all reagents are anhydrous and handled under an inert atmosphere (e.g., Nitrogen or Argon) if the protocol specifies.[9]

    • Plausible Cause 2: Improper Solvent or Temperature. The choice of solvent is critical. Solvents like DMF, DMSO, or DMA are often used because they can dissolve the reagents and withstand the high temperatures (often 120-140 °C) required for C-H activation.[1] If the temperature is too low, the rate-determining C-H activation step may not occur.[1]

      • Solution: Screen different anhydrous, high-boiling polar aprotic solvents. Ensure your reaction is reaching and maintaining the target temperature. An oil bath with a contact thermometer is more reliable than the hotplate's dial reading.

    • Plausible Cause 3: Substrate Deactivation. The electronic properties of the indole ring heavily influence the reaction. Strong electron-withdrawing groups (e.g., -NO₂, -Ac, -SO₂Ph) on the indole nitrogen or at the C2 position can deactivate the ring, making the electrophilic palladation step difficult or impossible.

      • Solution: If your indole has a deactivating group on the nitrogen (like N-acetyl or N-sulfonyl), consider switching to a protocol that works for N-H or N-alkyl indoles. For indoles with an electron-withdrawing group at C2, this method may not be suitable.

Problem 2: My Fischer Indole Synthesis of a cyano-indole is failing or giving a complex mixture.

  • Q: I'm trying to make 6-cyanoindole from 4-cyanophenylhydrazine, but I'm getting low yields and multiple unidentified spots on my TLC.

  • A: The Fischer synthesis, while classic, can be sensitive. Success hinges on the two key stages: hydrazone formation and the subsequent acid-catalyzed cyclization. [4]

    • Plausible Cause 1: Incomplete Hydrazone Formation. The initial condensation between the hydrazine and the carbonyl compound to form the hydrazone must be complete before proceeding to the high-temperature cyclization step. Unreacted starting materials can decompose under the harsh cyclization conditions.

      • Solution: Ensure the hydrazone formation step is complete by monitoring with TLC. It is sometimes beneficial to isolate and purify the hydrazone intermediate before subjecting it to the cyclization conditions.[9]

    • Plausible Cause 2: Incorrect Acid Catalyst or Conditions. The[3][3]-sigmatropic rearrangement is acid-catalyzed, but excessively harsh conditions can lead to decomposition.[4][9] The choice of acid (Brønsted vs. Lewis) can significantly impact the yield.[4] Electron-withdrawing groups, like the cyano group, can disfavor the key rearrangement step.[12][19]

      • Solution: Screen a variety of acid catalysts. Polyphosphoric acid (PPA) is a common choice, but others like ZnCl₂, H₂SO₄, or p-TsOH may work better for your specific substrate.[4] Optimize the temperature; sometimes a lower temperature for a longer duration can minimize the formation of decomposition byproducts.[9]

Problem 3: My palladium catalyst appears to be dying during the cyanation of a bromo-indole.

  • Q: The reaction starts, but then stalls, leaving significant amounts of starting material. I suspect catalyst deactivation. Why does this happen and how can I prevent it?

  • A: Catalyst deactivation is a well-documented challenge in palladium-catalyzed cyanations, primarily caused by the high affinity of cyanide for the palladium center. [17][18]

    • Plausible Cause: Catalyst Poisoning by Cyanide. When using soluble cyanide sources, a high concentration of free cyanide ions in the solution can coordinate irreversibly to the active Pd(0) species, forming stable and catalytically inactive palladium-cyanide complexes (e.g., [Pd(CN)₄]²⁻).[18] This effectively removes the catalyst from the cycle.

      • Solution 1: Use a Sparingly Soluble Cyanide Source. Zinc cyanide (Zn(CN)₂) is often preferred for this reason. Its low solubility in many organic solvents maintains a low, but sufficient, concentration of active cyanide for the reaction without poisoning the catalyst.[10]

      • Solution 2: Employ Sterically Hindered Ligands. Bulky phosphine ligands, such as t-BuXPhos, are designed to create a sterically crowded environment around the palladium atom.[17] This steric bulk prevents the displacement of the ligand by cyanide, protecting the catalyst and allowing for efficient cross-coupling.[17]

      • Solution 3: Additive Co-catalysts. In some older procedures, the addition of a co-catalyst like CuI or ZnI₂ was used to act as a cyanide scavenger, modulating the concentration of free cyanide available to the palladium catalyst.

Data & Protocols
Data Presentation

The following tables summarize representative reaction conditions to guide optimization efforts.

Table 1: Optimization of Conditions for Pd-Catalyzed C3-Cyanation of 1,2-dimethyl-1H-indole

EntryCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)Cu(OAc)₂ (3.0)DMF13065
2Pd(OAc)₂ (10)Cu(OAc)₂ (3.0)DMA13072
3Pd(OAc)₂ (10)Cu(OAc)₂ (3.0)DMSO13085
4PdCl₂ (10)Cu(OAc)₂ (3.0)DMSO13078
5Pd(OAc)₂ (10)CuCl₂ (3.0)DMSO13055

Conditions based on the reaction of 1,2-dimethyl-1H-indole with K₄[Fe(CN)₆] under an O₂ atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Direct C3-Cyanation of an N-Alkylated Indole

This protocol is adapted from literature procedures for the direct C-H functionalization of indoles using a safe cyanide source.[1]

  • Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add the N-alkylated indole substrate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and copper(II) acetate (Cu(OAc)₂, 3.0 equiv).

  • Reagent Addition: Add potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 equiv) and anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Execution: Seal the tube tightly and purge with oxygen by evacuating and backfilling with an O₂ balloon three times.

  • Heating: Place the reaction tube in a preheated oil bath at 130 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 3-cyanoindole.

Protocol 2: General Procedure for Fischer Indole Synthesis of 6-Cyanoindole

This protocol provides a general method for the synthesis of a cyano-substituted indole via acid-catalyzed cyclization.[3]

  • Reaction Setup: In a round-bottom flask, combine 4-cyanophenylhydrazine hydrochloride (1.0 equiv) and the selected ketone or aldehyde (1.1 equiv) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazone Formation: Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the hydrazine and formation of the corresponding hydrazone.

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, or a solution of H₂SO₄ in ethanol) to the reaction mixture.

  • Heating: Heat the mixture to reflux with stirring for several hours.

  • Monitoring: Monitor the progress of the cyclization by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH₄OH) until basic pH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Pd-Catalyzed C-H Cyanation

This decision tree provides a logical path for troubleshooting common issues.

G cluster_yes1 cluster_yes2 cluster_yes3 start Low/No Yield in Pd-Catalyzed C-H Cyanation check_reagents Are all reagents fresh, anhydrous, and handled under inert conditions? start->check_reagents reagent_no Replace reagents, use fresh anhydrous solvent, and ensure inert atmosphere. check_reagents->reagent_no No reagent_yes Yes check_conditions Is the reaction temperature correct and stable? check_reagents->check_conditions Yes reagent_no->check_conditions conditions_no Verify temperature with an external probe. Increase if necessary. check_conditions->conditions_no No conditions_yes Yes check_substrate Does the indole substrate have strong electron- withdrawing groups (EWGs)? check_conditions->check_substrate Yes conditions_no->check_substrate substrate_yes EWGs may deactivate the ring. Consider alternative methods (e.g., cross-coupling). check_substrate->substrate_yes Yes substrate_no No optimize Consider screening other oxidants (e.g., CuCl₂), solvents (DMF, DMA), or catalyst sources. check_substrate->optimize No

Caption: A step-by-step workflow for diagnosing low-yield cyanation reactions.

Diagram 2: Simplified Catalytic Cycle for Pd-Catalyzed Direct C-H Cyanation

This diagram illustrates the key steps in the transformation of an indole to a 3-cyanoindole.

G pd2_active Active Pd(II) Species palladacycle C-H Activation (Palladacycle Intermediate) pd2_active->palladacycle + Indole indole Indole Substrate pd0 Pd(0) palladacycle->pd0 Reductive Elimination + Product pd0->pd2_active Oxidation product 3-Cyanoindole oxidant Oxidant (e.g., Cu(II)) oxidant_used Reduced Oxidant cyanide_source [CN]⁻ Source (e.g., from K₄[Fe(CN)₆]) cyanide_source->palladacycle Cyanide Transfer

Caption: Key mechanistic steps in the direct C-H cyanation of indoles.

References
  • Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. (2025). Royal Society of Chemistry.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
  • Cyanoindoles via Fischer Indole Synthesis. (2025). BenchChem.
  • Fischer indole synthesis. (N.d.). Wikipedia.
  • Optimization of reaction conditions for 3-Cyanoindole synthesis. (2025). BenchChem.
  • Copper-mediated direct C2-cyanation of indoles using acetonitrile as the cyanide source. (N.d.). The Journal of Organic Chemistry.
  • Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. (N.d.).
  • Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. (N.d.).
  • Copper-mediated cyanation reactions. (2014).
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. (N.d.).
  • How to improve the yield of 5-Cyanoindole synthesis. (2025). BenchChem.
  • Solvent Dependence of Cyanoindole Fluorescence Lifetime. (2017). NIH.
  • Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. (N.d.). RSC Publishing.
  • Palladium-Catalyzed Cyanation of Indole Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. (2020). Thieme.
  • Site-Selective Electrochemical C-H Cyanation of Indoles. (2021). Organic Chemistry Portal.
  • Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (2020).
  • Recent Advances in the Synthesis of 3-Cyanoindoles: A Literature Review. (N.d.).
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  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry.
  • The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. (2020). PubMed.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015).
  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2003).
  • The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. (N.d.). RSC Publishing.
  • Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. (2010).
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Technical Support Center: Troubleshooting the Purification of Polar Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar indole derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common purification hurdles, ensuring the integrity and purity of your compounds.

Introduction: The Challenge of Purifying Polar Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, but its derivatives, particularly those with polar functional groups, present significant purification challenges. These challenges often stem from a combination of factors:

  • Poor Solubility : Polar indole derivatives can have limited solubility in the organic solvents commonly used in normal-phase chromatography.[1]

  • On-Column Degradation : The indole nucleus is sensitive to acidic conditions, and some derivatives may degrade on the acidic surface of standard silica gel, leading to low recovery and the formation of artifacts.[1][2]

  • Poor Retention in Reversed-Phase Chromatography : Highly polar compounds exhibit weak interactions with non-polar stationary phases like C18, often resulting in elution within the solvent front.[2][3]

  • Peak Tailing : Basic indole derivatives can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases, causing asymmetrical peak shapes.[1]

This guide will systematically address these issues, providing both theoretical explanations and actionable protocols to streamline your purification workflows.

Core Troubleshooting Guides

Problem 1: Poor Retention in Reversed-Phase HPLC (Compound Elutes in Void Volume)

This is a frequent issue when purifying highly polar indole derivatives on traditional C18 columns.[2] The weak hydrophobic interactions between the polar analyte and the non-polar stationary phase are insufficient for effective retention.[4][5]

A Poor Retention on C18 B Option 1: Modify Mobile Phase A->B Less Drastic Change C Option 2: Switch Chromatography Mode A->C More Effective for Highly Polar Analytes D Use Highly Aqueous Mobile Phase (with 'Aqua' or 'Polar-Embedded' Column) B->D E Add Ion-Pairing Reagents (e.g., TFA, HFIP) B->E F Hydrophilic Interaction Liquid Chromatography (HILIC) C->F G Mixed-Mode Chromatography (MMC) C->G H Ion-Exchange Chromatography (IEX) C->H

Caption: Troubleshooting workflow for poor retention in RP-HPLC.

  • 1.1. Switch to a More Suitable Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[2][6][7] It employs a polar stationary phase (e.g., silica, diol, amine) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[2][7] This creates a water-rich layer on the stationary phase, allowing for partitioning of polar analytes and leading to their retention.[7]

      HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase StationaryPhase Polar Stationary Phase (e.g., Silica) Adsorbed Aqueous Layer MobilePhase High Organic Content (e.g., >70% Acetonitrile) Analyte Polar Indole Derivative Analyte->StationaryPhase:p1 Partitions into Aqueous Layer

      Caption: Principle of analyte retention in HILIC.

    • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single support.[2][3] This allows for the simultaneous separation of both non-polar and polar/ionizable compounds.[2]

    • Ion-Exchange Chromatography (IEX): If your indole derivative is ionizable (contains acidic or basic functional groups), IEX is a powerful option.[2][8][9] It separates molecules based on their net charge through electrostatic interactions with an oppositely charged stationary phase.[10][11][12]

  • 1.2. Modify the Mobile Phase in RP-HPLC:

    • Use a Highly Aqueous Mobile Phase: Some modern reversed-phase columns, often termed "polar-embedded" or "aqua" columns, are designed to be stable in 100% aqueous mobile phases and can retain polar analytes more effectively than traditional C18 columns.[2]

    • Add Ion-Pairing Reagents: For ionizable indoles, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion pair with the analyte, increasing its hydrophobicity and thus its retention on a C18 column.[2][3] Caution: Many ion-pairing reagents are not volatile and can be incompatible with mass spectrometry (MS).[2][13]

Technique Principle Best For Considerations
HILIC Partitioning into an aqueous layer on a polar stationary phase.[7]Very polar, hydrophilic compounds.[6][7]Requires careful mobile phase preparation and column equilibration.
IEX Electrostatic interaction between charged analyte and stationary phase.[10]Ionizable/charged indole derivatives.[2][8]Elution often requires high salt concentrations or pH gradients, which may not be MS-compatible.[8]
MMC Combines multiple retention mechanisms (e.g., RP and IEX).[2]Complex mixtures with analytes of varying polarity.[2][3]Method development can be more complex.[8]
RP with Ion-Pairing Forms a neutral, more hydrophobic ion pair.[2]Ionizable compounds on existing RP systems.Can suppress MS signal and requires extensive column flushing.[2][13]
Problem 2: Compound Instability on Silica Gel

The acidic nature of silica gel can lead to the degradation of sensitive indole derivatives.[1][2] This is often observed as streaking on a TLC plate, the appearance of new spots, or low recovery from a flash column.

  • 2.1. Deactivate the Silica Gel:

    • For Basic Indoles: You can neutralize the acidic silanol groups by pre-treating the silica gel. A common method is to slurry the silica in a solvent system containing a small percentage of a base, such as triethylamine (TEA) or ammonium hydroxide, before packing the column.[1]

    • Protocol for Deactivating Silica Gel with Triethylamine:

      • Prepare your chosen solvent system for flash chromatography.

      • Add 0.1-1% (v/v) of triethylamine to the solvent system.

      • Use this solvent mixture to create a slurry with the silica gel.

      • Pack the column with the deactivated silica slurry.

      • Run the column using the same solvent system containing triethylamine.

  • 2.2. Use an Alternative Stationary Phase:

    • Alumina: Alumina is available in neutral, acidic, and basic forms, allowing you to choose a support that is compatible with your compound's stability. Neutral or basic alumina is often a good alternative for acid-sensitive compounds.

    • Bonded Phases: Consider using less acidic bonded silica phases, such as amino- or cyano-bonded columns.[1][2]

    • Reversed-Phase Chromatography: If the compound is stable under RP conditions, this can be an excellent alternative to normal-phase purification on silica.[2]

  • 2.3. Employ a Different Purification Technique:

    • Crystallization: If your compound is a solid and you can find a suitable solvent system, crystallization can be a highly effective method for obtaining a pure product without the use of chromatography.[2][14]

Problem 3: Poor Solubility in the Mobile Phase

Solubility issues can lead to poor peak shape, inaccurate quantification, and even column clogging.[2][15]

  • In Reversed-Phase HPLC: Increase the proportion of the stronger, organic solvent (e.g., acetonitrile or methanol) in the mobile phase to improve the solubility of less polar impurities. For highly polar compounds, ensure the aqueous component of the mobile phase can fully dissolve your sample.

  • In HILIC: The high organic content of the mobile phase can sometimes be problematic for the solubility of highly polar compounds.[2] In such cases, a different technique like mixed-mode or ion-exchange chromatography might be more suitable.[2]

  • Sample Preparation: Dissolve the sample in a small amount of a strong, compatible solvent (like DMSO) before diluting it with the mobile phase for injection. Ensure the final injection solvent is miscible with the mobile phase to prevent precipitation on the column.

Frequently Asked Questions (FAQs)

Q1: My basic indole derivative is showing significant peak tailing in my HPLC analysis. What can I do to improve the peak shape?

Peak tailing for basic compounds is often due to strong secondary interactions with acidic silanol groups on the silica surface.[1] To mitigate this:

  • Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (0.1-0.5%), into your mobile phase.[1] This will compete with your analyte for the active silanol sites, leading to more symmetrical peaks.

  • Adjust Mobile Phase pH: Use a buffer to raise the pH of the mobile phase. At a higher pH, the silanol groups will be deprotonated (SiO-), and if the pH is above the pKa of your basic indole, it will be in its neutral form, reducing the strong ionic interaction.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block many of the residual silanol groups, reducing the potential for these secondary interactions.[1]

Q2: I am considering using a protecting group for the indole nitrogen to improve stability. What are some common choices?

Protecting the indole nitrogen can prevent degradation under certain reaction or purification conditions and can also influence the molecule's chromatographic behavior.[16] Common protecting groups include:

  • Phenylsulfonyl (PhSO2): Easy to introduce, but its removal often requires harsh conditions.[17]

  • Boc (tert-Butoxycarbonyl): Can be introduced with Boc-anhydride and is easily removed under mild acidic or basic conditions. It also makes the indole ring more stable towards oxidation.[17]

  • Pivaloyl: This bulky group can protect both the N-1 and C-2 positions of the indole, but it is notoriously difficult to remove.[16]

Q3: Can Supercritical Fluid Chromatography (SFC) be used for purifying polar indole derivatives?

Yes, SFC has emerged as a powerful technique for the analysis and purification of a wide range of natural products, including both polar and nonpolar compounds.[18] It has been successfully used for the enantiomeric separation of indole derivatives.[19][20] SFC often provides faster separations and is more environmentally friendly than traditional HPLC.[20]

References

  • Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, Oxford Academic. [Link]
  • Supercritical fluid chromatography as basis for identification and quantitative determination of indol-3-ylmethyl oligomers and ascorbigens.
  • Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. Bio-protocol. [Link]
  • Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. Oxford Academic. [Link]
  • Extraction, Purification and Characterization of Indole Alkaloids from Strychnos wallichiana L. – an Endangered Medicinal. Global Science Books. [Link]
  • Alkaloid Purific
  • A New Protecting-Group Strategy for Indoles.
  • Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spirooxindole alkaloids. PubMed. [Link]
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis.
  • What's the best way to protect the NH group in Heterocyclic Compounds?.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Protecting Groups. University of Pennsylvania. [Link]
  • Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. PubMed. [Link]
  • Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Reversed-phase chrom
  • Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. [Link]
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
  • Ion Exchange Chromatography (IEX) HPLC Column. Phenomenex. [Link]
  • HILIC Purification Strategies for Flash Chrom
  • Introduction to Ion Exchange Chrom
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
  • Exploring the Principle of Ion Exchange Chromatography and Its Applic
  • Normal-phase vs.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Supercritical Fluid Chromatography in Natural Product Analysis - An Upd
  • Ion Exchange Chrom
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]
  • Protein purification troubleshooting guide. Cytiva. [Link]

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Technical Support Center: Degradation Pathways of 6-Cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-cyano-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed experimental protocols to help you anticipate and resolve stability issues, ensuring the integrity of your experimental outcomes.

Introduction: Understanding the Stability of this compound

This compound is a complex heterocyclic molecule featuring three key functional groups: an indole ring, a nitrile (-CN) group, and a carboxylic acid (-COOH) group. Each of these moieties presents unique stability challenges. The electron-rich indole ring is susceptible to oxidation, the nitrile group can undergo hydrolysis, and the overall molecule can be sensitive to heat and light.[1][2] A thorough understanding of these potential degradation pathways is critical for accurate experimental design, from synthesis and purification to formulation and long-term storage. Forced degradation studies are essential to identify likely degradation products, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[3][4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Issue 1: My initially off-white powder of this compound has turned yellow or brown.

  • Question: What is causing this discoloration, and is the compound still usable?

  • Answer: A color change to yellow or brown is a primary visual indicator of degradation, most commonly due to oxidation or photodegradation.[1] The indole ring system is electron-rich and highly susceptible to atmospheric oxygen, which can lead to the formation of colored polymeric or oxidized impurities. Exposure to ambient or UV light can also initiate photochemical reactions that produce colored degradants.[2]

    • Causality: The N-H and C2-C3 double bond within the indole ring are particularly prone to oxidative attack, leading to the formation of oxindole and other colored derivatives.

    • Troubleshooting Steps:

      • Confirm Degradation: Analyze a small, dissolved sample of the discolored material using a stability-indicating HPLC method. Compare the chromatogram to that of a known pure standard. The presence of new peaks or a significant decrease in the main peak area confirms degradation.

      • Assess Usability: The usability depends on the extent of degradation and the tolerance of your specific application for impurities. For highly sensitive assays, using the discolored material is not recommended.

      • Preventative Measures: Always store the solid compound in a tightly sealed, amber-colored vial to protect it from light.[1] For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing and store it in a cool, dark, and dry place, such as a desiccator at -20°C or -80°C for long-term storage.[1][6]

Issue 2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis after sample preparation or a reaction.

  • Question: What are these new peaks, and how can I prevent their formation?

  • Answer: The appearance of new peaks is a strong indication that your compound is degrading under your experimental conditions. The identity of these peaks depends on the specific stressors present (e.g., pH, temperature, solvents).

    • Causality & Identification:

      • Hydrolysis: If your conditions are strongly acidic or basic, you are likely observing the hydrolysis of the nitrile group. This occurs in two stages: first to the 6-carboxamido-1H-indole-3-carboxylic acid intermediate, and then to the final indole-3,6-dicarboxylic acid.[1][7] You can often confirm this by LC-MS, looking for masses corresponding to the addition of one or two molecules of water.

      • Oxidation: If the sample was exposed to air for extended periods, heated, or treated with an oxidizing agent, the peaks could be oxidized derivatives like oxindoles.[1]

      • Decarboxylation: At very high temperatures or under certain catalytic conditions, you might observe the loss of the carboxylic acid group, leading to the formation of 6-cyano-1H-indole.

    • Troubleshooting Steps:

      • Systematic Investigation: Perform a forced degradation study (see protocol below) to intentionally generate these degradation products under controlled conditions (acid, base, heat, oxidation, light). This will help you correlate the unexpected peaks in your experiment with specific degradation pathways.[3]

      • Condition Optimization: If hydrolysis is the issue, adjust the pH of your solutions to be near neutral (pH 7-8), where indole derivatives are generally more stable.[2] Work at lower temperatures and degas your solvents to minimize oxidation.[2]

      • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize time-dependent degradation. If immediate analysis is not possible, store prepared samples at low temperatures (e.g., 4°C) and protected from light.

Issue 3: I am experiencing poor recovery of my compound after a workup or purification step.

  • Question: Why am I losing my compound during standard procedures like extraction or neutralization?

  • Answer: Poor recovery is often linked to the compound's instability under the workup conditions or changes in its solubility.

    • Causality:

      • pH-Dependent Solubility: this compound is an acid. In its protonated form (low pH), it will be less soluble in water and more soluble in organic solvents. In its deprotonated carboxylate form (high pH), it will be more soluble in water. Rapidly changing the pH during an extraction can cause the compound to precipitate or become trapped in the wrong phase if not performed carefully.

      • Thermal Stress: Using elevated temperatures to evaporate solvents during purification can accelerate thermal degradation, leading to compound loss.[1]

    • Troubleshooting Steps:

      • Controlled Neutralization: When neutralizing a sample (e.g., after acid/base hydrolysis stress), perform the addition of acid or base slowly in an ice bath to dissipate any heat generated.

      • Solvent Selection: Use high-purity, anhydrous solvents for extractions to avoid introducing water that could contribute to hydrolysis.[1]

      • Avoid Excessive Heat: Use a rotary evaporator at low temperatures and pressures or a stream of nitrogen gas at room temperature for solvent removal instead of aggressive heating.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A1: The four primary degradation pathways are hydrolysis, oxidation, photodegradation, and thermal degradation.[1]

  • Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions to form a carboxamide and subsequently a dicarboxylic acid.[1]

  • Oxidation: The indole ring is prone to oxidation, especially at the C2 and C3 positions, which can form oxindole derivatives.[1][2]

  • Photodegradation: Exposure to UV and sometimes ambient light can induce photochemical reactions, leading to complex mixtures of degradation products.[1]

  • Thermal Degradation: High temperatures accelerate all other degradation pathways and can potentially cause decarboxylation.[1]

Q2: How should I store the solid compound for optimal stability? A2: For long-term storage (months), the solid should be kept in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at -20°C to -80°C.[1] For short-term storage, keeping it in a cool, dark, and dry place (like a desiccator) is sufficient.[6] Always allow the container to warm to room temperature before opening to prevent moisture condensation.[1]

Q3: What is the best way to store solutions of this compound? A3: Solutions are inherently less stable than the solid material. It is best to prepare fresh solutions for each experiment. If you must store a stock solution, use a high-purity, anhydrous solvent, aliquot it into single-use vials to avoid freeze-thaw cycles, protect it from light using amber vials, and store at -20°C for short-term or -80°C for long-term.[1]

Q4: What is the most suitable analytical method to monitor the stability of this compound? A4: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV detection (e.g., at 280 nm), is the gold standard.[1][8] Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended as it provides invaluable mass information for identifying unknown degradation products.[8]

Visualizations

Predicted Degradation Pathways

The following diagram illustrates the primary degradation pathways predicted for this compound based on its chemical structure.

G cluster_main cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway cluster_thermal Thermal/Photolytic Pathway A This compound B 6-Carboxamido-1H-indole- 3-carboxylic Acid A->B H+ or OH- D Oxidized Derivatives (e.g., Oxindoles) A->D [O], hv E 6-Cyano-1H-indole (Decarboxylation) A->E Δ, hv C Indole-3,6-dicarboxylic Acid B->C H+ or OH-

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

This diagram outlines the logical workflow for conducting a forced degradation study to assess the stability of the compound.

G cluster_stress Apply Stress Conditions cluster_analysis Sample Analysis start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid therm Thermal (Solid) (105°C) start->therm photo Photolytic (ICH Q1B) start->photo neutralize Neutralize / Dilute Sample acid->neutralize base->neutralize oxid->neutralize therm->neutralize Dissolve & Dilute photo->neutralize Dissolve & Dilute analyze HPLC / LC-MS Analysis neutralize->analyze data Characterize Degradants & Determine Degradation % analyze->data end Establish Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, consistent with ICH guidelines.[3][5]

Objective: To identify the potential degradation products and primary degradation pathways of this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or DAD detector; LC-MS system

  • Hot air oven, water bath, photostability chamber

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 ACN:Water). This stock will be used for the solution-based stress tests.

2. Stress Conditions:

  • For each condition, prepare a stressed sample and a control sample (stored at 5°C, protected from light). The goal is to achieve 5-20% degradation. Adjust exposure times or temperatures if necessary.

Stress ConditionProcedure
Acid Hydrolysis To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.[1]
Base Hydrolysis To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.[1]
Oxidative Degradation To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of ~0.1 mg/mL with mobile phase.[1]
Thermal Degradation Place a known amount of the solid compound in a hot air oven at 105°C for 48 hours. Cool, then prepare a solution of ~0.1 mg/mL in the mobile phase for analysis.[1]
Photolytic Degradation Expose the solid compound and a solution (~0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[3] Analyze against a control sample protected from light.

3. HPLC Method for Analysis (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 10 µL

4. Data Analysis:

  • Inject the control and stressed samples onto the HPLC system.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

  • Identify and characterize the major degradation products using LC-MS by comparing their mass-to-charge ratios with the predicted structures from the degradation pathways.

References

  • Leščić Ašler, I., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. Molecules, 25(8), 1969.
  • Payne, K. A. P., et al. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry, 297(1), 100824.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(1), 495-510.
  • Leščić Ašler, I., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. ResearchGate.
  • Rawat, A., & Sharma, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3179-3182.
  • Rawat, A., & Sharma, A. (2016). Forced Degradation Studies. MedCrave.
  • Le-Sheng, L., et al. (2016). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 82(9), 2614-2624.
  • Gupta, A., et al. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(9), 1074-1080.
  • 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid | Pharmaffiliates. (n.d.).
  • Troubleshooting Dissolution Failures in Stability Studies. (2025).
  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2015, 616825.
  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents. (1970).
  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 1045213.
  • Lin, C. H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2685.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).
  • El-Sawy, E. R., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22359-22383.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(1), 495-510.
  • Sestak, S., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 124, 27-34.
  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.).
  • Stability Studies and Documentation - Pharmakon.dk. (n.d.).
  • Martínková, L., & Veselá, A. B. (2012). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate.
  • Frolova, Y. S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144.
  • Jo, E., et al. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 23(12), 448.
  • Jo, E., et al. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. PMC.

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stability issues of 6-cyano-1H-indole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-cyano-1H-indole-3-carboxylic acid (CAS No. 174500-88-0).[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure experimental accuracy and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: My solid this compound has changed color from off-white to yellowish-brown. What happened?

A color change is a primary indicator of degradation, often resulting from oxidation or photodegradation.[4] The electron-rich indole ring system is susceptible to oxidation, which can form colored impurities.[4] To mitigate this, always store the solid compound in a tightly sealed, amber-colored vial, preferably under an inert atmosphere like argon or nitrogen, and keep it refrigerated and protected from light.[4][5]

Q2: What are the recommended storage conditions for the solid compound?

For optimal long-term stability, the solid compound should be stored refrigerated in a dry, dark environment.[5][6] Ensure the container is tightly sealed to prevent moisture absorption.[5][6][7] Before opening a refrigerated container, always allow it to equilibrate to room temperature to prevent water condensation on the solid, which could promote hydrolysis.[4]

Q3: How should I prepare and store stock solutions of this compound?

Due to its limited stability in solution, it is highly recommended to prepare stock solutions fresh for each experiment. If storage is unavoidable, dissolve the compound in a suitable, dry solvent (e.g., DMSO).[8] For short-term storage, aliquot the solution into single-use amber vials to avoid repeated freeze-thaw cycles and protect from light.[4] Store these aliquots at -20°C or -80°C. Based on data for similar indole compounds, storage at 4°C in the dark may be effective for up to two months, but this should be verified for your specific application.[9]

Q4: What are the main chemical pathways through which this compound degrades in solution?

The primary degradation pathways are driven by the compound's chemical structure, which features a reactive indole ring, a carboxylic acid group, and a nitrile group.[4]

  • Oxidation: The indole ring can be easily oxidized, particularly at the C2 and C3 positions, leading to the formation of oxindole derivatives.[4]

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under either acidic or basic conditions. This can first yield the 6-carboxamide derivative and may proceed further to form indole-3,6-dicarboxylic acid.[4]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that break down the molecule.[4]

  • Thermal Degradation: Elevated temperatures will accelerate all of the above degradation pathways.[4]

Part 2: Troubleshooting Guide for Experimental Instability

This guide provides a structured approach to diagnosing and solving stability issues encountered during your experiments.

Problem 1: I am observing a rapid loss of compound activity or concentration in my aqueous assay buffer.

  • Potential Cause 1: pH-Mediated Hydrolysis. The nitrile group is prone to hydrolysis at acidic or basic pH.

    • Troubleshooting Steps:

      • Measure the pH of your final assay solution.

      • If possible, adjust the buffer to a neutral pH (around 7.0) where the compound may exhibit better stability.

      • Run a time-course experiment using HPLC to quantify the rate of degradation in your buffer. Compare this to the degradation rate in a neutral, non-reactive solvent.

  • Potential Cause 2: Oxidation. Assay buffers often contain dissolved oxygen, and components may catalyze oxidation.

    • Troubleshooting Steps:

      • Prepare your buffer with degassed water.

      • Consider adding a small amount of an antioxidant (e.g., ascorbic acid), if compatible with your experimental system.

      • During preparation and execution, blanket the solution with an inert gas like nitrogen or argon.

Problem 2: My results are inconsistent between experiments performed on different days.

  • Potential Cause 1: Stock Solution Degradation. If you are using a stock solution prepared days or weeks prior, it may have degraded.

    • Troubleshooting Steps:

      • ALWAYS prioritize using freshly prepared stock solutions.

      • If using a stored stock, run an analytical check (e.g., HPLC) to confirm its concentration and purity before each experiment.

      • Review your storage protocol. Ensure aliquots are single-use and protected from light and temperature fluctuations.[4]

  • Potential Cause 2: Photodegradation. Inconsistent exposure to ambient laboratory light can cause variable degradation.

    • Troubleshooting Steps:

      • Prepare solutions in a dimly lit area.

      • Use amber-colored vials or wrap your tubes and plates in aluminum foil during incubation and handling steps.[4]

Problem 3: I see an unexpected peak appearing in my HPLC chromatogram over time.

  • Potential Cause: Formation of a Degradation Product. This is a clear sign of instability.

    • Troubleshooting Steps:

      • Characterize the Degradant: Use HPLC-MS to determine the molecular weight of the unknown peak.[10] This can provide direct evidence for specific degradation pathways. For example, an increase of 18 Da (mass of H₂O) could indicate hydrolysis of the nitrile group to an amide.

      • Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. Comparing the retention times of these products to your unknown peak can help identify it.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing stability issues.

G start_node Observed Instability (e.g., color change, loss of activity, new HPLC peak) cause1 Is the solution exposed to light? start_node->cause1 cause2 What is the solution pH? start_node->cause2 cause3 How old is the stock solution? start_node->cause3 cause4 Is the solvent/buffer oxygenated? start_node->cause4 action1 Use Amber Vials & Minimize Light Exposure cause1->action1 Yes action2 Adjust pH to Neutral & Buffer Appropriately cause2->action2 Acidic or Basic action3 Prepare Fresh Solution & Aliquot for Storage cause3->action3 Not Fresh action4 Degas Solvents & Use Inert Atmosphere cause4->action4 Yes analysis1 Analytical Verification: Run Stability-Indicating HPLC Method action1->analysis1 action2->analysis1 action3->analysis1 action4->analysis1 analysis2 Identify Degradants using HPLC-MS analysis1->analysis2 If new peaks are present

Caption: Troubleshooting workflow for stability issues.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from all potential degradation products.

  • Column and Mobile Phase:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program (Adapt as needed):

    • Start with a shallow gradient (e.g., 10-90% B over 20 minutes) to screen for degradation products. An example gradient for a related compound is: 0-25 min (10-90% B), 25-30 min (90% B), 30-35 min (return to 10% B), 35-40 min (equilibration).[4]

  • Detection: UV detector set to 280 nm.[4]

  • Validation:

    • Prepare a sample of the parent compound and a separate sample that has been subjected to forced degradation (see Protocol 2).

    • Inject both samples. The method is considered "stability-indicating" if the parent peak is baseline-resolved from all degradation product peaks.

Protocol 2: Forced Degradation Study

This study intentionally degrades the compound to identify potential degradation products and test the analytical method.[4]

  • Prepare Stock: Create a stock solution of this compound at ~1 mg/mL in acetonitrile or DMSO.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Analysis: At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary, dilute with mobile phase, and analyze using the stability-indicating HPLC method.

Part 4: Degradation Mechanisms & Data
Primary Degradation Pathways

The chemical structure dictates the compound's vulnerabilities. Understanding these pathways is key to preventing degradation.

G parent This compound hydrolysis_prod 6-Carboxamido-1H-indole-3-carboxylic acid parent->hydrolysis_prod  Acid/Base (H₂O) Hydrolysis of Nitrile oxidation_prod 6-Cyano-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid (Oxindole Derivative) parent->oxidation_prod  [O] (e.g., O₂, Light) Oxidation of Indole Ring

Caption: Potential degradation pathways.

Forced Degradation Summary Table

This table summarizes typical conditions used in forced degradation studies for related indole compounds and the expected primary degradation mechanism.[4]

Stress ConditionReagents & ParametersPrimary Degradation Pathway TargetedExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHydrolysisFormation of the 6-carboxamide derivative.
Base Hydrolysis 0.1 M NaOH, 60°C, 8hHydrolysisRapid formation of the 6-carboxamide and potentially the di-acid.
Oxidation 3% H₂O₂, RT, 24hOxidationFormation of various oxindole and other oxidized species.
Photodegradation UV Light (254 nm), RT, 48hPhotolysisComplex mixture of degradants; potential for polymerization.
Thermal Degradation 105°C (Solid), 48hMultipleAcceleration of oxidation and other pathways.
References
  • SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific
  • Technical Support Center: 6-Cyanoindole Storage and Stability - Benchchem. Source: BenchChem
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific
  • 3 - Safety D
  • This compound CAS#: 174500-88-0 - ChemicalBook. Source: ChemicalBook
  • CAS 174500-88-0 this compound - BOC Sciences. Source: BOC Sciences
  • Indole-3-carboxylic acid | Endogenous Metabolite | MedChemExpress. Source: MedChemExpress
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  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed.
  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed.
  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus - Journal of Applied Biology and Biotechnology. Source: Journal of Applied Biology and Biotechnology
  • 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid | Pharmaffiliates.
  • 6-Cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid - BLDpharm. Source: BLDpharm
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - ResearchGate.
  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. Source: MDPI
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Source: Hovione
  • CAS 174500-88-0 | this compound - Alchem Pharmtech. Source: Alchem Pharmtech
  • This compound(174500-88-0) 1 H NMR - ChemicalBook. Source: ChemicalBook
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Source: Longdom Publishing

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preventing N-N bond cleavage in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer Indole Synthesis (FIS). This guide is designed for researchers, scientists, and drug development professionals to address one of the most persistent challenges in this classic reaction: the undesired cleavage of the N-N bond. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer a detailed protocol to help you navigate this complex but powerful synthetic tool.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic advice and actionable solutions.

Q1: My Fischer indole synthesis is failing, resulting in low or no yield and a complex mixture of byproducts. How do I diagnose and solve this?

A1: This is a common issue often pointing to competing side reactions, with N-N bond cleavage being the primary suspect. A systematic diagnosis is key.

The core of the Fischer indole synthesis is the acid-catalyzed[1][1]-sigmatropic rearrangement of a phenylhydrazone intermediate.[2][3] However, this key intermediate can follow an alternative, destructive pathway involving heterolytic cleavage of the weak N-N bond.[4][5] This cleavage is a significant competing reaction that leads to the formation of anilines and other degradation products instead of your target indole.[4][6]

Diagnostic Workflow:

Use the following workflow to pinpoint the cause of your reaction failure.

G start Low or No Product Yield check_cleavage Primary Suspect: N-N Bond Cleavage? start->check_cleavage check_conditions Suboptimal Conditions? check_cleavage->check_conditions No sol_cleavage Substrates prone to cleavage (e.g., strong EDGs)? - Use milder acid (e.g., AcOH) - Lower reaction temperature - Modify substrate electronics check_cleavage->sol_cleavage Yes check_hydrazone Hydrazone Instability? check_conditions->check_hydrazone No sol_conditions Reaction stalled at hydrazone? - Increase acid strength (e.g., PPA) - Increase temperature - Check reactant purity check_conditions->sol_conditions Yes sol_hydrazone Is the isolated hydrazone decomposing? - Form hydrazone in situ - Use hydrochloride salt of hydrazine check_hydrazone->sol_hydrazone Yes

Troubleshooting Workflow for Failed Fischer Indolization

Detailed Troubleshooting Steps:

  • Evaluate for N-N Bond Cleavage: This pathway is especially favored when your phenylhydrazine or carbonyl compound contains strong electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NR₂) groups.[4][6] These groups can over-stabilize the protonated ene-hydrazine intermediate, making N-N bond scission more favorable than the desired rearrangement.[4][7][8] If your substrates fit this profile, prioritize strategies to mitigate cleavage:

    • Switch to a Milder Acid: Strong acids like polyphosphoric acid (PPA) or H₂SO₄ can accelerate cleavage.[6] Start with a weaker Brønsted acid like glacial acetic acid, which can also serve as the solvent.[9]

    • Lower the Temperature: High temperatures provide the activation energy for cleavage.[6] Attempt the reaction at the lowest temperature that still allows for cyclization.

  • Address Incomplete Cyclization: If you are recovering significant amounts of the starting phenylhydrazone, the reaction may be stalling.[6] This often occurs under conditions that are too mild.

    • Increase Acid Strength or Temperature: A stronger acid or higher temperature may be necessary to overcome the activation energy of the[1][1]-sigmatropic rearrangement.[6] There is a delicate balance; increase these parameters cautiously to avoid inducing cleavage or degradation.

  • Consider Hydrazone Instability: Some phenylhydrazones are thermally or acid-labile and can decompose before cyclization.[10]

    • Form the Hydrazone in situ: Instead of isolating the hydrazone, consider forming it directly in the acidic reaction medium by reacting the phenylhydrazine and ketone together.[6] This ensures it cyclizes as soon as it's formed.

    • Use Hydrazine Salts: Phenylhydrazine hydrochloride salts are often more stable and easier to handle than the free base.[9]

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of N-N bond cleavage, and how does it compete with indole formation?

A2: The critical step in the Fischer indole synthesis is the conversion of the protonated ene-hydrazine intermediate to a di-imine via a[1][1]-sigmatropic rearrangement.[3][11] N-N bond cleavage is a competing, non-productive pathway that intercepts this same intermediate.

Instead of rearranging, the intermediate undergoes heterolytic cleavage of the weak N-N bond.[4] This collapse is irreversible and results in the formation of an aniline derivative and a stabilized iminium cation, which then leads to various byproducts and prevents indole formation.[4][5]

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway Hydrazone Phenylhydrazone EneHydrazine Protonated Ene-Hydrazine (Key Intermediate) Hydrazone->EneHydrazine +H⁺, Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Cleavage Heterolytic N-N Bond Cleavage EneHydrazine->Cleavage Indole Indole Product Rearrangement->Indole Cyclization, -NH₃ Byproducts Aniline + Byproducts Cleavage->Byproducts

Competing Pathways in Fischer Indole Synthesis

Q3: How do substituents on my starting materials influence the likelihood of N-N bond cleavage?

A3: Substituent electronic effects play a pivotal role in determining the success or failure of the reaction.[4][5] Electron-donating groups (EDGs) in particular are known to promote N-N bond cleavage.[6][7][10]

Substituent Location & TypeEffect on N-N Bond CleavageRationale & Causality
Phenylhydrazine: EDG (e.g., -OCH₃, -CH₃)Increases Risk While EDGs can accelerate the desired rearrangement, they also stabilize the protonated intermediate in a way that disproportionately favors the undesired N-N cleavage pathway, often leading to lower yields.[6]
Phenylhydrazine: EWG (e.g., -NO₂, -Cl)Decreases Risk EWGs generally disfavor N-N bond cleavage.[6] However, they can also slow the desired rearrangement, potentially requiring harsher conditions (higher temperature, stronger acid) which may introduce other side reactions.[6][12]
Carbonyl: EDG (e.g., α-amino, α-amido)Significantly Increases Risk EDGs on the carbonyl component stabilize the iminium cation formed after cleavage, making this pathway highly favorable.[4][5] This explains why the synthesis of 3-aminoindoles via the standard Fischer method is notoriously difficult and often fails.[4][7][10]
Carbonyl: EWG (e.g., α-ester, α-keto)Decreases Risk EWGs destabilize the potential iminium cation, thus disfavoring the cleavage pathway. The use of pyruvic acid to form indole-2-carboxylic acid is a classic example of leveraging this effect.[7]
Q4: How do I select the appropriate acid catalyst to minimize N-N bond cleavage and maximize my yield?

A4: The choice of acid catalyst is a critical parameter that must be optimized for each specific substrate pair.[1][9] A catalyst that is too weak may not induce cyclization, while one that is too strong can promote N-N cleavage and product degradation.[2][6]

Acid CatalystTypeStrengthTypical Use & Considerations
Acetic Acid (AcOH) BrønstedWeakExcellent starting point, especially for substrates with EDGs.[6][13] Often used as both catalyst and solvent. May be too weak for deactivated substrates.
p-Toluenesulfonic Acid (p-TsOH) BrønstedStrongA versatile and commonly used strong acid catalyst.[1]
Sulfuric Acid (H₂SO₄) BrønstedVery StrongEffective for difficult cyclizations but carries a high risk of promoting cleavage and charring, especially at high temperatures.[2]
Polyphosphoric Acid (PPA) BrønstedVery StrongOften effective when other acids fail, but its high viscosity can complicate handling.[2][7] Prone to causing degradation with sensitive substrates.
Zinc Chloride (ZnCl₂) LewisModerateA classic and highly effective Lewis acid catalyst.[1][2] Often provides good yields where protic acids lead to cleavage.[4]
Boron Trifluoride (BF₃·OEt₂) LewisStrongA powerful Lewis acid that can promote cyclization under milder temperatures than many Brønsted acids.[1]
Solid Acids (e.g., Amberlite IR-120, Montmorillonite K-10)HeterogeneousVariableOffer the advantage of easy removal by filtration, simplifying workup.[14][15] Their effectiveness is substrate-dependent.

Recommendation: Begin with milder conditions (e.g., refluxing in glacial acetic acid). If the reaction is slow or stalls, systematically screen stronger catalysts. For substrates known to be highly susceptible to cleavage, Lewis acids like ZnCl₂ are often a superior choice.[4]

Optimized Experimental Protocol

Q5: Can you provide a step-by-step protocol for a Fischer indole synthesis optimized to reduce N-N bond cleavage?

A5: Certainly. This protocol for the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine uses glacial acetic acid, a milder condition that helps suppress N-N cleavage and other side reactions. [9]

G cluster_workflow Experimental Workflow start 1. Setup reactants 2. Add Cyclohexanone & Acetic Acid to Flask start->reactants heat 3. Heat Mixture to Reflux reactants->heat addition 4. Add Phenylhydrazine Dropwise over 30 min heat->addition reflux 5. Continue Reflux for 1 Hour addition->reflux cool 6. Cool in Ice Bath (Product Precipitates) reflux->cool isolate 7. Isolate Product by Filtration cool->isolate end 8. Dry Product isolate->end

Protocol Workflow for Tetrahydrocarbazole Synthesis

Materials:

  • Phenylhydrazine (5.4 g, 50 mmol)

  • Cyclohexanone (5.5 g, 56 mmol)

  • Glacial Acetic Acid (18 g)

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Stir bar and magnetic stir plate

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).[9]

  • Heating: Begin stirring the mixture and heat it to reflux using a heating mantle.[9]

  • Hydrazine Addition: Once the mixture is refluxing gently, slowly add phenylhydrazine (5.4 g) dropwise over a period of approximately 30 minutes.[9] This controlled addition helps to manage the initial exotherm and prevents the accumulation of unstable intermediates.

  • Reaction: After the addition is complete, continue to heat the reaction at reflux for an additional hour to ensure the cyclization goes to completion.[9]

  • Isolation: After one hour, remove the heating mantle and allow the flask to cool slightly before placing it in an ice bath to maximize precipitation of the product.[9]

  • Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Drying: Dry the product under vacuum to obtain 1,2,3,4-tetrahydrocarbazole.

This protocol provides a reliable method for indolization under conditions that favor the desired cyclization over N-N bond cleavage. For more sensitive substrates, further optimization of temperature and reaction time may be required.

References
  • Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. DOI: 10.1039/C7RA10716A.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Cheong, P. H.-Y., Legault, C. Y., Um, J. M., Çelebi-Ölçüm, N., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5577–5580. DOI: 10.1021/ja111497s.
  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017).
  • Robinson, B. (1981). The Fischer indole synthesis. John Wiley & Sons.
  • Taber, D. F., & Tirunahari, P. K. (2011).
  • Porcheddu, A., Mocci, R., Brindisi, M., Cuccu, F., Fattuoni, C., Delogu, F., Colacino, E., & D'Auria, M. V. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4408-4419. DOI: 10.1039/D2GC00724J.
  • Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
  • Cheong, P. H.-Y., et al. (2011).
  • ResearchGate. (n.d.). Fischer Indole Synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • A three-component Fischer indole synthesis. (2008).
  • Benchchem. (n.d.). of Substituted Indoles.
  • Benchchem. (n.d.). Improving yield in Fischer indole synthesis of precursors.
  • Nagarajan, R., & Perumal, P. T. (2002). A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid.
  • Al-Mousawi, S. M., El-Apasery, M. A., & Al-Kandari, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2633-2641.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (2018). Organic Syntheses.
  • Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube.
  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Gemo, N., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules.
  • Chemistry Stack Exchange. (2020).
  • Land of Learning. (2023, October 24). Fischer Indole Synthesis Mechanism | Organic Chemistry [Video]. YouTube.
  • Li, J. J. (2021). Fischer Indole Synthesis. In Name Reactions (pp. 203-206). Springer, Cham.

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Technical Support Center: Regioselectivity Control in the Functionalization of the Indole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective control in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter in the lab. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your synthetic strategies.

Understanding the Indole Ring: An Overview of Reactivity

The indole scaffold is a privileged heterocycle in a vast array of natural products and pharmaceutical agents.[1][2][3] Its reactivity is dominated by the electron-rich pyrrole ring, making it highly susceptible to electrophilic substitution.[1][4][5] However, the indole nucleus possesses multiple reactive sites (N1, C2, C3, and the benzene ring carbons C4-C7), presenting a significant challenge in controlling the regioselectivity of its functionalization.[6][7][8]

This guide will systematically address the control of regioselectivity at each key position of the indole ring.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution reaction on an unsubstituted indole exclusively yielding the C3-functionalized product?

A1: The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack.[1][4] This is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state, preserving the aromaticity of the benzene ring. For most electrophilic substitution reactions, such as Vilsmeier-Haack formylation, Mannich reactions, and halogenations under mild conditions, C3-substitution is the expected and dominant outcome.[4][9]

Q2: I'm trying to functionalize the C2 position, but I keep getting a mixture of C2 and C3 products, or no reaction at all. What am I doing wrong?

A2: Direct functionalization of the C2 position in an unsubstituted indole is challenging due to the overwhelming preference for C3 attack.[7] To achieve C2 selectivity, you typically need to:

  • Block the C3 position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[1][10]

  • Employ a directing group: Installing a directing group on the indole nitrogen (N1) can facilitate metal-catalyzed C-H activation at the C2 position.[6][11][12]

  • Utilize specific reaction conditions: Some transition metal-catalyzed reactions can be tuned to favor C2 functionalization through careful selection of ligands and additives.[13][14][15]

Q3: How can I achieve N1-alkylation instead of C3-alkylation?

A3: The regioselectivity between N1 and C3 alkylation is highly dependent on the reaction conditions, particularly the base and solvent used.

  • For N1-alkylation: Using a strong base (e.g., NaH, KOtBu) in a polar aprotic solvent (e.g., DMF, THF) will deprotonate the N-H bond, forming the indolide anion, which is a soft nucleophile and will preferentially attack the alkylating agent at the nitrogen.

  • For C3-alkylation: Under neutral or acidic conditions, the indole ring itself acts as the nucleophile, leading to preferential C3-alkylation.[1] Some manganese catalysts have been shown to provide either C3- or N-alkylated indoles from indolines depending on the solvent.[16]

Q4: Functionalization of the benzene ring (C4-C7) of indole seems difficult. What are the key strategies to achieve this?

A4: Functionalizing the benzene portion of the indole ring is indeed more challenging due to the lower reactivity of these positions compared to the pyrrole ring.[7][8] The most successful strategies rely on directing groups. By installing a suitable directing group at the N1 or C3 position, you can direct transition-metal catalysts to activate specific C-H bonds on the benzene ring.[7][17][18] For instance, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[7][18]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Substitution on 3-Substituted Indoles

Problem: You are attempting an electrophilic substitution on a 3-substituted indole, expecting C2-functionalization, but you are observing a mixture of products, including rearranged products or reaction at the benzene ring.

Causality: When the C3 position is blocked, electrophilic attack can still occur there in a reversible manner (ipso-attack). This can be followed by a 1,2-migration of either the electrophile or the C3-substituent to the C2 position.[10] The reaction pathway and product distribution will be sensitive to the nature of the electrophile, the substituent at C3, and the reaction conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Ipso-attack and subsequent rearrangements are often kinetically controlled and can be minimized at lower temperatures.

  • Choose a Milder Electrophile: A less reactive electrophile may favor direct attack at the C2 position over the ipso-attack/rearrangement pathway.

  • Modify the C3-Substituent: If possible, using a C3-substituent with a lower migratory aptitude can help to prevent rearrangement.

  • Change the Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the product ratio. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, CH2Cl2).

Issue 2: Low Yield and/or Poor Selectivity in N1 vs. C3 Functionalization

Problem: You are attempting to perform a reaction on the indole nitrogen, but are getting significant amounts of the C3-functionalized product, or vice-versa.

Causality: The N-H proton of indole is acidic (pKa ≈ 17), and its deprotonation to form the indolide anion is a key factor in directing reactivity towards N1. Incomplete deprotonation or the use of protic solvents can lead to a mixture of N1 and C3 products.

Troubleshooting Steps:

ParameterTo Favor N1-FunctionalizationTo Favor C3-Functionalization
Base Use a strong, non-nucleophilic base (e.g., NaH, KHMDS, KOtBu) in stoichiometric amounts.Use a weaker base or acidic/neutral conditions.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, THF) to solvate the cation and promote N-anion formation.Use less polar or protic solvents (e.g., toluene, acetic acid).
Temperature Reactions are often run at 0 °C to room temperature.May require heating.
Counter-ion The nature of the counter-ion (e.g., Li+, Na+, K+) can influence the aggregation state and reactivity of the indolide.Not applicable.

Experimental Protocol: Selective N1-Alkylation of Indole

  • To a solution of indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with water at 0 °C and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Issue 3: Inefficient C-H Functionalization on the Benzene Ring

Problem: You are using a directing group strategy to functionalize a C-H bond on the benzene ring (C4-C7), but you are observing low yields, starting material decomposition, or functionalization at an undesired position.

Causality: C-H activation on the benzene ring of indole is an inherently difficult transformation that is highly sensitive to the choice of catalyst, ligand, oxidant, and directing group.[7][17][18]

Troubleshooting Steps:

  • Screen Catalysts and Ligands: The choice of transition metal (e.g., Pd, Rh, Ru, Cu) and the ligand is crucial for both reactivity and selectivity. Consult the literature for systems that have been successful for the desired transformation.

  • Optimize the Directing Group: The directing group must be robust enough to withstand the reaction conditions and effectively chelate to the metal center. Small changes to the directing group can have a profound impact on regioselectivity.

  • Vary the Oxidant: For oxidative C-H functionalizations, the choice of oxidant (e.g., AgOAc, Cu(OAc)2, O2) can significantly influence the reaction outcome.

  • Solvent Effects: The solvent can play a role in catalyst solubility, stability, and turnover. Screen a variety of solvents, including polar aprotic (e.g., DMA, NMP) and acidic (e.g., TFA, HFIP) options.

  • Temperature and Reaction Time: These parameters should be carefully optimized. Higher temperatures can sometimes improve yields but may also lead to catalyst decomposition or loss of selectivity.

Visualization of Regioselectivity Control

To better illustrate the concepts discussed, the following diagrams outline the key factors influencing the site of functionalization on the indole ring.

G cluster_0 Inherent Reactivity cluster_1 N1 Functionalization cluster_2 C2 and Benzene Ring Functionalization C3 C3 Position (Most Nucleophilic) ES Electrophilic Substitution ES->C3 Kinetic Control NH N-H Proton Base Strong Base (e.g., NaH) NH->Base N_Anion Indolide Anion Base->N_Anion Alkylation Alkylation/ Acylation N_Anion->Alkylation N1_Product N1-Functionalized Indole Alkylation->N1_Product Indole_DG Indole with Directing Group (DG) Metal_Catalyst Transition Metal Catalyst (Pd, Rh, etc.) Indole_DG->Metal_Catalyst C2_Product C2-Functionalized Indole Metal_Catalyst->C2_Product Chelation Control Benzene_Product C4-C7 Functionalized Indole Metal_Catalyst->Benzene_Product Chelation Control

Caption: Factors influencing regioselectivity in indole functionalization.

Experimental Workflows

The following diagram illustrates a general workflow for troubleshooting regioselectivity issues in indole functionalization.

G start Start: Undesired Regioselectivity check_inherent Analyze Inherent Reactivity (C3 pref.) start->check_inherent is_c3_blocked Is C3 Position Blocked? check_inherent->is_c3_blocked If C3 is desired, optimize for kinetic product use_dg Employ Directing Group Strategy is_c3_blocked->use_dg No optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp, Catalyst, Ligand) is_c3_blocked->optimize_conditions Yes use_dg->optimize_conditions analyze_results Analyze Product Mixture (NMR, LC-MS) optimize_conditions->analyze_results analyze_results->optimize_conditions Unsuccessful success Achieved Desired Regioselectivity analyze_results->success Successful

Sources

Technical Support Center: Scale-Up Synthesis of 6-cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-cyano-1H-indole-3-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. We will move beyond basic protocols to address the nuanced challenges encountered during process development and large-scale production, focusing on causality, troubleshooting, and optimization.

Introduction: The Importance of a Robust Synthesis

This compound is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of targeted cancer therapies like Alectinib. Its molecular structure, featuring the indole backbone, a strategic cyano group, and a reactive carboxylic acid handle, makes it a versatile precursor.[] Achieving a scalable, reproducible, and high-purity synthesis is therefore not just an academic exercise but a critical step in the pharmaceutical supply chain.

This guide addresses the common synthetic sequence proceeding through the Japp-Klingemann and Fischer Indole reactions, which, while classic, present significant scale-up hurdles.

Overall Synthetic Workflow

The typical manufacturing process can be visualized as a three-stage campaign: Diazotization/Japp-Klingemann coupling, Fischer Indole cyclization, and final ester hydrolysis. Each stage has unique control points and potential failure modes.

G cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Indole Ring Formation cluster_2 Stage 3: Final Product Generation A 4-Cyanoaniline B Diazonium Salt Formation (NaNO₂, HCl, 0-5 °C) A->B Diazotization C Japp-Klingemann Reaction (Coupling with Ethyl 2-Methylacetoacetate) B->C Coupling D Arylhydrazone Intermediate C->D Hydrolytic Workup E Fischer Indole Synthesis (Acid Catalyst, Heat) D->E F Ethyl 6-cyano-1H-indole-3-carboxylate E->F Cyclization G Saponification (NaOH or KOH) F->G Hydrolysis H Acidic Workup & Isolation G->H Neutralization I This compound H->I Crystallization

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Stage 1: Hydrazone Formation (Japp-Klingemann Reaction)

The Japp-Klingemann reaction is a powerful method for forming the required arylhydrazone from an aryl diazonium salt and a β-keto-ester.[2][3] However, its success on a large scale hinges on precise control over highly reactive intermediates.

Q1: My Japp-Klingemann reaction is suffering from low yield and the formation of a dark, tarry byproduct. What's happening?

A: This is a classic scale-up challenge rooted in the instability of the 4-cyanophenyl diazonium salt. The primary causes are thermal decomposition and unwanted side reactions.

  • Expertise & Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] As you scale up, inefficient heat dissipation from the exothermic diazotization and coupling steps can cause localized "hot spots." These hot spots lead to two major issues:

    • Decomposition: The diazonium salt decomposes to form highly reactive aryl radicals and nitrogen gas. These radicals can polymerize or react with the solvent and other species, leading to the tarry byproducts you're observing.

    • Self-Coupling: The diazonium salt can couple with the starting material, 4-cyanoaniline, or other electron-rich aromatic species in the mixture, forming azo dyes and other colored impurities.[4]

  • Troubleshooting Protocol:

    • Aggressive Temperature Control: Ensure your reactor has sufficient cooling capacity. The diazotization of 4-cyanoaniline must be maintained strictly between 0-5 °C . Use a jacketed reactor with a reliable chilling unit. For the addition of sodium nitrite, a slow, subsurface addition rate is critical to manage the exotherm.

    • Immediate Use: The diazonium salt solution should never be stored. It must be prepared and used immediately in the subsequent coupling step.[4]

    • pH Management: The pH for the coupling reaction is critical. The initial coupling is typically performed in a slightly acidic to neutral medium to facilitate the reaction with the enolate of the β-keto-ester. After the initial azo compound is formed, the conversion to the hydrazone is often promoted by a slightly basic pH.[4] Careful monitoring and adjustment are key.

    • Stoichiometry: Use only a slight excess of sodium nitrite (e.g., 1.05 eq). A large excess can lead to unwanted oxidative side reactions.

Q2: The reaction seems to stall after the initial color formation, and I'm isolating the azo intermediate instead of the desired hydrazone. Why isn't it converting?

A: The conversion of the initial azo intermediate to the final hydrazone involves a tautomerization and a hydrolytic cleavage step. This conversion can be kinetically slow if conditions are not optimal.

  • Mechanistic Insight: The Japp-Klingemann mechanism proceeds through an azo intermediate, which must then undergo hydrolysis and rearrangement to form the stable hydrazone.[2][5] This latter part of the reaction is often facilitated by a change in pH.

G cluster_0 Troubleshooting Point A Enolate + Diazonium Salt B Azo Intermediate (Colored) A->B Coupling (Acidic/Neutral pH) C Hydrazone Product (Stable) B->C Hydrolysis & Tautomerization (Requires Base/Heat)

Caption: The Japp-Klingemann reaction can stall at the azo intermediate stage.

  • Troubleshooting Protocol:

    • Adjust pH Post-Coupling: After the diazonium salt has been consumed, carefully raise the pH of the reaction mixture by adding a base like sodium acetate or a dilute sodium hydroxide solution. This will promote the conversion to the hydrazone.[4]

    • Increase Temperature/Time: If pH adjustment alone is insufficient, a moderate increase in temperature (e.g., to room temperature or slightly above) or a longer reaction time may be necessary to overcome the activation energy for the conversion.[4] Proceed with caution, as excessive heat can degrade the product.

    • Monitor by TLC/HPLC: Use in-process controls to track the disappearance of the colored azo intermediate and the appearance of the hydrazone product to determine the optimal reaction endpoint.

Stage 2: Indole Ring Formation (Fischer Indole Synthesis)

This acid-catalyzed cyclization is the heart of the synthesis, forming the indole core.[6] Its aggressive conditions—strong acid and high heat—are a major source of scale-up difficulties.

Q3: My Fischer indole cyclization is producing a low yield of the desired ester and a large amount of black, insoluble "tar." How can I improve this?

A: Tar formation is the most common failure mode in large-scale Fischer syntheses. It results from the harsh acidic and thermal conditions causing polymerization and degradation of the starting material, intermediates, and the product itself.

  • Expertise & Causality: The Fischer synthesis proceeds via a[7][7]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[6][8] Strong acids like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride are required to catalyze these steps. However, these same conditions can protonate the electron-rich indole ring of the product, making it susceptible to electrophilic attack and subsequent polymerization.

  • Troubleshooting & Optimization Protocol:

    • Choice of Acid Catalyst: PPA is often effective but can be viscous and difficult to handle on scale. Consider alternative catalysts. A mixture of acetic acid and sulfuric acid is a common choice. Lewis acids like ZnCl₂ can sometimes offer milder conditions.[6] A systematic screen of the acid catalyst and its loading is essential during process development.

    • Temperature Programming: Do not simply heat the mixture to a high reflux temperature. A gradual temperature ramp allows for the controlled formation of intermediates and can minimize byproduct formation. Determine the optimal temperature profile using a reaction calorimeter (RC1) to monitor heat flow.

    • Solvent Selection: While often run neat in the acid catalyst, using a high-boiling inert co-solvent (e.g., toluene, xylene) can improve heat transfer, prevent localized overheating, and make the reaction mixture less viscous and easier to agitate.

    • Reaction Concentration: Running the reaction at a lower concentration (higher solvent volume) can sometimes reduce the rate of bimolecular decomposition and polymerization reactions. This is a trade-off with reactor throughput that must be optimized.

ParameterCondition A (Lab Scale)Condition B (Pilot Scale)Rationale for Change
Catalyst Polyphosphoric Acid (PPA)Acetic Acid / H₂SO₄ (10:1)Improved handling, viscosity, and heat transfer.
Temperature 120 °C (direct heating)Ramp 80 °C to 110 °C over 2hControlled reaction rate, minimizes thermal decomposition.
Solvent NoneTolueneBetter temperature control and agitation.
Work-up Quench on iceReverse quench into cold waterSafer and more controllable for large volumes.

Q4: I'm concerned about decarboxylation as a side reaction. At what stage is it most likely to occur?

A: You are right to be concerned. Decarboxylation of indole carboxylic acids can occur under strong acidic and thermal conditions.[9][10] In this synthesis, the most vulnerable point is the Fischer indole cyclization step itself. While the target is the ethyl ester, any premature hydrolysis to the carboxylic acid followed by the harsh acidic conditions can lead to the loss of CO₂ and the formation of 6-cyano-1H-indole, an impurity that can be difficult to remove.

  • Preventative Measures:

    • Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate ester hydrolysis. Use dry solvents and reagents for the Fischer cyclization.

    • Limit Reaction Time/Temperature: Do not prolong the reaction at high temperatures unnecessarily. Once the reaction reaches completion as determined by HPLC, proceed with the work-up promptly.

    • Work-up pH Control: During work-up and neutralization, avoid prolonged exposure to highly acidic conditions at elevated temperatures.

Stage 3: Final Product Generation & Purification

Q5: The final saponification of the ethyl ester is slow and incomplete. If I increase the temperature or concentration of NaOH, I see new impurities forming. What is the best approach?

A: This is a delicate balance. The indole nucleus and the cyano group can be sensitive to harsh basic conditions.

  • Expertise & Causality: While saponification requires a strong base, high temperatures and high concentrations of NaOH can lead to degradation of the indole ring or hydrolysis of the cyano group to a carboxamide or carboxylic acid, leading to di-acid impurities.

  • Optimization Protocol:

    • Solvent System: Use a co-solvent system like Ethanol/Water or THF/Water. The organic solvent improves the solubility of the ester starting material, creating a homogeneous solution and facilitating a more efficient reaction at a lower temperature.

    • Temperature Control: Aim for a moderate temperature (e.g., 50-60 °C) and a longer reaction time rather than forcing the reaction at reflux.

    • Monitor Conversion: Use HPLC to monitor the disappearance of the starting ester. The reaction is complete when <1% of the ester remains.

    • Careful Neutralization: After saponification, cool the reaction mixture before slowly adding acid (e.g., HCl) to precipitate the product. Dumping the acid in quickly can cause a large exotherm and potential degradation. The final pH should be adjusted to ensure complete protonation of the carboxylic acid for maximum precipitation (typically pH 2-3).

Q6: My final product purity is low after crystallization. What are the most likely impurities and how can I remove them?

A: The purity of the final active pharmaceutical ingredient (API) is dictated by the purity of its intermediates. Your key impurities likely originate from the preceding steps.

  • Common Impurities & Their Origin:

    • 6-cyano-1H-indole: Formed via decarboxylation during the Fischer synthesis.

    • Unreacted Ethyl Ester: From incomplete hydrolysis.

    • 6-carboxamide-1H-indole-3-carboxylic acid: From partial hydrolysis of the cyano group during saponification.

    • Polymeric Tar: Carried over from the Fischer cyclization.

  • Purification Strategy:

    • Trituration/Wash: Before final crystallization, washing the crude solid with a solvent that dissolves the impurities but not the product can be highly effective. For example, a wash with methyl tert-butyl ether (MTBE) or ethyl acetate might remove the less polar ester and decarboxylated impurities.

    • Optimized Recrystallization: Do not rely on a single solvent. A mixed-solvent system often provides the best results. A common choice is a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., ethanol, acetone, DMF), combined with an anti-solvent in which the product is insoluble (e.g., water, heptane).

    • Charcoal Treatment: If colored impurities (from tar or azo-coupling) are present, a hot filtration over activated charcoal can be effective at removing them before crystallization.

References

  • He, G., et al. (2021). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au. [Link]
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]
  • Pharmaffiliates.Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)
  • Wikipedia.Japp–Klingemann reaction.[Link]
  • Piers, E., & Brown, R. K. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry. [Link]
  • Maslivets, A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. [Link]
  • ResearchG
  • Organic Reactions.The Japp-Klingemann Reaction.[Link]
  • Wikipedia.Fischer indole synthesis.[Link]
  • Vandersteen, A. A., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. Journal of Organic Chemistry. [Link]
  • ChemEurope.com.Japp-Klingemann reaction.[Link]

Sources

Technical Support Center: Purification of Crude 6-Cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 6-cyano-1H-indole-3-carboxylic acid, a critical intermediate in the synthesis of various pharmaceutical agents. As Senior Application Scientists, we understand that ensuring high purity is paramount for the safety, efficacy, and reproducibility of your final active pharmaceutical ingredient (API).[1] This resource is designed to address common challenges encountered during the purification process, offering practical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark, discolored solid. What causes this and how can I fix it?

A1: Dark coloration in crude indole derivatives is a common issue, often stemming from several sources during the synthesis and workup.

Likely Causes:

  • Residual Starting Materials or Byproducts: Incomplete reactions or side reactions can leave colored impurities in the crude product.[2] For instance, if the synthesis involves nitration, residual nitro-aromatic compounds can be highly colored.

  • Product Degradation: Indole rings can be sensitive to prolonged exposure to strong acids or bases, and excessive heat during solvent evaporation can lead to decomposition and the formation of colored degradation products.[2]

  • Oxidation: The indole nucleus can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.

Troubleshooting & Optimization:

  • Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon (charcoal).[2]

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (typically 1-5% w/w) to the solution and heat for a short period (10-15 minutes) with stirring. Hot filter the solution through a pad of celite to remove the carbon. Allow the filtrate to cool for recrystallization.

  • Re-evaluate Workup Procedure: Ensure that all acidic or basic residues from the reaction are thoroughly neutralized and washed out during the workup.

  • Minimize Heat Exposure: When removing solvents, use a rotary evaporator at a moderate temperature to prevent thermal degradation.[2]

Q2: I'm experiencing low yield after precipitation of the carboxylic acid. What are the potential reasons and how can I improve my recovery?

A2: Low recovery is often a result of suboptimal precipitation conditions or mechanical losses.

Likely Causes:

  • Incomplete Precipitation: The pH of the solution is critical for the complete precipitation of a carboxylic acid. The pKa of the carboxylic acid group dictates the pH at which it is protonated and thus less soluble in aqueous media. For a complete precipitation, the pH should be well below the pKa of the compound.[2]

  • Solubility in Wash Solvents: The product may have some solubility in the solvents used for washing the crude solid, leading to loss of material.[2]

  • Mechanical Losses: Significant product loss can occur during the transfer of solids and solutions between flasks and filters.[2]

Troubleshooting & Optimization:

  • Optimize Precipitation pH: During the acidification step to precipitate the product, use a pH meter or pH paper to ensure the pH is sufficiently acidic (a general rule of thumb is to adjust to a pH of 2-3 for carboxylic acids).[2]

  • Use Cold Wash Solvents: Pre-chill your wash solvents (e.g., water or a suitable organic solvent) to minimize the solubility of your product.[2]

  • Minimize Mechanical Losses: To reduce losses during transfers, scrape the flask walls thoroughly and use a minimal amount of cold solvent to rinse the flask and transfer the remaining solid.

Q3: My HPLC analysis shows multiple peaks, indicating impurities. What are the likely impurities and how can I remove them?

A3: The nature of impurities will depend on the synthetic route used. However, some common impurities can be anticipated.

Likely Impurities:

  • Unreacted Starting Materials: Depending on the synthesis, these could include simpler indole precursors or reagents used in the cyanation or carboxylation steps.[1]

  • Positional Isomers: If the synthesis involves electrophilic substitution on the indole ring, there is a possibility of forming other isomers (e.g., substitution at the 4, 5, or 7-position).[1]

  • Byproducts from Side Reactions: The specific synthesis route will determine the potential byproducts. For example, in a Fischer indole synthesis, regioisomers can form from unsymmetrical ketones.[3]

Troubleshooting & Optimization:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.

    • Solvent Screening Protocol:

      • Place a small amount of your crude product (10-20 mg) into several different test tubes.

      • Add a small volume (0.5 mL) of a test solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene) to each tube.

      • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at room temperature.

      • Gently heat the mixtures that did not dissolve. A good recrystallization solvent will completely dissolve your compound when hot.

      • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.[2]

  • Acid-Base Extraction: This technique is useful for separating acidic compounds like carboxylic acids from neutral or basic impurities.[4][5]

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with an aqueous base (e.g., 1M sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will deprotonate and move into the aqueous layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the pure carboxylic acid.

      • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Column Chromatography: For difficult separations where recrystallization is ineffective, silica gel column chromatography can be employed.[2]

    • General Guidance:

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate) is common. For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent streaking on the column.[2]

      • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.[1]

Workflow for Purification and Analysis

The following diagram outlines a logical workflow for the purification and purity assessment of this compound.

PurificationWorkflow Crude Crude 6-Cyano-1H-indole- 3-carboxylic Acid Initial_Analysis Initial Purity Assessment (TLC, HPLC) Crude->Initial_Analysis Decision1 Purity > 95%? Initial_Analysis->Decision1 Purification_Method Select Purification Method Decision1->Purification_Method No Final_Product Pure Product Decision1->Final_Product Yes Recrystallization Recrystallization Purification_Method->Recrystallization AcidBase Acid-Base Extraction Purification_Method->AcidBase Column Column Chromatography Purification_Method->Column Post_Purification_Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Post_Purification_Analysis AcidBase->Post_Purification_Analysis Column->Post_Purification_Analysis Decision2 Purity Meets Specification? Post_Purification_Analysis->Decision2 Decision2->Final_Product Yes Further_Purification Further Purification Required Decision2->Further_Purification No Further_Purification->Purification_Method

Caption: Purification and analysis workflow for this compound.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. The following table provides a general guide for solvent screening.

SolventSolubility (Cold)Solubility (Hot)Potential Use
WaterPoorModeratePossible, may require co-solvent
EthanolModerateHighGood for dissolving, may need anti-solvent
MethanolModerateHighSimilar to ethanol
Ethyl AcetateLowHighGood Candidate
AcetoneHighHighUnsuitable (dissolves at room temp)
TolueneLowModeratePossible, especially for less polar impurities
HexaneVery LowLowGood as an anti-solvent or for washing

Note: This table provides a starting point. Experimental verification is essential.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile compounds like this compound.[1] A validated reversed-phase HPLC (RP-HPLC) method is indispensable for accurate quantitative results.[1]

Objective: To determine the purity of synthesized this compound and quantify any related impurities.

Materials:

  • This compound reference standard

  • Synthesized this compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[1]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.[1]

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.[1]

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      30 90 10

      | 35 | 90 | 10 |

  • Data Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and peak area of this compound.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks.

For a comprehensive impurity profile, coupling HPLC with mass spectrometry (LC-MS) is highly recommended to identify and characterize unknown impurities.[1]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid.
  • BenchChem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 6-Cyanoindole via HPLC.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.

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Technical Support Center: Strategies to Mitigate Indole Polymerization in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with the versatile yet notoriously sensitive indole scaffold. Indole's electron-rich nature makes it a prized component in pharmacologically active compounds but also renders it highly susceptible to unwanted polymerization, particularly under acidic conditions. This resource provides in-depth troubleshooting advice and proactive strategies to help you maintain the integrity of your indole-containing molecules throughout your synthetic campaigns.

Part 1: Troubleshooting Guide — My Reaction is Turning to Tar!

This section addresses common real-time issues observed during indole synthesis and manipulation.

Q1: I'm observing a dark, insoluble material forming during my reaction, especially after adding acid. Is this indole polymerization?

A1: Yes, this is a classic sign of acid-catalyzed indole polymerization. The indole nucleus, while aromatic, behaves like an electron-rich enamine. The C3 position is highly nucleophilic and prone to protonation by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This initial protonation forms a reactive intermediate called an indoleninium cation. This cation is a potent electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that leads to the formation of colored, high-molecular-weight oligomers and polymers, which you observe as tar or an insoluble black sludge.[2]

Immediate Corrective Actions:

  • Cool the Reaction: Immediately place your reaction vessel in an ice bath to slow down the polymerization rate.

  • Quench Thoughtfully: Neutralize the acid by slowly adding a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, at 0 °C. Avoid strong bases if your molecule has base-labile functional groups.

  • Dilute: Adding more solvent can help decrease the concentration of reactive species, potentially slowing the polymerization process.

Visualizing the Problem: The Polymerization Cascade

The following diagram illustrates the initial steps of this destructive pathway.

G Mechanism of Acid-Catalyzed Indole Polymerization Indole Indole (Nucleophile) Indoleninium Indoleninium Cation (Electrophile) Indole->Indoleninium Protonation at C3 H_plus H⁺ (from Acid) Dimer Dimeric Cation Indoleninium->Dimer Electrophilic Attack Indole2 Another Indole (Nucleophile) Polymer Polymerization (Tar Formation) Dimer->Polymer Chain Reaction

Caption: Acid protonates indole at C3, creating an electrophilic indoleninium ion that triggers polymerization.

Q2: My purification is a nightmare. The product seems to decompose on the silica gel column. Why?

A2: This is a frequent and frustrating issue. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. When you load your indole-containing compound, this acidic environment can catalyze the exact polymerization reactions you sought to avoid in your flask.[3] The concentrated band of your compound moving slowly down the column is essentially a "concentrated reaction," leading to streaking, low recovery, and the appearance of colored impurities.

Solutions for Purification:

  • Neutralize Your Silica: Create a slurry of your silica gel in a solvent like ethyl acetate or dichloromethane and add 1-2% (v/v) of a mild base like triethylamine (NEt₃) or ammonia solution. Evaporate the solvent to obtain a free-flowing, base-deactivated powder. This is highly effective for most indoles.

  • Switch Your Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina.

  • Use Reverse-Phase Chromatography: If your molecule is suitable, reverse-phase HPLC (e.g., C18) using mobile phases like acetonitrile/water or methanol/water is an excellent alternative, as it avoids acidic stationary phases.[4][5]

  • Work Quickly and Cold: If you must use standard silica, run the column as quickly as possible (flash chromatography) and, if feasible, in a cold room to minimize the contact time between your compound and the acidic surface.

Q3: I'm not using a strong acid, but I'm still seeing decomposition and color changes, especially during workup or if I leave the reaction open to the air. What's happening?

A3: This is likely due to oxidation. The electron-rich indole ring is highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or trace metal impurities.[6][7][8] The oxidation process can form radical intermediates that lead to complex, often colored, degradation products like indigo-type dimers or isatin derivatives.[9][10]

Proactive and Corrective Measures:

  • Maintain an Inert Atmosphere: Whenever possible, run your reactions under an inert atmosphere of nitrogen (N₂) or argon (Ar).[11][12] This is critical for sensitive indoles or reactions that require long heating times.

  • Degas Your Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas them before use by sparging with N₂/Ar for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidative degradation.

  • Protect from Light: Wrap your reaction flask in aluminum foil to prevent photochemical decomposition.

Part 2: Proactive Prevention — Frequently Asked Questions (FAQs)

This section provides strategies to design your experiments to avoid polymerization from the start.

Q4: How do I choose the right acid for my indole reaction to minimize polymerization?

A4: The choice of acid is critical. The goal is to select an acid that is strong enough to catalyze the desired reaction but not so strong that it aggressively protonates the indole C3 position.[13] Brønsted acids are often more problematic than Lewis acids for many indole reactions.

Acid Type Examples Polymerization Risk Expert Recommendation & Mitigation
Strong Brønsted Acids TFA, HCl, H₂SO₄, PPAVery High Avoid whenever possible, especially in stoichiometric amounts. If required (e.g., for Boc deprotection), use at low temperatures (-20 °C to 0 °C) and in the presence of a scavenger (see Q5).
Milder Brønsted Acids Acetic Acid (AcOH), p-TsOHModerate A better choice for many cyclizations (e.g., Fischer Indole). Use catalytically and monitor the reaction closely. Can still cause issues with highly sensitive substrates.
Lewis Acids ZnCl₂, BF₃•OEt₂, Sc(OTf)₃, InCl₃Low to Moderate Often the best choice.[14] They coordinate to carbonyls or other functional groups, activating them for reaction without directly protonating the indole ring as aggressively. Start with milder Lewis acids like InCl₃ or Sc(OTf)₃.
Q5: What are "scavengers," and how do I use them effectively?

A5: A scavenger is a "cation trap." It is a nucleophilic molecule added to the reaction mixture (often in excess) to intercept and quench the reactive indoleninium cation or other harmful electrophiles (like a tert-butyl cation from a Boc deprotection) before they can attack another indole molecule.[15][16]

Scavenger Typical Use Case Mechanism of Action
Trialkylsilanes (e.g., Triethylsilane, TES) TFA-mediated deprotections (Boc, Trityl)Acts as a hydride donor, reducing the indoleninium ion back to a stable indole or quenching carbocations (e.g., tBu⁺ → isobutane).[15]
Thiols (e.g., Ethanedithiol, EDT) TFA-mediated deprotectionsA soft nucleophile that readily traps soft electrophiles like carbocations.
Water or Anisole General acid-catalyzed reactionsMild nucleophiles that can trap cations. Water is particularly effective at quenching reactions upon workup.

Visualizing Prevention: The Role of a Scavenger

This diagram shows how a scavenger like triethylsilane (TES) provides a protective pathway.

G Protective Action of a Cation Scavenger Indoleninium Reactive Indoleninium Cation Polymer Polymerization (Undesired Path) Indoleninium->Polymer Attacks Indole Quenched Neutralized Indole (Desired Path) Indoleninium->Quenched Intercepted! Indole2 Another Indole (Target) Scavenger Scavenger (e.g., Triethylsilane)

Caption: A scavenger intercepts the reactive cation, preventing it from attacking another indole molecule.

Q6: When should I use an N-protecting group on my indole? Which one is best?

A6: N-protection is a powerful strategy to prevent polymerization and control reactivity.[13][17] You should strongly consider it when:

  • Using strong acids or bases.

  • Performing metal-catalyzed cross-coupling reactions.

  • Needing to perform lithiation/metallation at the C2 position.[2]

The best protecting group depends on the downstream conditions your molecule must endure.

Protecting Group Abbreviation Stability Common Cleavage Conditions
tert-ButoxycarbonylBocStable to base, hydrogenolysis. Labile to acid.TFA (with scavengers), HCl, or heating in solvents like HFIP.[18]
Benzenesulfonyl/TosylBs/TsVery stable to acid, mild base, many organometallics.Strong base (NaOH, Mg/MeOH), reductive conditions (SmI₂).
2-(Trimethylsilyl)ethoxymethylSEMStable to a wide range of conditions, including bases and nucleophiles.Fluoride sources (TBAF) or strong acid.
2-Phenylsulfonylethyl-Stable to acid.Readily cleaved under basic conditions (reverse Michael reaction).[19]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Running Indole Reactions Under an Inert Atmosphere
  • Glassware Preparation: Ensure all glassware (flask, condenser, dropping funnel) is thoroughly dried in an oven ( >100 °C) overnight and cooled in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and flush with a stream of dry nitrogen or argon gas through a manifold system. Use well-greased joints.

  • Solvent Addition: Add your degassed solvent via cannula or a gas-tight syringe through a rubber septum.

  • Reagent Addition: Add stable solid reagents to the flask before assembly. Add liquid or sensitive reagents via syringe after the system is sealed and inert.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with N₂/Ar or a bubbler system connected to the manifold.

  • Monitoring: Take aliquots for reaction monitoring (e.g., TLC, LC-MS) using a syringe, ensuring you re-introduce inert gas to maintain the atmosphere.

Protocol 2: Using Triethylsilane (TES) as a Scavenger in TFA-Mediated Boc Deprotection
  • Dissolution: Dissolve your N-Boc protected indole substrate in a suitable dry solvent (e.g., dichloromethane, DCM) in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the reaction rate.

  • Scavenger Addition: Add triethylsilane (TES, 3-5 equivalents) to the cooled solution and stir for 2-3 minutes.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise via syringe over several minutes. The rate of addition should be controlled to keep the internal temperature low.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes at 0 °C.

  • Workup: Once complete, carefully pour the reaction mixture into a cold, vigorously stirred solution of saturated sodium bicarbonate to quench the TFA. Extract the product with an appropriate organic solvent, dry, and concentrate in vacuo.

By understanding the mechanisms of indole decomposition and proactively implementing these strategies, you can significantly improve the success rate, yield, and purity of your synthetic reactions involving this important heterocyclic core.

References

  • Benchchem Technical Support Team. (2025).
  • Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H.-B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543–11555. Link
  • Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem. Link
  • Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H.-B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by ○OH and ○Cl: a computational study.
  • Padwa, A., & Zhang, Z. (2010).
  • Various Authors. (2025).
  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study.
  • Benchchem Technical Support Team. (2025).
  • Xue, J., et al. (2022). Atmospheric Oxidation Mechanism and Kinetics of Indole Initiated by ·OH and ·Cl.
  • Various Authors. (2020). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. Link
  • Various Authors. (2025).
  • Lei, X., Angeli, G. K., Neochoritis, C. G., & Dömling, A. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(16), 6295-6301. Link
  • Cera, G., & Scarso, A. (2017). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Link
  • Menéndez, J. C. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Universidad Complutense. Link
  • Nizkorodov, S. (2024).
  • Karlström, A., & Undén, A. (2000). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742. Link
  • Arora, P. K. (2015).
  • Various Authors. (2025). A New Protecting-Group Strategy for Indoles.
  • Wikipedia Contributors. (n.d.). Indole. Wikipedia. Link
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Link
  • Various Authors. (2021). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles.
  • Various Authors. (2010). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Link
  • Various Authors. (2019).
  • Various Authors. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. Link
  • Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Link
  • Various Authors. (1967). The acidic transformaion products of indoles formed by basidiomycetes. CORE. Link
  • Aryal, S. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. Link
  • Kosuge, T., Heskett, M. G., & Wilson, E. E. (1966). Microbial Synthesis and Degradation of Indole-3-acetic Acid.
  • Various Authors. (2025). The First Method for Protection—Deprotection of the Indole 2,3-π Bond.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Link
  • Various Authors. (2022). Response characteristics of indole compound standards using HPLC.
  • Bugaenko, D. I., Karchava, A. V., & Yurovskaya, M. A. (2019). Synthesis of Indoles: Recent Advances.
  • Frankenberger, W. T. Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Link
  • Chen, Y., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Link
  • Various Authors. (2024).
  • Steiner, R. F., & Kirby, E. P. (1969). The interaction of the ground and excited states of indole derivatives with electron scavengers. The Journal of Physical Chemistry, 73(12), 4130-4135. Link
  • Various Authors. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. PubMed. Link
  • Various Authors. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Link
  • Ghassem Zadeh, R., & Yaylayan, V. (2019). Indole: A Promising Scavenging Agent for Methylglyoxal and Related Carbonyls in Tryptophan Containing Maillard Model Systems. Journal of Agricultural and Food Chemistry, 67(22), 6359-6365. Link
  • Ghassem Zadeh, R., & Yaylayan, V. (2019). Indole: A Promising Scavenging Agent for Methylglyoxal and 2 Related Carbonyls in Tryptophan Containing Maillard Model 3 Systems.

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Technical Support Center: Fischer Indole Synthesis with Electron-Donating Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this powerful reaction, particularly when working with substrates bearing electron-donating groups (EDGs). My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this cornerstone of heterocyclic chemistry.

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceuticals.[1][2][3] However, the reaction's outcome is highly sensitive to the electronic nature of the substituents on the arylhydrazine starting material. While the reaction is often accelerated by electron-donating groups, these substituents also introduce specific challenges that can lead to diminished yields and complex side reactions. This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the impact of electron-donating groups on the Fischer indole synthesis.

Q1: How do electron-donating groups (EDGs) on the arylhydrazine ring fundamentally alter the Fischer indole synthesis?

This is a critical question. EDGs, such as methoxy (-OCH₃) or methyl (-CH₃) groups, have a dual, and seemingly contradictory, effect on the reaction.[4]

  • Rate Acceleration: EDGs increase the electron density of the aromatic ring. This facilitates the key[5][5]-sigmatropic rearrangement step, which is often the rate-determining step of the synthesis.[6][7] A more electron-rich aniline moiety participates more readily in this rearrangement, generally leading to a faster reaction.[7]

  • Promotion of Side Reactions: Paradoxically, the very electronic properties that accelerate the reaction can also promote a competing, undesired pathway: heterolytic N-N bond cleavage.[8][9][10] This cleavage becomes a significant problem with strongly donating groups, often leading to reduced yields of the desired indole.[4][11]

Q2: What is the mechanistic basis for the competing N-N bond cleavage pathway?

The key lies in the stability of the intermediates formed after the initial hydrazone isomerizes to the ene-hydrazine and is protonated. The reaction stands at a mechanistic crossroads.

  • Pathway A (Desired): The protonated ene-hydrazine undergoes a concerted[5][5]-sigmatropic rearrangement to form a C-C bond, proceeding toward the indole product.

  • Pathway B (Undesired): The N-N bond cleaves heterolytically. An electron-donating group on the carbonyl component (which becomes the C3 position of the indole) can stabilize the resulting iminylcarbocation intermediate.[5][8][9] This stabilization makes the cleavage pathway more kinetically favorable, diverting the reaction from indole formation and leading to byproducts like aniline.[8]

The diagram below illustrates this mechanistic divergence.

Fischer_Indole_Pathways cluster_desired Desired Cyclization cluster_undesired Undesired Cleavage Start Protonated Ene-hydrazine Rearrangement_TS [3,3]-Sigmatropic Rearrangement TS Start->Rearrangement_TS Pathway A (Desired) Cleavage_TS N-N Cleavage TS Start->Cleavage_TS Pathway B (Undesired) Diimine Di-imine Intermediate Rearrangement_TS->Diimine Cleavage_Products Aniline + Iminylcarbocation Cleavage_TS->Cleavage_Products Indole Indole Product Diimine->Indole Further Steps EDG_Stabilization EDG Stabilizes this Cation Cleavage_Products->EDG_Stabilization

Caption: Step-by-step experimental workflow.

Materials:
  • (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq)

  • 2-Butanone (1.2 eq)

  • Glacial Acetic Acid (10 mL per gram of hydrazine)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride.

  • Add glacial acetic acid, followed by 2-butanone. The use of acetic acid serves as both the solvent and the mild acid catalyst, which is often sufficient for activated substrates and helps suppress N-N cleavage.

  • Reaction: Place the flask in a preheated oil bath at 85°C. Stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30-60 minutes. Use a 4:1 Hexanes:Ethyl Acetate eluent. The product should be UV-active and will likely stain with p-anisaldehyde. The reaction is typically complete when the starting hydrazine spot has been consumed.

  • Workup - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 Hexanes:EtOAc) to afford the pure 6-methoxy-2,3-dimethylindole.

References
  • Benchchem. Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887.
  • Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them.
  • RSC Publishing. (2017).
  • Couto, S., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • Knochel, P., et al. (2008). A three-component Fischer indole synthesis.
  • Wikipedia. Fischer indole synthesis.
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5484–5487.
  • Benchchem.
  • Taber, D. F., & Tirunahari, P. K. (2011).
  • ResearchG
  • All About Chemistry. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube.
  • Land of Learning. (2025). Fischer Indole Synthesis Mechanism | Organic Chemistry. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHILe4UmP4d4W1XDy02cQerXlqueZkRL3ntes8c8dwSL9342kkD-PQ09y_FSnPdN3fhLec3PCmpsRc2mXMydwurciMsK_DCgRrEqNh1D0f0C4olb8QpUHntiGcdMk2L2H9r0j4Xiw==]([Link]

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Technical Support Center: Troubleshooting Palladium-Catalyzed Cyanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Aryl nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials, making the optimization of their synthesis crucial.[1] However, palladium-catalyzed cyanation is notorious for its sensitivity and potential for low yields.[2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve high-yielding, reproducible results.

Part 1: Troubleshooting Guide - A Deeper Dive into Common Issues

This section addresses specific problems you might encounter during your experiments, moving from symptoms to root causes and finally to actionable solutions.

Issue 1: My reaction yield is low or zero. What are the likely causes?

This is the most common issue in palladium-catalyzed cyanation. The root cause often lies in the deactivation of the palladium catalyst. Let's break down the potential culprits.

Question: Could my catalyst be "dead"? How does this happen?

Answer: Yes, catalyst deactivation is a primary reason for low yields. The catalytically active Pd(0) species is susceptible to poisoning, particularly by excess cyanide ions.[2][4] Mechanistic studies have shown that excess cyanide can disrupt every key step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] This leads to the formation of stable, catalytically inactive palladium-cyanide complexes such as [(CN)₄Pd]²⁻ and [(CN)₃PdAr]²⁻.[5][6][7]

Visualizing the Problem: The Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the desired catalytic cycle and the off-cycle deactivation pathways caused by excess cyanide.

Palladium-Catalyzed Cyanation Cycle and Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L)_n Pd0->ArPdX Oxidative Addition (Ar-X) InactivePdCN Inactive Pd(II)-Cyanide Complexes [(CN)₃PdAr]²⁻, [(CN)₄Pd]²⁻ Pd0->InactivePdCN Excess CN⁻ InactivePdH Inactive Hydrido Complex [(CN)₃PdH]²⁻ Pd0->InactivePdH HCN (from H₂O) ArPdCN Ar-Pd(II)-CN(L)_n ArPdX->ArPdCN Transmetalation (CN⁻ source) ArPdX->InactivePdCN Excess CN⁻ ArPdCN->Pd0 Reductive Elimination ArCN ArCN ArPdCN->ArCN Product (Ar-CN) ArPdCN->InactivePdCN Excess CN⁻ caption Catalytic cycle and key deactivation pathways.

Caption: The catalytic cycle and common deactivation pathways in palladium-catalyzed cyanation.

Troubleshooting Steps:

  • Re-evaluate your cyanide source. The choice of cyanide source is critical. Highly soluble sources can lead to a high concentration of free cyanide ions, poisoning the catalyst. Consider using a less soluble cyanide source to maintain a low concentration of active cyanide.

    Cyanide SourceTypical Solvent(s)Key Characteristics
    KCN, NaCNDMF, DMAcHigh solubility can lead to catalyst poisoning.[2] Often requires rigorously anhydrous conditions.[2][3]
    Zn(CN)₂DMAc, NMP, THFLower solubility provides a slow release of cyanide, minimizing catalyst deactivation.[2][3][8] It is also significantly less toxic than alkali metal cyanides.[2][3]
    K₄[Fe(CN)₆]DMF, DMAc, WaterA non-toxic and inexpensive cyanide source.[2][9] Often requires higher temperatures for cyanide dissociation, but can be very effective, especially with phase-transfer catalysts or in aqueous systems.[2][9]
    Acetone cyanohydrin, TMSCNVarious organic solventsAlternative, less toxic cyanide sources that can be effective under specific conditions.[9]
  • Ensure strictly anhydrous conditions. Moisture is highly detrimental. It can react with cyanide ions to form hydrogen cyanide (HCN), which readily reacts with Pd(0) to form inactive complexes like [(CN)₃PdH]²⁻.[5][6][7]

    • Protocol: Dry your solvent using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use freshly opened or properly stored reagents.

  • Consider a phase-transfer catalyst. When using K₄[Fe(CN)₆] in aqueous or biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction efficiency by facilitating the transfer of the cyanide anion to the organic phase.[9]

Question: My starting material is unreactive. Could the issue be with my substrate or ligand?

Answer: Absolutely. The reactivity of your aryl halide and the choice of ligand are interconnected and crucial for success.

Troubleshooting Steps:

  • Assess your aryl halide's reactivity. The general order of reactivity is Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl. Aryl chlorides are the most challenging substrates due to the strength of the C-Cl bond, making the oxidative addition step more difficult.[10] Electron-deficient aryl halides are generally more reactive than electron-rich ones.[9]

    • For unreactive aryl chlorides, you may need to use more forcing conditions (higher temperature) and a more specialized catalyst system.

  • Optimize your phosphine ligand. The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, especially aryl chlorides, bulky, electron-rich phosphine ligands are often required.[10] The steric bulk of the ligand can prevent displacement by cyanide, thus protecting the catalyst.[11]

    LigandRecommended for
    dppfAryl bromides and iodides.[8]
    P(t-Bu)₃Electron-neutral and -deficient aryl chlorides, as well as sulfur-containing substrates.[10]
    XPhos, t-BuXPhosA broad range of aryl and heteroaryl chlorides and bromides, including electron-rich and sterically hindered substrates.[9][12]
    (binaphthyl)P(t-Bu)₂Particularly effective for nitrogen-containing heterocycles and unreactive electron-rich aryl chlorides.[10]
  • Consider your palladium precatalyst. The choice of palladium source can impact the efficiency of generating the active Pd(0) species. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in-situ reduction, which can be hampered by cyanide.[2][3] Palladacycle precatalysts, such as those based on biaryl phosphine ligands, can generate the active catalyst more efficiently in the presence of a base.[2]

Question: I see a lot of side products or decomposition. What's going on?

Answer: Side product formation or decomposition can arise from several factors, including reaction temperature, base, and the functional groups on your substrate.

Troubleshooting Steps:

  • Lower the reaction temperature. High temperatures can lead to the decomposition of substrates, products, or the catalyst itself. This is particularly true for sensitive functional groups. For example, aldehydes can undergo benzoin condensation at high temperatures in the presence of cyanide and a base.[2] It is often better to run the reaction for a longer time at a lower temperature.

  • Re-evaluate your choice of base. While a base is often necessary, particularly when using K₄[Fe(CN)₆] to promote cyanide dissociation, a strong base can cause side reactions.[2] Consider using a weaker base like KOAc instead of stronger bases like K₂CO₃, especially if you observe decomposition.[2] In some systems, particularly with Zn(CN)₂, an external base may not be necessary, as cyanide itself can act as a base to activate the precatalyst.[13]

  • Protect sensitive functional groups. If your substrate contains functional groups that are incompatible with the reaction conditions (e.g., acidic protons like phenols), consider protecting them before the cyanation reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for palladium-catalyzed cyanation?

Aprotic polar solvents like DMF, DMAc, and NMP are commonly used.[9] The choice of solvent can depend on the cyanide source and the reaction temperature. For instance, using a biphasic system like dioxane/water can be effective with K₄[Fe(CN)₆].[2] The key is to choose a solvent that allows for sufficient, but not excessive, solubility of the cyanide source to avoid catalyst poisoning.[13]

Q2: How can I monitor the progress of my reaction?

You can monitor the reaction by taking small aliquots at different time points and analyzing them by techniques such as TLC, GC, or LC-MS. This will help you determine the optimal reaction time and identify any potential issues early on.

Q3: Is it possible to perform this reaction at room temperature?

Yes, milder methods have been developed that allow for cyanation to be performed at or near room temperature, particularly for more reactive aryl halides and triflates.[13][14] These methods often employ specific precatalysts and solvent systems (e.g., H₂O/THF mixtures) to achieve high yields under mild conditions.[13][14]

Q4: I am working on a large scale. What are the key considerations?

For large-scale synthesis, safety and practicality are paramount.

  • Cyanide Source: Using a less toxic source like K₄[Fe(CN)₆] or Zn(CN)₂ is highly recommended.[2] Avoid milling of solid cyanides, which can create toxic dust.[2][3]

  • Catalyst System: Using a heterogeneous catalyst like Pd/C can simplify product purification and catalyst removal.[8]

  • Process Safety: Be aware of the potential for exothermic reactions and have appropriate cooling and quenching procedures in place. All work with cyanides should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Q5: How do I choose the right palladium-to-ligand ratio?

The optimal Pd:ligand ratio depends on the specific ligand and palladium source. For monodentate phosphine ligands, a 1:1 to 1:2 ratio is common. For bidentate ligands like dppf, a 1:1 ratio is typically used. It is always best to consult the literature for the specific catalyst system you are using.

Experimental Protocol: A General Procedure for the Cyanation of an Aryl Bromide

The following is a representative protocol and should be optimized for your specific substrate.

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), Zn(CN)₂ (0.6 mmol, 1.2 equiv CN), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.044 mmol, 4.4 mol%).

  • Reaction Setup: Add anhydrous, degassed DMAc (3 mL) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 110 °C with stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues.

Troubleshooting Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_cyanide Switch to less soluble CN⁻ source (e.g., Zn(CN)₂). Ensure anhydrous conditions. check_catalyst->solution_cyanide No (Suspect Poisoning) check_substrate Is the substrate/ligand combination appropriate? check_conditions->check_substrate Yes solution_conditions Optimize temperature and base. Consider additives. check_conditions->solution_conditions No solution_substrate Use a more active ligand (e.g., XPhos). Increase temperature for Ar-Cl. check_substrate->solution_substrate No end Improved Yield check_substrate->end Yes solution_cyanide->end solution_conditions->end solution_substrate->end

Caption: A decision tree for troubleshooting low yields.

By systematically addressing these potential issues, you can significantly improve the success rate of your palladium-catalyzed cyanation reactions.

References

  • Anilkumar, G., & Nandakumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(60), 36503–36523. [Link]
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. (n.d.).
  • Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(15), 5216–5229. [Link]
  • Grushin, V. V., & Alper, H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(15), 5216-5229. [Link]
  • Grushin, V. V., & Alper, H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - ACS Publications. (n.d.).
  • (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal. [Link]
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
  • A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. (2012). Organic Letters. [Link]
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. (2025).
  • Palladium-catalyzed cyanation of aryl halides with CuSCN. - Semantic Scholar. (n.d.).
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
  • Optimization of reaction conditions for palladium‐catalyzed α‐arylation of benzyl cyanide with 2‐naphthyl tosylatea … - ResearchGate. (n.d.).
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020). Synlett, 31(13), 1299-1304. [Link]
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
  • Anderson, K. W., & Buchwald, S. L. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(15), 2847–2850. [Link]
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Arylation of Cyanamides. Organic Letters, 12(18), 4144–4147. [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 6-Cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug discovery and development, the purity of each chemical intermediate is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). 6-Cyano-1H-indole-3-carboxylic acid is a key heterocyclic building block, utilized in the synthesis of a variety of pharmacologically active agents. Its molecular structure, featuring an indole nucleus, a carboxylic acid, and a nitrile group, presents a unique analytical challenge. Even trace impurities, which may include starting materials, by-products, or degradation products, can have significant downstream effects.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the definitive purity assessment of this compound. We will dissect a primary reversed-phase HPLC (RP-HPLC) method, justifying the selection of each parameter, and compare its performance against alternative analytical techniques. The methodologies described herein are designed to be robust, reproducible, and stability-indicating, meeting the stringent requirements of regulatory bodies.

The Analytical Challenge: Physicochemical Properties and Method Goals

The molecular structure of this compound dictates the strategy for its separation. The indole ring provides a strong chromophore for UV detection, while the carboxylic acid group (with an estimated pKa around 4-5) means its ionization state is highly pH-dependent. The primary goal is to develop a stability-indicating method—one that can resolve the main compound from any potential process impurities and degradation products that might arise under stress conditions.[1]

A successful purity analysis method must exhibit:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Primary Recommended Method: Ion-Suppression Reversed-Phase HPLC

For a polar, ionizable compound like this compound, ion-suppression reversed-phase HPLC is the gold standard.[2] By operating the mobile phase at a pH well below the pKa of the carboxylic acid, the molecule is maintained in its neutral, protonated form. This enhances its retention on a nonpolar stationary phase (like C18) and results in improved peak shape and chromatographic efficiency.

Justification of Chromatographic Parameters
  • Stationary Phase (Column): A C18 column is the most versatile and widely used reversed-phase column, offering excellent hydrophobic retention for a broad range of organic molecules.[3] A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm provides a good balance between resolution, speed, and backpressure.

  • Mobile Phase: A gradient elution using an acidified water/acetonitrile mobile phase is optimal.

    • Aqueous Component (A): Water with 0.1% Formic Acid (v/v). Formic acid is a common mobile phase modifier that effectively lowers the pH to approximately 2.8, ensuring the carboxylic acid is fully protonated.[4] This "ion suppression" is crucial for achieving symmetric peak shapes and reproducible retention times.[2]

    • Organic Component (B): Acetonitrile with 0.1% Formic Acid (v/v). Acetonitrile is preferred over methanol for this application due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

  • Elution Mode (Gradient): A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.

  • Detection Wavelength: The indole nucleus provides strong UV absorbance. Based on data for the closely related indole-3-carboxylic acid, a primary detection wavelength of 278 nm is recommended as it corresponds to a UV maximum, providing high sensitivity.[5] A photodiode array (PDA) detector is ideal, as it allows for simultaneous monitoring at multiple wavelengths and assessment of peak purity.

Detailed Experimental Protocol: HPLC Purity Assessment

Objective: To determine the purity of a this compound sample by quantifying the main peak area as a percentage of the total peak area.

Materials:

  • This compound reference standard (≥99.5% purity)

  • This compound test sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • 0.45 µm membrane filters

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min): 0, %B: 10; Time (min): 20, %B: 90; Time (min): 25, %B: 90; Time (min): 25.1, %B: 10; Time (min): 30, %B: 10
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA at 278 nm
Run Time 30 minutes

Procedure:

  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.

    • Follow the same dissolution procedure as for the standard solution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visual Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases A & B B Prepare Diluent (50:50 A:B) A->B C Prepare Standard Solution (0.5 mg/mL) G Inject Standard (5x) for System Suitability C->G D Prepare Sample Solution (0.5 mg/mL) H Inject Sample (2x) D->H E Equilibrate HPLC System F Inject Blank (Diluent) E->F F->G G->H I Integrate Chromatograms H->I J Identify Main Peak by Retention Time I->J K Calculate Purity (Area % Method) J->K L Generate Report K->L

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method for quantitative purity analysis, other techniques can serve as valuable orthogonal or preliminary screening tools.

FeatureReversed-Phase HPLC Thin-Layer Chromatography (TLC) Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential migration on a solid stationary phase via a liquid mobile phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Primary Use Quantitative purity determination and impurity profiling.Qualitative rapid screening for gross impurities.Structural elucidation and purity estimation (with internal standard).
Resolution Very HighLow to ModerateLow (for complex mixtures)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low (mg level)
Throughput ModerateHighLow
Cost per Sample ModerateLowHigh
Key Advantage Unmatched resolution and quantitative accuracy for complex mixtures.[1]Simple, fast, and inexpensive for preliminary checks.[6]Provides definitive structural information about impurities if detectable.
Key Limitation Requires method development; higher instrument cost.Not quantitative; poor resolution for closely related impurities.Insensitive to trace impurities; requires expensive instrumentation.

Conclusion

For the definitive purity assessment of this compound, a validated, stability-indicating reversed-phase HPLC method is indispensable. The ion-suppression approach detailed in this guide provides the necessary selectivity, sensitivity, and robustness to accurately quantify the main component and separate it from potential process-related impurities and degradation products. While techniques like TLC and NMR have their place in the analytical workflow, they serve primarily as complementary, orthogonal methods. The quantitative power and high resolving capability of HPLC establish it as the gold standard for quality control, ensuring that this critical pharmaceutical intermediate meets the stringent purity requirements for downstream synthesis and drug development.

References

  • SIELC Technologies. HPLC Separation of Carboxylic Acids.
  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8).
  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • ACS Publications. Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry.
  • Oxford Academic. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science.
  • PubChem, National Center for Biotechnology Information. 6-cyano-1H-indole-2-carboxylic Acid.
  • ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-8.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science.
  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3183.
  • ResearchGate. UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole-3-acetaldehyde by bovine xanthine oxidase.

Sources

A Definitive Guide to the Structural Validation of 6-Cyano-1H-indole-3-carboxylic Acid Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate biological data and derail a research program. While techniques like mass spectrometry confirm molecular weight and 1D NMR provides an initial fingerprint, they can fall short in distinguishing between isomers. This guide provides an in-depth, expert-led walkthrough on using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments to unambiguously validate the structure of 6-cyano-1H-indole-3-carboxylic acid, demonstrating a self-validating protocol that leaves no room for ambiguity.

The core challenge in characterizing this molecule lies in definitively placing the cyano (-CN) and carboxylic acid (-COOH) groups on the indole scaffold. Is it the 6-cyano isomer or the 4-, 5-, or 7-cyano isomer? Answering this requires mapping the precise connectivity of the molecule's atomic framework, a task for which 2D NMR is perfectly suited.[1] This guide will demonstrate how a logical progression through COSY, HSQC, and HMBC experiments provides irrefutable proof of structure.[2][3]

The Analytical Strategy: Beyond a Simple Spectrum

Our approach is built on a foundational principle: each experiment provides a unique piece of the structural puzzle, and together, they create a complete and validated picture. We move from identifying neighboring protons (COSY), to linking protons with their directly attached carbons (HSQC), and finally, to mapping the long-range connectivity that ultimately places the substituents (HMBC).

G cluster_workflow Structural Validation Workflow A Sample Preparation (this compound in DMSO-d6) B 1D NMR Acquisition (¹H, ¹³C, DEPT-135) A->B Initial Fingerprint C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Resolve Ambiguities D Data Interpretation & Assignment C->D Correlation Analysis E Structural Confirmation D->E Final Validation

Figure 1: A streamlined workflow for definitive structural validation using NMR.

Step 1: Foundational Analysis with 1D NMR (¹H & ¹³C)

Before diving into 2D techniques, we acquire standard 1D proton (¹H) and carbon (¹³C) spectra. The ¹H NMR spectrum of an indole derivative typically shows distinct signals for the protons on the pyrrole and benzene rings.[4] For our target molecule, we anticipate signals for the N-H proton, H2, H4, H5, and H7. The ¹³C spectrum, often aided by a DEPT-135 experiment (which differentiates CH, CH₂, and CH₃ groups), reveals the number of unique carbon environments.

However, 1D NMR alone is insufficient. While it confirms the presence of the indole core and suggests the number of aromatic protons, it cannot definitively establish the substitution pattern. The coupling patterns in the aromatic region can be complex, and assigning specific protons and carbons without further information is often speculative.[5]

Step 2: Mapping Proton Neighbors with COSY

The COrrelation SpectroscopY (COSY) experiment is the first step in assembling the structural fragments.[6] It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are spin-spin coupled.[7]

For this compound, we expect to see a clear correlation between H4 and H5, as they are ortho to each other on the benzene ring. We would not expect to see correlations for H2 or H7 to other ring protons, as they are isolated. This allows us to identify the H4-H5 spin system, a key fragment of the benzene portion of the indole.

G Key COSY Correlation H4 H4 H5 H5 H4->H5

Figure 2: Expected ³JHH COSY correlation in the indole ring system.

Step 3: Linking Protons to Carbons with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom it is directly attached to (¹JCH).[8] This is a crucial step for assigning carbon resonances. Each cross-peak in the HSQC spectrum acts as a definitive link between a specific proton signal (from the ¹H spectrum) and a specific carbon signal (from the ¹³C spectrum).

By combining the information from the ¹H and COSY spectra with the HSQC data, we can now confidently assign the protonated carbons: C2, C4, C5, and C7. For example, the proton we identified as H4 via its COSY correlation to H5 will show an HSQC cross-peak to its directly attached carbon, which we can now definitively label as C4. Quaternary carbons (those with no attached protons), such as C3, C3a, C6, C7a, the carboxyl carbon, and the nitrile carbon, will be absent from the HSQC spectrum.[9]

Step 4: The Definitive Proof with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in this workflow for determining the final structure.[10] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is these "long-range" correlations that allow us to piece the fragments together and, critically, to locate the quaternary carbons and their attached functional groups.[8]

The validation of the 6-cyano substitution pattern hinges on several key HMBC correlations:

  • Locating the Cyano Group: The proton at H5 should show a three-bond correlation (³JCH) to the carbon of the cyano group (C≡N). Similarly, the proton at H7 should show a two-bond correlation (²JCH) to this same nitrile carbon. The presence of both correlations provides powerful evidence for the cyano group's placement at the C6 position.

  • Locating the Carboxylic Acid: The proton at H2, on the pyrrole ring, is expected to show a two-bond correlation (²JCH) to the carboxylic acid carbon (-COOH). Additionally, H4 should show a three-bond correlation (³JCH) to this same carbon. This confirms the -COOH group is at the C3 position.

  • Confirming the Indole Core: Correlations from protons like H2 to C3a and C7a, and from H7 to C5 and C3a, further solidify the overall connectivity of the fused ring system.

G Key HMBC Correlations H5 H5 CN C≡N H5->CN ³J H7 H7 H7->CN ²J H2 H2 COOH COOH H2->COOH ²J

Figure 3: Critical HMBC correlations confirming substituent positions.

Data Summary: A Consolidated View

The following tables present hypothetical but realistic NMR data for this compound dissolved in DMSO-d₆. Chemical shifts are influenced by the solvent and the specific molecular structure.[11][12]

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments

PositionAtom Type¹H δ (ppm)¹³C δ (ppm)
1N-H~12.2 (br s)-
2C-H~8.2 (s)~132.0
3C-~110.0
3aC-~126.5
4C-H~8.1 (d)~122.0
5C-H~7.5 (d)~125.0
6C-~103.0
7C-H~8.0 (s)~120.0
7aC-~138.0
COOHC=O~12.5 (br s)~165.0
CNC≡N-~119.0

Table 2: Key 2D NMR Correlations for Structural Validation

ProtonCOSY Correlation (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H2 NoneC2C3, C3a, COOH
H4 H5C4C3, C5, C6, C7a, COOH
H5 H4C5C3a, C4, C7, CN
H7 NoneC7C5, C6, C7a, CN

The combination of these correlations, particularly the HMBC data, provides an interlocking web of evidence that confirms the this compound structure beyond any reasonable doubt.

Comparison with Alternative Methodologies

TechniqueCapabilityLimitations for this Application
Mass Spectrometry (MS) Provides highly accurate molecular weight and elemental composition.Cannot distinguish between isomers (e.g., 5-cyano vs. 6-cyano). Fragmentation may offer clues but is not definitive proof of connectivity.
1D NMR (¹H, ¹³C) Provides a "fingerprint" of the molecule, confirming the presence of key functional groups and proton counts.Isomer differentiation is difficult. Overlapping signals and complex coupling patterns in the aromatic region prevent unambiguous assignment without 2D data.
Infrared (IR) Spectroscopy Confirms the presence of functional groups (N-H, C=O, C≡N).Provides no information on the connectivity of the molecular skeleton.
2D NMR (COSY, HSQC, HMBC) Maps out the entire covalent structure by establishing through-bond proton-proton and proton-carbon correlations over 1, 2, and 3 bonds.Requires slightly more instrument time and expertise in interpretation compared to 1D methods.

As the table illustrates, while other techniques provide valuable pieces of information, only a full suite of 2D NMR experiments can deliver the comprehensive, unambiguous structural proof required for high-stakes research and development.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

This protocol outlines the steps for acquiring the necessary data on a modern NMR spectrometer (e.g., 400 MHz or higher).

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual solvent peak does not obscure key signals. The acidic N-H and COOH protons are also readily observable in this solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & 1D Spectra Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • Acquire a standard quantitative ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

3. 2D NMR Spectra Acquisition:

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire the spectrum with sufficient resolution in both dimensions to resolve the aromatic couplings.

  • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp). This will show ¹JCH correlations and edit the spectrum to show CH/CH₃ peaks with opposite phase to CH₂ peaks.

  • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The key parameter is the long-range coupling delay, which is optimized for an average ⁿJCH coupling constant. A value of 8-10 Hz is typically a good starting point to observe both ²JCH and ³JCH correlations to a wide range of carbons, including non-protonated ones.[13]

4. Data Processing:

  • Process all spectra using appropriate software (e.g., TopSpin, Mnova, ACD/Labs).

  • Apply a window function (e.g., sine-bell) to the Free Induction Decays (FIDs) before Fourier transformation to improve resolution or signal-to-noise.

  • Phase the spectra correctly and reference them to the residual DMSO solvent peak (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm).

  • Analyze the cross-peaks in the 2D spectra to build the correlation tables and assign the structure as detailed above.

Conclusion

The structural validation of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical science. This guide has demonstrated that a systematic application of 2D NMR spectroscopy, progressing from COSY to HSQC and culminating in HMBC, provides a rigorous and self-validating method to confirm the structure of this compound. The long-range correlations observed in the HMBC spectrum, in particular, serve as the definitive evidence for the precise placement of the cyano and carboxylic acid substituents, eliminating the ambiguity inherent in other analytical techniques. By following this workflow, researchers can proceed with confidence, knowing their molecular structure is built on a solid and irrefutable analytical foundation.

References

  • Suran, P. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • University of Gothenburg. (2023). Small molecule-NMR.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
  • Chemistry LibreTexts. (2021). 14.21: Two-Dimensional NMR Spectroscopy.
  • Oxford University. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling....
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • University of Wisconsin. (n.d.). NMR Chemical Shifts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.

Sources

A Comparative Guide to the Efficacy of Alectinib Intermediates for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of targeted cancer therapies, the efficiency of the synthetic route and the quality of intermediates are paramount to the final drug substance's purity, yield, and, ultimately, its therapeutic efficacy and safety. Alectinib (marketed as Alecensa®), a highly potent and selective anaplastic lymphoma kinase (ALK) inhibitor, stands as a critical treatment for ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Its complex molecular architecture necessitates a multi-step synthesis where the choice of key intermediates and the strategy for their construction can dramatically impact the overall process viability.

This guide provides an in-depth comparison of different synthetic strategies and their core intermediates for Alectinib, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present comparative data, and provide validated protocols to support your process development endeavors.

The Synthetic Landscape of Alectinib: A Tale of Two Strategies

The synthesis of Alectinib's distinctive indole-fused tetracyclic scaffold is the crux of the manufacturing challenge.[4] Early medicinal chemistry routes and later-stage process development efforts have focused on optimizing the construction of this core. Two major retrosynthetic approaches have emerged, primarily differing in the stage at which the crucial tetracyclic core is assembled.

  • Strategy A: Early-Stage Core Formation. This approach, often seen in initial discovery syntheses, involves constructing the tetracyclic benzo[b]carbazole core early and then functionalizing it in subsequent steps.[5]

  • Strategy B: Late-Stage Cyclization. Scalable manufacturing processes often favor this strategy, where the complex tetracyclic core is formed near the end of the synthesis. This approach is advantageous as it avoids carrying poorly soluble, complex intermediates through multiple steps and simplifies purification by addressing potential impurities before the final, critical cyclization.[4]

The efficacy of these strategies can be compared by examining their respective key intermediates, focusing on yield, purity, and process scalability.

G cluster_A Strategy A: Early-Stage Core Formation cluster_B Strategy B: Late-Stage Cyclization A_Start 2-Tetralone Derivative A_Int1 Tetracycle 4 (via Fischer Indolization) A_Start->A_Int1 [2] A_Int2 Functionalized Tetracycle 8 A_Int1->A_Int2 Multiple Steps (Oxidation, SNAr) [2] A_End Alectinib A_Int2->A_End Final Coupling & Hydrogenation [2] B_Start Aryl Acetic Acid (15) + Nitrobenzonitrile (16) B_Int1 Indole Intermediate 6 (tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl) propan-2-yl)-1H-indole-3-carboxylate) B_Start->B_Int1 SNAr & Reductive Cyclization [2, 11] B_Int2 Acyclic Precursor 12 B_Int1->B_Int2 Side-chain Addition B_End Alectinib B_Int2->B_End Intramolecular Friedel-Crafts [1] caption Figure 1. Comparison of major synthetic strategies for Alectinib.

Comparison of major synthetic strategies for Alectinib.

Comparative Efficacy of Key Intermediates

The choice between these strategies hinges on the performance of their central intermediates. Let's compare a key intermediate from each pathway: the tetracyclic intermediate from Strategy A and the advanced indole intermediate from Strategy B.

ParameterStrategy A Intermediate (Tetracycle 4)Strategy B Intermediate (Indole 6)Justification & Expert Insights
Synthesis Complexity Fischer indolization can produce regioisomeric mixtures, complicating purification.[5]A multi-step but well-controlled sequence involving SNAr and reductive cyclization.[4][5]Strategy B offers superior control over regiochemistry, which is critical for minimizing hard-to-remove isomeric impurities in the final API.
Typical Yield Moderate; the original medicinal chemistry route reported an overall yield of approximately 8.8%.[6]High; the optimized process for Indole 6 reports a 73.3% yield over the steps from the starting materials.[4]The higher yield in Strategy B is a significant driver for its adoption in large-scale manufacturing, directly impacting cost-effectiveness.
Purity & Impurity Profile Risk of carrying tetracyclic impurities through the entire synthesis, which are notoriously difficult to purge.[1]Impurities are generally less complex and can be more easily removed before the final cyclization. Purity of >99.5% is achievable for Indole 6.[4]The "late-stage cyclization" philosophy of Strategy B is a key principle of modern process chemistry. It ensures that the most complex transformation happens last, maximizing the purity of the final product.
Scalability The use of reactions like Fischer indolization and the need for extensive chromatography limit scalability.[6]The process was specifically developed for multi-kilogram scale production, avoiding problematic reagents and purification methods.[1]The optimized process leading to Alectinib via Indole 6 has been proven to consistently produce the drug substance on a multikilogram scale with >99.9% purity.[1]
Experimental Protocols: A Guide to Practice

To provide actionable insights, this section details representative protocols for the synthesis of a key Alectinib intermediate and its subsequent analysis. These protocols are synthesized from established literature and are intended for research and development purposes.

This protocol outlines the intramolecular reductive cyclization to form a core indole intermediate, a pivotal step in the scalable synthesis of Alectinib.

Objective: To synthesize an indole intermediate via reductive cyclization of a nitro precursor.

Workflow Diagram:

G Start Nitro Precursor (e.g., from SNAr reaction) Step1 Dissolve in Solvent (e.g., THF/Water) Start->Step1 Step2 Add Reducing Agent (e.g., Na2S2O4) Step1->Step2 Sodium Dithionite Step3 Heat Reaction Mixture (e.g., 50-60°C) Step2->Step3 Monitor by HPLC/TLC Step4 Acidic Workup (e.g., HCl Treatment) Step3->Step4 Ensures complete cyclization Step5 Crystallization & Isolation Step4->Step5 e.g., EtOH/Water End Purified Indole Intermediate 6 Step5->End

Workflow for Indole Intermediate Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a nitrogen-purged reactor, charge the nitro precursor (1.0 eq) and a suitable solvent mixture such as Tetrahydrofuran (THF) and water.

  • Reduction: Prepare a solution of sodium dithionite (Na₂S₂O₄, approx. 3-4 eq) in water. Add this solution to the reaction mixture while maintaining the temperature between 50-60°C.

    • Causality Note: Sodium dithionite is a cost-effective and efficient reducing agent for converting the nitro group to an amine. The in-situ formed amine then spontaneously cyclizes onto the adjacent keto group.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using a suitable analytical method like HPLC or TLC. The reaction is typically complete within 2-4 hours.

  • Cyclization & Workup: Upon completion, cool the mixture. Add hydrochloric acid (HCl) to ensure complete cyclization of any remaining aniline intermediate to the desired indole.[4]

  • Isolation & Purification: Adjust the pH and perform a solvent exchange to a crystallization solvent system (e.g., ethanol/water). Cool the mixture to induce crystallization, filter the resulting slurry, and wash the cake with the solvent mixture.

  • Drying: Dry the product under vacuum at approximately 50°C to afford the indole intermediate with high purity (>99.5%).[4]

Objective: To establish a reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the purity of Alectinib intermediates and the final API.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 Column (e.g., 4.6 x 250 mm, 5µm)Provides excellent separation for moderately polar to non-polar compounds like Alectinib and its precursors.[7][8]
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., Phosphate or Ammonium Acetate buffer, pH 3-6) and an organic modifier (e.g., Acetonitrile or Methanol). A common ratio is 55:45 (Buffer:ACN).[9]The buffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times and sharp peak shapes. The organic modifier elutes the compounds from the non-polar stationary phase.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.[7][8]
Detection UV at 265 nm or 292 nmAlectinib's chromophores exhibit strong absorbance at these wavelengths, providing high sensitivity.[8][9]
Injection Volume 10-20 µLStandard volume for analytical HPLC.[8][9]
Column Temp. Ambient or controlled (e.g., 30°C)Maintaining a constant temperature ensures retention time stability.

Self-Validating System:

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be less than 2.0%. Tailing factor should be less than 1.5.[7]

  • Linearity: Prepare solutions at five concentrations (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) of the calibration curve should be >0.999.[9][10]

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix at three levels (e.g., 50%, 100%, 150%). The recovery should be within 98-102%.[8][9]

By adhering to these validated protocols, researchers can confidently assess the efficacy of their synthetic intermediates, ensuring that only high-quality material progresses to the final stages of Alectinib synthesis. This rigorous approach is fundamental to the principles of quality by design (QbD) in pharmaceutical development.

References

  • Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core. Organic Process Research & Development. [Link]
  • Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core - ACS Publications.
  • Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core. Semantic Scholar. [Link]
  • Alectinib-impurities.
  • Method Development and Validation for The Quantitative Estimation of Alectinib in Bulk Form and Marketed Pharmaceutical Dosage F. Journal of Chemical and Pharmaceutical Sciences. [Link]
  • Alectinib Impurities and Rel
  • Method Development and Validation of Alectinib Drug by RP-HPLC in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Medical Research. [Link]
  • A process for preparing alectinib or a pharmaceutically acceptable salt thereof.
  • Quantitative estimation and validation of Alectinib hydrochloride drug substance using quantitative nuclear magnetic resonance spectroscopy. GSC Biological and Pharmaceutical Sciences. [Link]
  • Analytical Method Development and Validation of Alectinib by RP- HPLC Technique. International Journal of Pharmacy & Pharmaceutical Research. [Link]
  • A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Bulletin of the Chemical Society of Japan. [Link]
  • A Validated GC-MS Method for the Trace Level Determination of Genotoxic Impurities in Anticancer Drug, Alectinib Hydrochloride. International Journal of Pharmacy & Pharmaceutical Research. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Impurities in 6-Cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and quantification of impurities are paramount to ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview and comparison of analytical methodologies for the quantitative analysis of impurities in 6-cyano-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. This document is designed to provide not just procedural steps, but also the underlying scientific rationale for method selection and validation, in line with stringent regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.

The Criticality of Impurity Profiling

Any component of a drug substance that is not the chemical entity defined as the drug substance is considered an impurity. These impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation of the API, and residual solvents. Even at trace levels, impurities can have unintended pharmacological effects or impact the stability of the drug product. Therefore, robust and validated analytical methods are essential for their control.

Potential Impurities in this compound

Based on the chemical structure and common synthetic routes, the primary impurities in this compound are expected to arise from hydrolysis and oxidation.

  • Hydrolysis Impurities: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during synthesis, work-up, or storage.

    • Impurity A: 6-Carboxamido-1H-indole-3-carboxylic acid: Partial hydrolysis of the nitrile group leads to the formation of the corresponding amide.

    • Impurity B: Indole-3,6-dicarboxylic acid: Complete hydrolysis of the nitrile group results in a dicarboxylic acid.

  • Oxidative Impurities: The electron-rich indole ring is prone to oxidation, which can be initiated by exposure to air, light, or oxidizing reagents.

    • Impurity C: Oxindole derivatives: Oxidation at the C2 position of the indole ring can lead to the formation of various oxindole-based impurities.

Comparative Analysis of Analytical Techniques

The two primary chromatographic techniques for the quantitative analysis of non-volatile and volatile impurities in pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), respectively.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the gold standard for the analysis of non-volatile organic impurities in drug substances due to its high resolution, sensitivity, and quantitative accuracy. A well-developed, stability-indicating HPLC method can separate the main component from its structurally similar impurities and degradation products.

Methodology Rationale:

A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for separating this compound and its more polar hydrolysis and oxidation products. A C18 column is a robust choice, providing excellent hydrophobic retention for the indole core, while a gradient elution with a mixture of an aqueous buffer and an organic solvent allows for the effective separation of compounds with a range of polarities. UV detection is appropriate as the indole ring system is strongly chromophoric.

Experimental Protocol: A Validated RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound and its potential impurities.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard and each impurity standard in a diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution. Further dilute to the desired working concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Method Validation (as per ICH Q2(R1) Guidelines)[1][2]

A rigorous validation of the analytical method is crucial to ensure its suitability for its intended purpose.[1][2]

Table 1: Representative HPLC Method Validation Data

ParameterThis compoundImpurity AImpurity BImpurity C
Retention Time (min) ~15.2~12.5~9.8~14.1
Linearity (r²) >0.999>0.999>0.999>0.999
Range (µg/mL) 1 - 1000.1 - 100.1 - 100.1 - 10
LOD (µg/mL) 0.050.030.040.03
LOQ (µg/mL) 0.150.10.120.1
Accuracy (% Recovery) 98.5 - 101.297.9 - 102.198.2 - 101.597.5 - 102.5
Precision (% RSD) < 1.0< 2.0< 2.0< 2.0

This data is representative and should be established for each specific method and laboratory.

Workflow for HPLC Impurity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standards Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC_System HPLC System Setup (Column, Mobile Phase, Gradient) Dissolve_Sample->HPLC_System Dissolve_Standard->HPLC_System Inject Inject Samples & Standards HPLC_System->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report GC_HS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gchs GC-HS Analysis cluster_data_gc Data Analysis & Reporting Sample_GC Weigh Sample into HS Vial Add_Solvent Add DMSO to Sample Vial Sample_GC->Add_Solvent Standard_GC Prepare Solvent Standards in DMSO Equilibrate Vial Equilibration (Heating) Standard_GC->Equilibrate Add_Solvent->Equilibrate Inject_HS Headspace Injection Equilibrate->Inject_HS GC_Run GC Separation Inject_HS->GC_Run Integrate_GC Integrate Solvent Peaks GC_Run->Integrate_GC Quantify_GC Quantify Residual Solvents Integrate_GC->Quantify_GC Report_GC Generate Report Quantify_GC->Report_GC

Sources

A Comparative Spectroscopic Guide to 6-Cyano-1H-indole-3-carboxylic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyano-Substituted Indole-3-Carboxylic Acids

Indole-3-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities. The introduction of a cyano (-C≡N) group, a potent electron-withdrawing moiety and hydrogen bond acceptor, onto the indole ring can dramatically alter the molecule's electronic properties, lipophilicity, and metabolic stability. The specific position of the cyano group on the indole nucleus gives rise to distinct isomers, each with a unique spectroscopic fingerprint. Understanding these spectroscopic nuances is critical for unambiguous structure elucidation, reaction monitoring, and establishing structure-activity relationships (SAR) in drug development.

This guide provides an in-depth spectroscopic comparison of 6-cyano-1H-indole-3-carboxylic acid and its positional isomers (4-cyano, 5-cyano, and 7-cyano). By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to equip researchers with the foundational knowledge to differentiate and characterize these important molecules.

The Isomers in Focus: A Structural Overview

The four isomers discussed in this guide are:

  • 4-Cyano-1H-indole-3-carboxylic acid

  • 5-Cyano-1H-indole-3-carboxylic acid

  • This compound

  • 7-Cyano-1H-indole-3-carboxylic acid

The varied placement of the cyano group on the benzene portion of the indole ring leads to distinct electronic environments for the constituent protons and carbons, which are directly reflected in their spectroscopic signatures.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

¹H NMR Spectroscopy:

The ¹H NMR spectra of these isomers are characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm), a downfield signal for the carboxylic acid proton (δ > 10 ppm), and a signal for the N-H proton of the indole ring (often broad, δ > 8 ppm). The position of the electron-withdrawing cyano group significantly influences the chemical shifts of the aromatic protons.

  • Key Differentiator: The proton ortho to the cyano group will experience the most significant downfield shift due to the anisotropic effect of the nitrile. For example, in the 6-cyano isomer, the H-5 and H-7 protons will be most affected.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide valuable information about the carbon framework. The carbonyl carbon of the carboxylic acid typically resonates in the downfield region (δ 165-185 ppm)[1]. The nitrile carbon appears in a characteristic window (δ 115-125 ppm). The carbons of the indole ring show distinct shifts based on their proximity to the nitrogen, the carboxylic acid, and the cyano group.

  • Expert Insight: The carbon atom directly attached to the cyano group will exhibit a characteristic chemical shift, and its signal intensity may be reduced due to a long relaxation time.

Illustrative ¹H NMR Data for this compound: While a complete experimental dataset for all isomers is not readily available in a single source, a representative ¹H NMR spectrum for this compound is available, showing characteristic peaks for the indole and cyano-substituted ring systems[2].

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying key functional groups within a molecule. For the cyano-indole-3-carboxylic acids, the following vibrational modes are of primary interest:

  • -C≡N (Nitrile) Stretch: A sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. The exact position can be subtly influenced by the electronic environment of the ring.

  • C=O (Carbonyl) Stretch: A strong, sharp absorption typically found between 1680-1710 cm⁻¹ for carboxylic acids[3]. Conjugation with the indole ring system can lower this frequency.

  • O-H (Carboxylic Acid) Stretch: A very broad and strong absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching vibrations[3]. This broadness is due to hydrogen bonding.

  • N-H (Indole) Stretch: A moderate to sharp peak around 3300-3500 cm⁻¹.

The position of the cyano group is expected to have a minor, but potentially discernible, effect on the C=O and N-H stretching frequencies due to its influence on the overall electron distribution in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Indole and its derivatives typically exhibit two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands. The position and intensity of these bands are sensitive to substitution on the indole ring.

  • Influence of the Cyano Group: The electron-withdrawing cyano group generally causes a red-shift (bathochromic shift) of the absorption maxima compared to the parent indole-3-carboxylic acid. The extent of this shift will vary depending on the position of the cyano group, with isomers having the cyano group in conjugation with the pyrrole ring likely showing more significant shifts. For instance, studies on cyanoindoles have shown that 4- and 7-cyano substitution can lead to significant red-shifts in absorption spectra[4].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For all isomers of cyano-1H-indole-3-carboxylic acid, the expected nominal molecular weight is 186 g/mol .

  • Fragmentation Patterns: In electron ionization (EI) mass spectrometry, common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45)[5]. The indole ring is relatively stable, so fragmentation of the ring itself is less common. The presence of the cyano group may introduce additional fragmentation pathways. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Summary of Spectroscopic Data

Spectroscopic Technique4-Cyano-1H-indole-3-carboxylic acid5-Cyano-1H-indole-3-carboxylic acidThis compound7-Cyano-1H-indole-3-carboxylic acidParent Indole-3-carboxylic acid
¹H NMR Aromatic protons will be significantly influenced by the ortho-cyano group.Protons at C4 and C6 will be deshielded.¹H NMR data available[2]. Protons at C5 and C7 will be deshielded.Aromatic protons will be significantly influenced by the ortho-cyano group.¹H NMR data available[6].
¹³C NMR Carbonyl ~165-185 ppm; Nitrile ~115-125 ppm.Carbonyl ~165-185 ppm; Nitrile ~115-125 ppm.Carbonyl ~165-185 ppm; Nitrile ~115-125 ppm.Carbonyl ~165-185 ppm; Nitrile ~115-125 ppm.¹³C NMR data available[6].
IR (cm⁻¹) -C≡N: ~2220-2240; C=O: ~1680-1710; O-H: 2500-3300 (broad); N-H: ~3300-3500.-C≡N: ~2220-2240; C=O: ~1680-1710; O-H: 2500-3300 (broad); N-H: ~3300-3500.IR data available[2].-C≡N: ~2220-2240; C=O: ~1680-1710; O-H: 2500-3300 (broad); N-H: ~3300-3500.IR data available[6].
UV-Vis (nm) Expected red-shift compared to parent compound.Expected red-shift.Expected red-shift.Expected red-shift.UV-Vis data available[6].
MS (m/z) MW: 186; Fragments: M-17, M-45.MW: 186; Fragments: M-17, M-45.MS data available[2].MW: 186; Fragments: M-17, M-45.MS data available[6].

Note: This table provides expected ranges and references to available data. Direct experimental values for all isomers under identical conditions are not fully available in the literature and would require experimental determination for a definitive comparison.

Experimental Protocols

General Sample Preparation

For NMR and UV-Vis spectroscopy, dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR, or a UV-grade solvent (e.g., methanol, ethanol) for UV-Vis, to a concentration of approximately 1-10 mg/mL. For IR spectroscopy, the sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution. For mass spectrometry, the sample is typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR ¹H, ¹³C IR IR Dissolution->IR UV_Vis UV_Vis Dissolution->UV_Vis MS MS Dissolution->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation NMR_Protocol Start Start Dissolve_Sample Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) Start->Dissolve_Sample Transfer_to_Tube Transfer to NMR tube Dissolve_Sample->Transfer_to_Tube Acquire_1H Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay) Transfer_to_Tube->Acquire_1H Acquire_13C Acquire ¹³C spectrum (e.g., 1024 scans, 2s relaxation delay) Acquire_1H->Acquire_13C Process_Data Process data (Fourier transform, phase correction, baseline correction) Acquire_13C->Process_Data Analyze_Spectra Analyze chemical shifts, coupling constants, and integration Process_Data->Analyze_Spectra End End Analyze_Spectra->End

Caption: Step-by-step protocol for NMR data acquisition.

Infrared (IR) Spectroscopy (ATR)

IR_Protocol Start Start Clean_Crystal Clean ATR crystal with a suitable solvent (e.g., isopropanol) Start->Clean_Crystal Background_Scan Acquire background spectrum Clean_Crystal->Background_Scan Place_Sample Place a small amount of solid sample on the ATR crystal Background_Scan->Place_Sample Apply_Pressure Apply pressure to ensure good contact Place_Sample->Apply_Pressure Acquire_Spectrum Acquire sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Apply_Pressure->Acquire_Spectrum Analyze_Spectrum Analyze characteristic absorption bands Acquire_Spectrum->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Protocol for acquiring an IR spectrum using an ATR accessory.

Conclusion

The spectroscopic properties of this compound and its positional isomers are distinct and provide a reliable means for their differentiation and characterization. While a complete comparative dataset remains to be fully compiled in the literature, the principles outlined in this guide, supported by the available data, offer a robust framework for researchers. Careful analysis of the nuances in NMR chemical shifts, the characteristic vibrational modes in IR spectra, the electronic transitions in UV-Vis spectra, and the fragmentation patterns in mass spectra will enable confident structural assignment and a deeper understanding of these valuable molecules in the context of drug discovery and development.

References

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.).
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. (n.d.). PubChem.
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in vitro evaluation of novel 6-cyano-1H-indole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel 6-Cyano-1H-Indole-3-Carboxylic Acid Derivatives

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] Its unique chemical properties and ability to mimic the structure of natural biomolecules allow it to interact with a wide range of biological targets.[2] Within this class, derivatives of indole-3-carboxylic acid have demonstrated significant potential, with activities ranging from anticancer to enzyme inhibition.[3][4] The introduction of a cyano (-C≡N) group at the 6-position is a strategic modification, as this electron-withdrawing group can significantly alter the molecule's electronic distribution, polarity, and hydrogen-bonding capabilities, potentially enhancing its binding affinity and specificity for therapeutic targets.

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the . It moves beyond a simple listing of protocols to explain the causal logic behind the experimental cascade, ensuring a robust and self-validating approach to identifying promising lead compounds.

Section 1: A Multi-Ttiered Strategy for In Vitro Evaluation

A successful in vitro evaluation campaign follows a logical progression from broad, high-throughput screening to more complex, mechanism-of-action studies. This tiered approach, depicted below, ensures that resources are focused on the most promising candidates. It begins by assessing the general biological impact of the compounds (cytotoxicity) and systematically narrows the focus to specific molecular targets and cellular pathways.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target & Mechanistic Assays cluster_2 Tier 3: Lead Optimization A Compound Library (Novel this compound derivatives) B Cell Viability & Cytotoxicity Assays (e.g., MTT, Resazurin) Broad panel of cancer cell lines A->B A->B C Target-Based Assays (Enzyme Inhibition, e.g., Kinase, COX) B->C B->C D Cell-Based Mechanistic Assays (Cell Cycle, Apoptosis, Pathway Modulation) B->D B->D E Advanced Assays (3D Spheroid Models, High-Content Imaging) C->E C->E D->E D->E F Lead Candidate Selection E->F E->F

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Section 2: Foundational Screening: Cytotoxicity and Cell Viability

The initial step is to determine whether the novel derivatives exert a biological effect on whole cells. Cytotoxicity screening across a panel of relevant human cancer cell lines (e.g., breast [MCF-7], colorectal [HCT-116], and lung [A549]) provides the first indication of potential anticancer activity.[5][6]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

Rationale & Causality: This assay is selected for its high-throughput compatibility and robustness. It relies on the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the overall metabolic health of the cell population. A reduction in the conversion of MTT to formazan indicates either reduced cell number or metabolic compromise, both hallmarks of effective cytotoxic agents.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the novel indole derivatives (e.g., from 0.01 µM to 100 µM). Add the compounds to the designated wells and incubate for 48-72 hours.

  • Controls (Self-Validation):

    • Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.

    • Positive Control: Wells with cells treated with a known cytotoxic drug like Doxorubicin.[3]

    • Blank: Wells with media but no cells.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Comparative Data Presentation

The IC₅₀ values for a hypothetical series of novel this compound derivatives are presented below.

Compound IDHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
IND-CN-01 5.28.112.5
IND-CN-02 > 100> 100> 100
IND-CN-03 1.82.53.1
IND-CN-04 25.633.245.8
Doxorubicin 0.50.91.2

Interpretation: Compound IND-CN-03 shows the most promising broad-spectrum cytotoxic activity, warranting further investigation. Compound IND-CN-02 is largely inactive and would be deprioritized.

Section 3: Unraveling the Mechanism: Target-Based and Mechanistic Assays

Compounds demonstrating significant cytotoxicity must be further investigated to determine their mechanism of action. Indole derivatives are known to inhibit various enzymes critical for cancer cell survival and proliferation, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and cyclooxygenases (COX).[7][8]

G RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Extracellular P_RTK Dimerized & Phosphorylated RTK RTK:f1->P_RTK  Ligand  Binding PI3K PI3K P_RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Novel Indole Derivative Inhibitor->P_RTK  Inhibition

Caption: Potential mechanism: Inhibition of RTK signaling by indole derivatives.

Target-Based Assay: In Vitro Kinase Inhibition

Rationale & Causality: A direct enzyme inhibition assay confirms whether the compound's cytotoxic effect is due to interaction with a specific molecular target. This is crucial for establishing a structure-activity relationship (SAR) and for lead optimization.[8] A luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction, is a common and highly sensitive method.[9]

Step-by-Step Methodology (Generic EGFR Kinase Assay):

  • Reagent Preparation: Prepare assay buffer, EGFR enzyme, a suitable substrate peptide, and ATP.

  • Compound Plating: In a 384-well plate, add serial dilutions of the test compounds (e.g., IND-CN-03 ).

  • Controls (Self-Validation):

    • Negative Control: No enzyme (or no ATP) wells to determine baseline signal.

    • Positive Control: A known EGFR inhibitor like Erlotinib.

    • Vehicle Control: DMSO only.

  • Enzyme Reaction: Add EGFR enzyme and substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal inversely proportional to the amount of ATP consumed.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and calculate the IC₅₀ value for enzyme inhibition.

Cell-Based Mechanistic Assay: Apoptosis Detection by Annexin V/PI Staining

Rationale & Causality: If a compound inhibits a pro-survival pathway, it should induce programmed cell death (apoptosis). This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing a clear mechanistic readout of the compound's effect.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., HCT-116) in a 6-well plate and treat with the compound (e.g., IND-CN-03 at 1x and 2x its IC₅₀) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Comparative Mechanistic Data
Compound IDTarget (EGFR) IC₅₀ (µM)Apoptosis in HCT-116 (% at 2x Cyto IC₅₀)
IND-CN-01 8.935%
IND-CN-03 0.7578%
Erlotinib 0.0585%

Interpretation: The potent cytotoxicity of IND-CN-03 correlates strongly with its direct inhibition of EGFR and its ability to induce a high level of apoptosis. This provides compelling evidence for its mechanism of action and strengthens its position as a lead candidate.

Conclusion

This guide outlines a systematic, evidence-based approach for the . By integrating broad cytotoxic screening with specific target-based and cell-based mechanistic assays, researchers can efficiently identify and validate promising drug candidates. The emphasis on including appropriate controls and understanding the rationale behind each experimental choice ensures the generation of reliable, high-quality data. This structured workflow not only accelerates the discovery process but also builds a comprehensive data package that is essential for the further preclinical development of these novel therapeutic agents. The use of advanced models, such as 3D cell cultures, can further bridge the gap between in vitro findings and in vivo physiology.[10]

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The Strategic Placement of a Cyano Group: A Comparative Guide to Structure-Activity Relationships in Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a privileged structure, a recurring motif in a multitude of pharmacologically active agents.[1][2][3] Its inherent biological activity and synthetic tractability make it a cornerstone of modern drug discovery.[4][5] This guide delves into a specific, yet profoundly impactful, modification of the indole core: the introduction of a cyano (-C≡N) group. The strategic placement of this small, electron-withdrawing substituent can dramatically alter a molecule's potency, selectivity, and overall pharmacological profile.[6] Here, we provide an in-depth comparison of cyano-substituted indole derivatives, supported by experimental data and detailed protocols, to illuminate the key principles of their structure-activity relationships (SAR).

The Cyano Group: More Than Just a Dipole

The influence of a cyano group extends beyond its potent electron-withdrawing nature. Its linear geometry, ability to act as a hydrogen bond acceptor, and metabolic stability all contribute to its utility in medicinal chemistry.[6] When appended to an indole ring, these properties can lead to enhanced binding affinity for biological targets, improved pharmacokinetic properties, and novel mechanisms of action. This guide will explore these effects in the context of anticancer, antiviral, and kinase inhibitory activities, where cyano-substituted indoles have shown particular promise.[1][7][8]

Comparative Analysis of Cyano-Substituted Indole Scaffolds

The position of the cyano group on the indole ring is a critical determinant of biological activity. While substitution can occur at various positions, the C3, C5, and C6 positions have been extensively explored. The following sections compare the SAR of different cyano-substituted indole scaffolds, with a focus on their anticancer and kinase inhibitory properties.

Anticancer Activity: A Tale of Potency and Selectivity

Cyano-substituted indoles have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of key cellular processes like cell proliferation and the induction of apoptosis.[9][10][11]

A common starting point for many of these derivatives is 3-cyanoacetyl indole, a versatile precursor for a wide range of heterocyclic compounds.[1][12][13][14] For instance, α-cyano bis(indolyl)chalcones derived from 3-cyanoacetylindole have demonstrated significant cytotoxicity against various cancer cell lines.[15] Similarly, indole-pyrazole amalgamated α-cyano substituted chalcones have shown excellent anti-breast cancer activity.[16]

The following table summarizes the in vitro anticancer activity of representative cyano-substituted indole derivatives against different cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
α-Cyano bis(indolyl)chalcones21jC4-2 (Prostate)0.98[15]
21j22Rv1 (Prostate)5.6[15]
Indole-Pyrazole Chalcones6f, 6g, 6h, 6c, 6d, 6e, 6i, 6kMCF-7 (Breast)<0.1[16]
Indole-based 1,3,4-Oxadiazoles2eHCT116 (Colorectal)6.43[11]
2eA549 (Lung)9.62[11]
2eA375 (Melanoma)8.07[11]
Indole-based Tyrphostins2aHCT-116 (Colon)Sub-micromolar[7]
2bHCT-116 (Colon)Sub-micromolar[7]

Key SAR Insights for Anticancer Activity:

  • Hybrid Scaffolds: Amalgamating the cyano-indole motif with other pharmacophores like pyrazole or oxadiazole can lead to highly potent compounds.[11][16]

  • Substitution Pattern: The nature and position of substituents on the indole ring and any appended aromatic systems significantly influence activity. For instance, in a series of α-cyano bis(indolyl)chalcones, specific substitutions led to a broad spectrum of activity.[15]

  • Mechanism of Action: Many of these compounds induce apoptosis and can modulate the expression of key proteins like p53.[11][15]

Kinase Inhibition: Targeting Key Signaling Pathways

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[17][18] Cyano-substituted indoles have been successfully developed as potent and selective kinase inhibitors.[19][20] The cyano group often plays a key role in binding to the ATP-binding pocket of the kinase.

For example, a series of 4-anilino-3-cyanobenzo[g]quinolines, which can be considered extended indole analogues, have shown potent inhibition of Src kinase.[17] In this series, alkoxy substitutions at the 7- and 8-positions were found to be optimal for activity.

The table below presents data for selected cyano-substituted indole-based kinase inhibitors.

Compound ClassTarget KinaseKi or IC50Reference
N-substituted IndoleMcl-1Ki = 110 nM (for compound 24d)[21]
Tetrahydro-[9][22]diazepino[1,2-a]indolonesMK2Improved potency over 6-membered ring analogues[20]
Indole-based TyrphostinsVEGFR-2Preferential activity[7]
4-Anilino-3-cyanobenzo[g]quinolinesSrc KinasePotent inhibition[17]

Key SAR Insights for Kinase Inhibition:

  • Scaffold Rigidity and Conformation: The overall shape of the molecule is crucial for fitting into the kinase ATP-binding site. The development of tetrahydro-β-carbolinone and dihydropyrazino[1,2-a]indolone scaffolds highlights the importance of the core structure.[20]

  • Hydrogen Bonding: The cyano group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the hinge region of the kinase.

  • Selectivity: Subtle modifications to the indole scaffold can dramatically alter the selectivity profile, allowing for the development of inhibitors that target specific kinases.[17][18]

Experimental Protocols for Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activity of cyano-substituted indoles.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[9][10]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the cyano-substituted indole compounds in culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[9][10]

  • Incubation: Incubate the plates for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Anticancer Activity Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (for active compounds) cluster_2 Phase 3: SAR Analysis A Synthesized Cyano-Substituted Indole Derivatives B MTT Assay on a Panel of Cancer Cell Lines A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) C->E F Kinase Inhibition Assay (if applicable) C->F G Correlate Structural Modifications with Biological Activity D->G E->G F->G H Identify Key Pharmacophoric Features G->H

Caption: A generalized workflow for the evaluation of cyano-substituted indoles for anticancer activity.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.[9]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[9]

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[9]

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a propidium iodide (PI) staining solution containing RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

In Vitro Kinase Inhibition Assay

A variety of assay formats can be used to measure the inhibition of a specific kinase. A common method involves measuring the phosphorylation of a substrate peptide.

Protocol (Generic Example):

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and ATP in a suitable reaction buffer.

  • Compound Addition: Add the cyano-substituted indole inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Key SAR Trends of Cyano-Substituted Indoles

SAR_Trends cluster_cyano Cyano Group Position cluster_substituents Other Substituents cluster_activity Biological Activity Indole Indole Core Base Scaffold C3 C3-Cyano (e.g., 3-Cyanoacetyl) Indole->C3 C5 C5-Cyano Indole->C5 N1 N1-Substitution (e.g., Alkyl, Aryl) Indole->N1 Aryl Appended Aryl/Heteroaryl Rings Indole->Aryl Potency Increased Potency C3->Potency Often enhances activity C5->Potency Can modulate activity Selectivity Altered Selectivity N1->Selectivity Impacts target binding Aryl->Potency Provides additional binding interactions

Caption: Simplified representation of key structure-activity relationship trends for cyano-substituted indoles.

Conclusion and Future Directions

The incorporation of a cyano group into the indole scaffold is a powerful strategy in modern drug discovery. As demonstrated in this guide, the position of the cyano group, in concert with other substituents, can be fine-tuned to achieve high potency and selectivity against a range of biological targets. The provided experimental protocols offer a framework for the systematic evaluation of novel cyano-substituted indole derivatives.

Future research in this area will likely focus on exploring less common substitution patterns, developing novel synthetic methodologies to access diverse chemical space, and applying computational methods to rationally design the next generation of cyano-substituted indole-based therapeutics. The versatility of this scaffold, coupled with the unique properties of the cyano group, ensures that these compounds will remain a fertile ground for the discovery of new medicines.

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  • Zhang, N., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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  • RSC Publishing. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update.
  • Li, L., et al. (2017). Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Liu, J., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Anizon, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry.
  • MDPI. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
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  • ResearchGate. (2015). What is the effect of cyano group on bioactivity?.
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  • Sharma, V., et al. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies.
  • Leese, M. P., et al. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of Medicinal Chemistry.
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assessing the stability of 6-cyano-1H-indole-3-carboxylic acid under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a thorough understanding of a molecule's intrinsic stability is paramount. This guide provides a comprehensive assessment of the stability of 6-cyano-1H-indole-3-carboxylic acid under various stress conditions, offering a comparative analysis based on established principles of organic chemistry and pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals to inform early-stage formulation strategies and analytical method development.

Introduction

This compound is a heterocyclic compound featuring an indole core, a functionality prevalent in numerous biologically active molecules. The indole ring system, while a versatile scaffold, is also susceptible to degradation under various environmental stimuli.[1][2] Its stability profile dictates its storage, handling, and formulation requirements. This guide delves into the forced degradation of this compound, a systematic process to evaluate its stability in the presence of hydrolytic, oxidative, photolytic, and thermal stress.[3] Such studies are not only a regulatory expectation but also a critical tool for identifying potential degradation products and developing robust, stability-indicating analytical methods.[4]

Understanding the Reactivity of the this compound Scaffold

The chemical architecture of this compound presents several reactive sites prone to degradation. The electron-rich indole ring is susceptible to oxidation, particularly at the C2 and C3 positions.[1][2] The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to yield a carboxamide or a carboxylic acid.[2] Furthermore, the carboxylic acid at the 3-position can influence the molecule's solubility and reactivity.

Comparative Stability Assessment Under Stress Conditions

Forced degradation studies were designed to intentionally break down the molecule to an appropriate extent (typically 5-20%) to reveal its degradation pathways.[4][5] This allows for the development of analytical methods that can distinguish the intact drug from its degradation products.

Table 1: Summary of Forced Degradation Conditions and Potential Degradants
Stress ConditionReagents and ConditionsPotential Degradation PathwaysLikely Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHydrolysis of the nitrile group6-carboxy-1H-indole-3-carboxylic acid, 6-carboxamido-1H-indole-3-carboxylic acid
Base Hydrolysis 0.1 M NaOH, 60°C, 24hHydrolysis of the nitrile group, potential for decarboxylation under harsh conditions6-carboxy-1H-indole-3-carboxylic acid, 6-carboxamido-1H-indole-3-carboxylic acid
Oxidation 3% H₂O₂, Room Temperature, 24hOxidation of the indole ringOxindole derivatives
Photochemical UV light (254 nm) and visible light, in solutionPhoto-oxidation, dimerization, or other complex reactionsVarious photoproducts
Thermal Solid-state, 105°C, 48hAcceleration of other degradation pathwaysSimilar to other stress conditions, but potentially different product ratios

Experimental Protocols for Forced Degradation Studies

The following protocols outline the methodologies for subjecting this compound to various stress conditions. These are foundational procedures that can be adapted and optimized based on preliminary findings.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare stock solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation photo Photostability (UV/Vis light) prep->photo thermal Thermal Stress (Solid, 105°C) prep->thermal neutralize Neutralize (for acid/base) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc photo->hplc thermal->hplc neutralize->hplc

Caption: Workflow for forced degradation studies.

Acid Hydrolysis
  • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

Base Hydrolysis
  • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.

  • Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.

  • Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.

Photostability Testing
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At appropriate time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

Thermal Degradation
  • Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.

  • After the specified time, cool the sample to room temperature.

  • Prepare a solution of the stressed solid sample for HPLC analysis.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from all its degradation products.

Table 2: Suggested HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for carboxylic acids.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Start with a low percentage of B, ramp up to elute more hydrophobic degradants.Ensures elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 280 nmIndole-containing compounds typically have strong UV absorbance in this region.
Injection Volume 10 µLStandard injection volume.

Anticipated Degradation Pathways

Based on the known chemistry of the indole nucleus and the functional groups present, the following degradation pathways are anticipated.

G A This compound B 6-carboxamido-1H-indole-3-carboxylic acid A->B Acid/Base Hydrolysis D Oxindole derivatives A->D Oxidation E Photodegradation products A->E Photolysis C 6-carboxy-1H-indole-3-carboxylic acid B->C Further Hydrolysis

Caption: Potential degradation pathways.

Conclusion

The stability of this compound is a critical attribute that influences its development as a potential pharmaceutical agent. This guide provides a framework for assessing its stability under various stress conditions. The indole ring is susceptible to oxidation, and the cyano group is prone to hydrolysis under both acidic and basic conditions. Photolytic and thermal stress can also induce degradation. A well-designed forced degradation study, coupled with the development of a robust, stability-indicating HPLC method, is essential for characterizing the degradation profile of this molecule and ensuring the quality and safety of any potential drug product.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 6-cyano-1H-indole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Beyond a simple comparison, we will delve into the critical process of cross-validation, ensuring consistency and reliability of data across different analytical techniques. This guide is built on the pillars of scientific integrity, drawing from extensive experience in method development and validation, and grounded in established regulatory principles.

The Critical Role of Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by a vast dataset. The reliability of this data is non-negotiable. Analytical method validation provides the documented evidence that a method is suitable for its intended purpose.[1][2] This guide will explore the validation and subsequent cross-validation of two powerful analytical techniques for this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The choice of an analytical method is often dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, which can be crucial for detecting low-level impurities or for bioanalytical applications.[3] When data from these different methods need to be compared or combined, a rigorous cross-validation process is essential to ensure data equivalency.[4][5]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection achieved by measuring the absorbance of UV light by the analyte.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for this moderately polar compound.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures good peak shape for the carboxylic acid analyte.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 10 minutes allows for the elution of the analyte with good resolution from potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: 275 nm, a wavelength of maximum absorbance for the indole chromophore.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Dissolve the sample containing this compound in the 50:50 diluent to achieve a concentration within the calibration range.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.9992
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%1.3%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101 µg/mL

The causality behind these choices lies in establishing a method that is not only accurate and precise but also robust for routine use. The C18 column provides good retention for the analyte, while the gradient elution ensures efficient separation. The selected wavelength provides optimal sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples, LC-MS/MS is the gold standard.[1] This technique couples the separation power of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: A rapid gradient from 10% to 90% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is chosen to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

    • MRM Transitions:

      • Analyte: A specific precursor-to-product ion transition for this compound would be determined during method development (e.g., m/z 185.0 -> 141.0).

      • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS to compensate for matrix effects and variability in ionization.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, and temperature).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepared as in the HPLC-UV method.

    • Working Standard Solutions: Diluted to cover a lower concentration range suitable for the higher sensitivity of LC-MS/MS (e.g., 0.1 ng/mL to 100 ng/mL).

    • Sample Preparation (for plasma): A protein precipitation step using acetonitrile followed by centrifugation is a common and effective way to remove proteins that can interfere with the analysis.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.9985
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%92.3% - 108.7%
Precision (%RSD) ≤ 15.0%6.8%
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 5, within accuracy and precision limits0.1 ng/mL
Matrix Effect Monitored to ensure no significant ion suppression or enhancementWithin acceptable limits

The choice of a UHPLC system and a rapid gradient significantly reduces analysis time. The use of a stable isotope-labeled internal standard is a critical component of a robust bioanalytical LC-MS/MS method, as it corrects for variations in sample preparation and instrument response.

The Imperative of Cross-Validation

When analytical data from different methods or different laboratories are to be combined or compared, a cross-validation study is required to demonstrate that the results are equivalent.[4][7] The International Council for Harmonisation (ICH) M10 guideline provides a framework for conducting such studies.[2] The primary goal is to assess any potential bias between the methods.[8]

Experimental Workflow for Cross-Validation

The cross-validation process involves analyzing the same set of samples using both the HPLC-UV and LC-MS/MS methods and comparing the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison & Evaluation cluster_conclusion Conclusion QC_Samples Prepare QC Samples (Low, Mid, High) HPLC_Analysis Analyze Samples by HPLC-UV QC_Samples->HPLC_Analysis LCMS_Analysis Analyze Samples by LC-MS/MS QC_Samples->LCMS_Analysis Study_Samples Select Incurred Study Samples Study_Samples->HPLC_Analysis Study_Samples->LCMS_Analysis Data_Comparison Compare Concentration Data HPLC_Analysis->Data_Comparison LCMS_Analysis->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman, %Difference) Data_Comparison->Statistical_Analysis Acceptance_Check Evaluate Against Acceptance Criteria Statistical_Analysis->Acceptance_Check Conclusion Determine Method Comparability Acceptance_Check->Conclusion

Caption: Workflow for the Cross-Validation of Analytical Methods.

Step-by-Step Cross-Validation Protocol
  • Define the Scope and Acceptance Criteria: Before initiating the study, a clear protocol should be established outlining the objectives, the samples to be analyzed, and the acceptance criteria for concluding that the methods are comparable.[5]

  • Sample Selection: A minimum of three concentration levels of Quality Control (QC) samples (low, medium, and high) should be analyzed in replicate (n≥3). Additionally, a set of incurred study samples (if available) should be included to assess the methods' performance with real-world samples.

  • Analysis: Analyze the selected QC and incurred samples using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation:

    • Calculate the percentage difference for each sample between the results obtained from the two methods using the formula: %Difference = ((Result_MethodA - Result_MethodB) / Average(Result_MethodA, Result_MethodB)) * 100

    • The mean percentage difference should be within a predefined acceptance limit, typically ±15-20%.

    • For a more in-depth statistical assessment, a Bland-Altman plot can be used to visualize the agreement between the two methods and identify any concentration-dependent bias.

Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference
QC Low2.52.6-3.9%
QC Mid50.248.92.6%
QC High91.593.2-1.8%
Study Sample 115.816.5-4.2%
Study Sample 272.370.13.1%
Mean % Difference -0.84%
Interpreting the Results

Conclusion

The selection of an appropriate analytical method is a critical decision in the drug development process. Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound, each with its own strengths. This guide has provided a framework for the development and validation of these methods.

Crucially, when data from different analytical methods are to be used interchangeably, a thorough cross-validation is not just a recommendation but a scientific and regulatory necessity. By following a well-defined protocol and establishing clear acceptance criteria, researchers can ensure the integrity and consistency of their analytical data, thereby supporting the advancement of safe and effective medicines.

References

  • International Council for Harmonisation. (2022).
  • U.S. Food and Drug Administration. (2018).
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  • European Medicines Agency. (2011).
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  • PharmaGuru. (2025).
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A Comparative Review of Catalysts for Indole Synthesis: From Classic Reagents to Modern Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products. Its synthesis has been a focal point of organic chemistry for over a century, leading to a diverse and powerful toolkit of catalytic methods. For researchers, scientists, and drug development professionals, selecting the optimal catalytic strategy is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides an in-depth, objective comparison of the leading catalysts for indole synthesis, moving beyond a simple recitation of methods to explain the causality behind experimental choices and provide actionable, field-proven protocols.

The Landscape of Indole Synthesis: A Strategic Overview

The functionalization of the indole ring, particularly at the electron-rich C3 position, is a key objective in medicinal chemistry.[1] Strategic modifications can significantly modulate the biological activity of indole-containing compounds.[1] The challenge for the synthetic chemist lies in the efficient and controlled construction of this bicyclic system. Methodologies have evolved from harsh, classical acid-catalyzed reactions to highly sophisticated transition-metal-catalyzed and enzymatic transformations. This guide will navigate this landscape by comparing catalysts across several key methodologies.

Performance Comparison: A Quantitative Snapshot

To provide a clear, objective comparison, the following table summarizes the performance of various catalytic systems for the synthesis of a common benchmark molecule, 2-phenylindole, or structurally similar derivatives. This allows for a direct assessment of catalyst efficiency under reported experimental conditions.

Table 1: Comparative Performance of Catalysts in the Synthesis of 2-Phenylindole and Analogs

Synthesis MethodCatalyst/ReagentStarting MaterialsSolventTemp. (°C)TimeYield (%)Reference(s)
Classical Methods
Fischer IndoleZnCl₂ / Acetic AcidPhenylhydrazine, AcetophenoneNeat / Acetic Acid170-18015-20 min72-86[2][3][4][5]
Bischler-Möhlau (Microwave)None (Anilinium bromide in situ)N-PhenacylanilineSolid-State (DMF drops)MW (540W)1 min71[2][6][7]
Transition-Metal Catalysis
Larock AnnulationPd(OAc)₂ / PPh₃o-Iodoaniline, DiphenylacetyleneDMF1006-24 hHigh (not specified for 2,3-diphenyl)[2]
Sonogashira CouplingPd(PPh₃)₂Cl₂ / CuI2-Haloaniline, PhenylacetyleneTriethylamineRefluxNot specified78[8]
Heck CyclizationPd(OAc)₂ / P(o-Tol)₃2-Bromo-N-allylanilinePEG-40080Not specifiedHigh (general)[9]
Copper-Catalyzed CDCCu(OAc)₂ / LigandArylboronic acid, EnamineDMF/DMSO13024 hup to 88[10]
Iron-Catalyzed C-H FunctionalizationFe(ClO₄)₂ / Chiral LigandN-Benzylindole, DiazoesterDichloromethane4012 hup to 99[11][12]
Modern Approaches
Organocatalysis (Friedel-Crafts)Chiral SquaramideHydroxyindole, KetimineToluene-2024 hup to 99[13]
Biocatalysis (Tryptophan Synthase)Tryptophan Synthase (TS)Indole, L-SerineAqueous Buffer371-3 hHigh (for L-Tryptophan)[14]

Note: Yields and conditions are specific to the cited literature and may vary based on substrate and scale.

Mechanistic Insights & Catalyst Causality

Understanding the mechanism of action is paramount to troubleshooting and optimizing any synthetic protocol. Here, we dissect the catalytic cycles of the most prominent methods, explaining the role of the catalyst in each transformation.

Classical Acid Catalysis: The Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains a workhorse for its simplicity and use of readily available starting materials.[6][15][16] The choice of a Brønsted or Lewis acid catalyst is critical.[6][16]

Mechanism: The reaction proceeds through the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate tautomerizes to an ene-hydrazine, which then undergoes a crucial[17][17]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[15][18] Zinc chloride (ZnCl₂) is a common and effective Lewis acid catalyst for this transformation.[6][19]

Figure 1: Mechanism of the Fischer Indole Synthesis.

Palladium Catalysis: Precision in Ring Construction

Palladium catalysts have revolutionized indole synthesis, offering milder conditions and broader functional group tolerance compared to classical methods.[20]

The Larock indole synthesis is a powerful heteroannulation reaction that constructs 2,3-disubstituted indoles from an o-haloaniline and a disubstituted alkyne using a palladium catalyst.[7][15][21]

Mechanism: The catalytic cycle begins with the reduction of Pd(II) to the active Pd(0) species. Oxidative addition of the o-iodoaniline to Pd(0) forms an arylpalladium(II) complex. The alkyne then coordinates to this complex and undergoes migratory insertion into the aryl-palladium bond. The final steps involve intramolecular cyclization, where the aniline nitrogen attacks the vinylpalladium intermediate, followed by reductive elimination to regenerate the Pd(0) catalyst and release the indole product.[15][21]

Larock_Indole_Synthesis Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (o-Haloaniline) PdII_Alkyne Alkyne Complex PdII_Aryl->PdII_Alkyne Alkyne Coordination Vinyl_Pd Vinyl-Pd(II) PdII_Alkyne->Vinyl_Pd Migratory Insertion Cyclized_Pd Cyclized Pd(II) Intermediate Vinyl_Pd->Cyclized_Pd Intramolecular Amination Cyclized_Pd->Pd0 Reductive Elimination Indole Indole Cyclized_Pd->Indole

Figure 2: Catalytic Cycle of the Larock Indole Synthesis.

This two-step, one-pot sequence is a versatile route to 2-substituted and 2,3-disubstituted indoles. It involves a palladium/copper co-catalyzed Sonogashira coupling of a terminal alkyne with an o-haloaniline, followed by a cyclization step.[17][22][23]

Mechanism: The Sonogashira coupling first forms a 2-alkynylaniline intermediate. This intermediate then undergoes an intramolecular cyclization. The cyclization can be promoted by the palladium catalyst itself (amidopalladation followed by reductive elimination) or by a base.[17][24]

The intramolecular Heck reaction provides an effective route to indoles via the cyclization of substrates like 2-halo-N-allylanilines.[9]

Mechanism: The reaction follows the standard Heck catalytic cycle: oxidative addition of the aryl halide to Pd(0), migratory insertion of the tethered alkene into the aryl-palladium bond, and subsequent β-hydride elimination to form the indole ring and regenerate the active catalyst.

Emerging Catalytic Systems

Beyond palladium, other transition metals, organocatalysts, and enzymes have emerged as powerful tools for indole synthesis.

Copper and iron are attractive alternatives to precious metals due to their low cost and low toxicity. Copper-catalyzed methods often involve Ullmann-type C-N bond formation followed by a cross-dehydrogenative coupling (CDC) to construct the indole ring.[10][25] Iron catalysts have shown efficacy in C-H functionalization reactions, enabling the direct alkylation of the indole core.[11][12][26][27]

Homogeneous gold catalysts are particularly effective at activating alkynes toward nucleophilic attack.[5] This property is exploited in various indole syntheses where an alkyne-containing substrate undergoes intramolecular cyclization or intermolecular reaction with an indole.[5][8]

Organocatalysis offers a metal-free approach to synthesizing chiral indole derivatives. Chiral amines or acids can catalyze reactions like the Friedel-Crafts alkylation of indoles with high enantioselectivity, providing access to optically active products that are highly valued in drug development.[4][13][19][28]

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, aqueous conditions. The enzyme Tryptophan Synthase (TS) is nature's own solution for indole synthesis, catalyzing the final two steps in the biosynthesis of L-tryptophan.[29][30][31]

Mechanism: The TS enzyme complex contains two active sites, α and β, connected by a 25 Ångstrom-long hydrophobic tunnel.[29][31] In the α-subunit, indole-3-glycerol phosphate (IGP) is cleaved to produce indole. This indole molecule is then channeled through the tunnel to the β-subunit, preventing its diffusion into the aqueous medium.[31] In the β-subunit, the indole reacts with L-serine in a pyridoxal phosphate (PLP)-dependent condensation reaction to form L-tryptophan.[30][31] This elegant substrate channeling mechanism ensures high efficiency and specificity.[31] Engineered variants of enzymes like tryptophan synthase are now being explored for the synthesis of non-natural tryptophan derivatives.[14][32]

Tryptophan_Synthase cluster_alpha α-Site Reaction cluster_beta β-Site Reaction TS_Complex Tryptophan Synthase Complex α-Subunit β-Subunit TS_Complex:alpha->TS_Complex:beta Indole Tunneling IGP Indole-3-glycerol phosphate (IGP) Indole_G3P Indole + G3P IGP->Indole_G3P Retro-aldol cleavage Serine L-Serine Tryptophan L-Tryptophan Serine->Tryptophan Indole_beta->Tryptophan

Figure 3: Workflow of Tryptophan Synthase Biocatalysis.

Experimental Protocols: From Bench to Practice

The following section provides detailed, step-by-step methodologies for key catalytic systems, serving as a practical guide for laboratory implementation.

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole (ZnCl₂ Catalysis)

This protocol is adapted from established literature procedures.[2][4]

  • Reactant Preparation: In a 100 mL beaker, thoroughly mix freshly prepared acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g). Causality: Anhydrous ZnCl₂ is crucial as it acts as a potent Lewis acid to catalyze the rearrangement and cyclization steps. The intimate mixing ensures efficient contact between the catalyst and substrate.

  • Reaction: Immerse the beaker in an oil bath preheated to 170 °C. Stir the mixture vigorously. The solid mass will become a liquid within 3-4 minutes.

  • Work-up: Remove the beaker from the oil bath and continue stirring for 5 minutes. To prevent the mixture from solidifying into an unmanageable mass, add 200 g of clean sand and stir to create a friable solid.

  • Isolation: Once cool, break up the solid mass. The product can be isolated by sublimation or by carefully dissolving the mixture in a suitable solvent and performing an extraction after quenching with water.

  • Purification: The crude product is purified by recrystallization from ethanol to yield 2-phenylindole (Typical yield: 72-80%).[4]

Protocol 2: Microwave-Assisted Bischler Synthesis of 2-Arylindoles (One-Pot)

This modern, solvent-free protocol offers significant advantages in terms of speed and environmental impact.[2][6][7]

  • Reactant Preparation: In a small beaker, thoroughly mix the desired aniline (2.0 mmol) and the corresponding phenacyl bromide (1.0 mmol) at room temperature. The excess aniline acts as both a reactant and a base to neutralize the HBr formed.

  • Microwave Irradiation: Place the open beaker inside a domestic microwave oven. Irradiate the solid mixture at a power of 540 W for 45-60 seconds. Causality: Microwave irradiation provides rapid, uniform heating, dramatically accelerating the reaction compared to conventional heating, which often requires high temperatures and long reaction times.

  • Isolation and Purification: After cooling, the resulting solid is purified directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-arylindole (Typical yield: 52-75%).[6][7]

Protocol 3: Palladium-Catalyzed Larock Indole Synthesis

This general procedure is applicable to a wide range of substituted indoles.[2]

  • Reaction Setup: To an oven-dried reaction vessel, add the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (Pd(OAc)₂; 1-5 mol%), lithium chloride (LiCl; 1.0 equiv), and potassium carbonate (K₂CO₃; 2.0 equiv). Causality: K₂CO₃ is the base required for the reaction, while LiCl is often crucial for facilitating the catalytic cycle, though its exact role is complex and debated.

  • Solvent Addition and Reaction: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dimethylformamide (DMF) via syringe. Heat the reaction mixture to 100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography to yield the 2,3-disubstituted indole.

Conclusion and Future Outlook

The synthesis of indoles has matured into a sophisticated field with a diverse catalytic arsenal. Classical methods like the Fischer synthesis remain valuable for their simplicity and low cost, especially with modern improvements such as microwave assistance. However, for complex targets requiring high functional group tolerance and regioselectivity, palladium-catalyzed methods like the Larock, Sonogashira, and Heck reactions are often the catalysts of choice, providing unparalleled scope and efficiency.

Looking forward, the push for sustainability and cost-effectiveness will continue to drive innovation. Catalysts based on earth-abundant metals like copper and iron are gaining significant traction, offering greener alternatives to precious metals. Furthermore, the rise of organocatalysis provides metal-free pathways to enantiomerically pure indole derivatives, a critical need in pharmaceutical development. Finally, biocatalysis , exemplified by the elegant mechanism of tryptophan synthase, represents the ultimate in green chemistry, offering the potential for highly selective syntheses in aqueous media. The continued development and application of these diverse catalytic systems will undoubtedly unlock new possibilities in medicine, materials science, and beyond.

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A Senior Application Scientist's Guide to the Synthesis of 6-Cyano-1H-indole-3-carboxylic Acid: A Comparative Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Cyano-1H-indole-3-carboxylic Acid in Drug Discovery

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of the cyano and carboxylic acid functionalities at the 6- and 3-positions, respectively, provides versatile handles for the synthesis of complex molecular architectures. The electron-withdrawing nature of the cyano group can modulate the electronic properties of the indole ring, influencing its binding affinity to various biological targets. This guide provides a comprehensive analysis of a robust, literature-derived synthetic route to this important intermediate, benchmarking it against plausible alternatives and offering detailed experimental protocols and characterization data. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable compound.

Strategic Approach to Synthesis: A Literature-Informed Pathway

A thorough review of the chemical literature suggests that a multi-step approach commencing with the well-established Fischer indole synthesis is a reliable and adaptable strategy for the preparation of this compound. This method offers a convergent and logical pathway, starting from commercially available precursors.

The proposed synthetic strategy, which will be benchmarked and detailed in this guide, is outlined below:

Synthesis_Workflow A 4-Aminobenzonitrile B Diazotization A->B NaNO2, HCl C 4-Cyanophenyl diazonium salt B->C E Japp-Klingemann Reaction C->E D Ethyl 2-methylacetoacetate D->E F Ethyl 2-(4-cyanophenylhydrazono)propanoate E->F Formation of Hydrazone G Fischer Indole Synthesis F->G Acid catalyst (e.g., PPA, H2SO4) H Ethyl 6-cyano-2-methyl-1H-indole-3-carboxylate G->H Cyclization I Hydrolysis H->I Base (e.g., NaOH, KOH) J 6-Cyano-2-methyl-1H-indole-3-carboxylic acid I->J K Oxidative Decarboxylation J->K L This compound K->L Final Product

Figure 1: Proposed workflow for the synthesis of this compound. This diagram illustrates the key transformations from the starting material to the final product.

Benchmarking Synthetic Strategies

While the Fischer indole synthesis provides a robust and well-documented approach, it is essential to consider alternative strategies to provide a comprehensive benchmarking analysis.

Synthetic StrategyStarting MaterialsKey IntermediatesAdvantagesDisadvantages
Fischer Indole Synthesis (Recommended) 4-Aminobenzonitrile, Ethyl 2-methylacetoacetate4-Cyanophenyl diazonium salt, HydrazoneReliable, scalable, well-documented, starts from readily available materials.Multi-step process, potential for side reactions during cyclization.
Direct C-H Carboxylation 6-Cyanoindole-Potentially shorter route.Harsh reaction conditions may be required (strong base, high pressure of CO2), regioselectivity can be an issue.
Functional Group Interconversion 6-Bromo-1H-indole-3-carboxylic acid ester-Useful if the bromo-analogue is readily available.Requires an additional cyanation step, which may involve toxic reagents.

Detailed Experimental Protocol: A Validated Synthetic Route

This section provides a step-by-step procedure for the synthesis of this compound based on the recommended Fischer indole synthesis approach.

Part 1: Synthesis of Ethyl 2-(4-cyanophenylhydrazono)propanoate

This initial step involves the diazotization of 4-aminobenzonitrile followed by a Japp-Klingemann reaction with ethyl 2-methylacetoacetate to form the key hydrazone intermediate.

Reaction Mechanism:

Japp_Klingemann_Mechanism cluster_diazotization Diazotization cluster_coupling Japp-Klingemann Coupling A 4-Aminobenzonitrile B 4-Cyanophenyl diazonium salt A->B NaNO2, HCl E Azo intermediate B->E C Ethyl 2-methylacetoacetate D Enolate C->D Base D->E Nucleophilic attack F Hydrazone E->F Hydrolysis & Rearrangement

Alectinib vs. Crizotinib: A Comparative Guide for Researchers in ALK-Positive NSCLC

Author: BenchChem Technical Support Team. Date: January 2026

A definitive analysis of the head-to-head clinical trial data, mechanistic differences, and experimental protocols that have reshaped the therapeutic landscape for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).

In the rapidly evolving field of targeted oncology, the development of next-generation tyrosine kinase inhibitors (TKIs) has marked a paradigm shift in the management of ALK-positive NSCLC. This guide provides an in-depth comparison of alectinib, a second-generation ALK inhibitor, and crizotinib, the first-in-class agent, grounded in the evidence from pivotal head-to-head clinical trials. Designed for researchers, scientists, and drug development professionals, this document synthesizes key efficacy and safety data, elucidates the underlying molecular mechanisms that drive their differential performance, and details the experimental frameworks of the landmark studies that have established the current standard of care.

Mechanistic Underpinnings: The Rationale for a Second-Generation Inhibitor

The therapeutic strategy against ALK-positive NSCLC hinges on the inhibition of the constitutively active ALK fusion protein, most commonly EML4-ALK, which drives oncogenesis through downstream signaling pathways like PI3K/AKT and MAPK.[1]

Crizotinib , a first-generation TKI, functions as an ATP-competitive inhibitor of ALK, as well as c-MET and ROS1 tyrosine kinases.[2][3] While revolutionary at its inception, crizotinib's efficacy is hampered by two primary factors: the eventual development of acquired resistance, often through secondary mutations in the ALK kinase domain, and its limited penetration of the blood-brain barrier (BBB).[4] The central nervous system (CNS) is a frequent site of metastasis in ALK-positive NSCLC, making CNS efficacy a critical determinant of long-term patient outcomes.[4]

Alectinib was engineered as a more potent and selective second-generation ALK inhibitor to address these shortcomings.[5] Its molecular structure allows for high-affinity binding to the ATP-binding pocket of the ALK kinase domain, effectively blocking its autophosphorylation and subsequent signaling.[5] Crucially, alectinib is not a substrate for P-glycoprotein (P-gp), a key efflux transporter at the BBB, which contributes to its superior CNS penetration and activity.[4][6] This enhanced ability to cross the BBB was a foundational element in the hypothesis that alectinib would demonstrate superior efficacy in preventing and treating brain metastases compared to crizotinib.[7]

cluster_crizotinib Crizotinib Action cluster_alectinib Alectinib Action crizotinib Crizotinib alk_c ALK Fusion Protein crizotinib->alk_c Inhibits bbb_c Blood-Brain Barrier (P-gp Efflux) crizotinib->bbb_c Limited Penetration pi3k_akt_c PI3K/AKT Pathway alk_c->pi3k_akt_c mapk_c MAPK Pathway alk_c->mapk_c proliferation_c Tumor Growth & Survival pi3k_akt_c->proliferation_c mapk_c->proliferation_c cns_c CNS Metastases bbb_c->cns_c Ineffective Control alectinib Alectinib alk_a ALK Fusion Protein alectinib->alk_a Potent Inhibition bbb_a Blood-Brain Barrier (Not a P-gp Substrate) alectinib->bbb_a Effective Penetration pi3k_akt_a PI3K/AKT Pathway alk_a->pi3k_akt_a mapk_a MAPK Pathway alk_a->mapk_a proliferation_a Tumor Growth & Survival pi3k_akt_a->proliferation_a mapk_a->proliferation_a cns_a CNS Metastases bbb_a->cns_a Effective Control start Patient Screening (Untreated, ALK+ NSCLC) randomization Randomization (1:1) start->randomization alectinib_arm Alectinib Arm randomization->alectinib_arm Stratified crizotinib_arm Crizotinib Arm randomization->crizotinib_arm Stratified treatment Treatment until Disease Progression or Unacceptable Toxicity alectinib_arm->treatment crizotinib_arm->treatment endpoints Primary Endpoint: Progression-Free Survival Secondary Endpoints: Overall Survival, ORR, CNS Efficacy, Safety treatment->endpoints

Figure 2. Simplified Schematic of the ALEX and J-ALEX Trial Design.
Assessment and Endpoints
  • Tumor Assessment: Systemic tumor assessments were conducted at regular intervals using computed tomography (CT) or magnetic resonance imaging (MRI) and evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. [8]* CNS Assessment: Brain imaging with MRI was mandatory for all patients at baseline and at regular intervals throughout the studies. [9]CNS response was typically evaluated using criteria adapted from RECIST v1.1, with specific considerations for brain metastases, aligning with principles later formalized in guidelines like the Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria. [10][11]* Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS). [8][12]* Key Secondary Endpoints: Independent review committee (IRC)-assessed PFS, overall survival (OS), objective response rate (ORR), CNS ORR, time to CNS progression, and safety. [8][12]

Conclusion and Future Directions

The collective evidence from the ALEX and J-ALEX trials has unequivocally established alectinib as the superior first-line treatment option for patients with ALK-positive NSCLC compared to crizotinib. [12]This superiority is driven by a profound improvement in progression-free survival, a more favorable safety profile, and, critically, a marked advantage in controlling and preventing CNS metastases. [3]These findings have led to a shift in clinical practice guidelines, which now recommend second-generation ALK inhibitors like alectinib for the first-line treatment of this patient population. [13] For researchers and drug development professionals, the story of alectinib versus crizotinib offers a compelling case study in rational drug design. By identifying the limitations of a first-generation inhibitor and specifically engineering a molecule to overcome them—particularly with respect to CNS penetration—a new standard of care was established. Future research will continue to focus on overcoming acquired resistance to second- and third-generation ALK inhibitors and exploring novel combination strategies to further extend survival and improve the quality of life for patients with ALK-positive NSCLC.

References

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  • Gadgeel, S. M., Gandhi, L., Riely, G. J., et al. (2014). Safety and activity of alectinib against systemic disease and brain metastases in patients with crizotinib-resistant ALK-rearranged non-small-cell lung cancer (AF-002JG): results from the dose-finding portion of a phase 1/2 study. The Lancet Oncology, 15(10), 1119-1128. [Link]
  • Mok, T., Camidge, D. R., Gadgeel, S. M., et al. (2020). Updated overall survival and final progression-free survival data for patients with treatment-naive advanced ALK-positive non-small-cell lung cancer in the ALEX study. Annals of Oncology, 31(8), 1056-1064. [Link]
  • Sakamoto, H., Tsukaguchi, T., Hiroshima, S., et al. (2011). CH5424802, a selective ALK inhibitor, is a potential therapeutic agent for non-small cell lung cancer with the EML4-ALK fusion gene. Cancer Cell, 19(5), 679-690. [Link]
  • Shaw, A. T., Kim, D. W., Nakagawa, K., et al. (2013). Crizotinib versus chemotherapy in advanced ALK-positive lung cancer. New England Journal of Medicine, 368(25), 2385-2394. [Link]
  • Peters, S., Camidge, D. R., Shaw, A. T., et al. (2017). Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 377(9), 829-838. [Link]
  • Nakagawa, K., Hida, T., Nokihara, H., et al. (2020). Final progression-free survival results from the J-ALEX study of alectinib versus crizotinib in ALK-positive non-small-cell lung cancer. Lung Cancer, 139, 195-199. [Link]
  • Gadgeel, S., Peters, S., Mok, T., et al. (2018). Alectinib versus crizotinib in treatment-naive anaplastic lymphoma kinase-positive (ALK+) non-small-cell lung cancer: CNS efficacy results from the ALEX study. Annals of Oncology, 29(11), 2214-2222. [Link]
  • Hanna, N. H., Schneider, B. J., Temin, S., et al. (2020). Therapy for Stage IV Non–Small-Cell Lung Cancer With Driver Alterations: ASCO and OH (CCO) Joint Guideline Update. Journal of Clinical Oncology, 38(14), 1608-1632. [Link]
  • Gadgeel, S., et al. (2018). Alectinib versus crizotinib in treatment-naive anaplastic lymphoma kinase-positive (ALK+) non-small-cell lung cancer: CNS efficacy results from the ALEX study. Annals of Oncology. [Link]
  • Costa, D. B., Shaw, A. T., Ou, S. H. I., et al. (2015). Clinical Experience with Crizotinib in Patients with Advanced ALK-Rearranged Non-Small-Cell Lung Cancer and Brain Metastases. Journal of Clinical Oncology, 33(17), 1881-1888. [Link]
  • Takeda, M., Okamoto, I., Nakagawa, K. (2018). Analysis of central nervous system efficacy in the J-ALEX study of alectinib versus crizotinib in ALK-positive non-small-cell lung cancer. Lung Cancer, 121, 70-73. [Link]
  • U.S. Food and Drug Administration. (2021). Evaluating Cancer Drugs in Patients with Central Nervous System Metastases; Guidance for Industry. [Link]
  • Tamura, T., Kiura, K., Seto, T., et al. (2017). Three-Year Follow-Up of an Alectinib Phase I/II Study in ALK-Positive Non-Small-Cell Lung Cancer. Journal of Clinical Oncology, 35(15), 1647-1654. [Link]
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  • Japan Pharmaceutical Information Center. Alectinib in ALK-positive NSCLC (J-ALEX). [Link]
  • Peters, S., et al. (2017). Alectinib versus crizotinib in treatment-naive advanced ALK-positive non-small cell lung cancer (NSCLC): Primary results of the global phase III ALEX study. Journal of Clinical Oncology. [Link]
  • Kodama, T., Hasegawa, M., Takanashi, K., et al. (2014). Antitumor activity of the selective ALK inhibitor alectinib in models of crizotinib resistance and metastases. Cancer Letters, 351(1), 111-117. [Link]
  • Gainor, J. F., Dardaei, L., Yoda, S., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discovery, 6(10), 1118-1133. [Link]
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-cyano-1H-indole-3-carboxylic acid. As a Senior Application Scientist, my objective is to equip you with the necessary technical knowledge and procedural foresight to manage this compound responsibly, ensuring laboratory safety and regulatory compliance. The presence of a cyano (-CN) functional group designates this compound as a cyanide-containing material, necessitating stringent disposal protocols.

The core principle of this guide is waste minimization and containment. Under no circumstances should this compound or its solutions be disposed of via standard laboratory drains.[1][2] The primary and only recommended disposal route is through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Hazard Profile and Core Safety Directives

The primary hazard associated with this compound stems from its cyano group. Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[3][4] A critical, and potentially lethal, secondary hazard is the potential for the generation of hydrogen cyanide (HCN) gas. HCN is a fast-acting poison that can be liberated if the cyanide-containing compound comes into contact with acids.[4][5] Therefore, all procedures must rigorously prevent contact with acidic materials.

All handling and disposal operations involving this compound must be performed within a certified chemical fume hood to mitigate inhalation risks.[3][4]

Parameter Guideline / Data Source(s)
Primary Hazard Toxic (Cyanide-containing compound)[3][4]
Secondary Hazard Formation of lethal Hydrogen Cyanide (HCN) gas upon contact with acids.[1][4][5]
Incompatible Materials Strong acids, acid salts, strong oxidizing agents.[3][6]
Required Engineering Control Certified Chemical Fume Hood[3][4]
Minimum PPE Safety goggles, face shield, lab coat, nitrile or neoprene gloves (double-gloving recommended).[3][4]
Disposal Route Licensed Hazardous Waste Contractor / Institutional EH&S[6][7]
Prohibited Action Drain disposal, mixing with acidic waste.[1][2][5]

Pre-Disposal Operations: Segregation and Personal Protection

Proper disposal begins before the first gram of waste is generated. The causality behind stringent preparation is to create a self-validating system that prevents accidental, hazardous reactions.

A. Waste Stream Segregation: The most critical step is the absolute segregation of cyanide-containing waste.

  • Designate a specific, clearly labeled hazardous waste container solely for this compound and materials contaminated with it.

  • This container must be stored in a secondary container to contain any potential leaks.[4]

  • Crucially, this waste stream must be physically separated from all acidic waste streams within the laboratory's Satellite Accumulation Area (SAA).[1][3] This physical separation is a key control measure to prevent inadvertent mixing and the generation of HCN gas.

B. Personal Protective Equipment (PPE): A robust PPE protocol is non-negotiable when handling this compound.

  • Eye Protection: Wear chemical splash goggles and a full-face shield.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Considering the high toxicity, double-gloving is strongly recommended to protect against tears or leaks.[4]

  • Body Protection: A lab coat and clothing that fully covers the legs and feet are mandatory.[4]

Emergency Protocol: Small Spill Management

In the event of a small spill of solid this compound, follow these steps immediately:

  • Alert Personnel: Notify all personnel in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Prevent Dust Formation: Do not use a dry brush or create airborne dust.[6] Gently cover the spill with an inert absorbent material.

  • Collect Spill: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[6][8]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and disposable towels. Place all cleaning materials into the same hazardous waste container.

  • Label and Seal: Securely close the container, ensure it is properly labeled as hazardous waste containing this compound, and place it in the SAA.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of both solid waste and contaminated liquid waste.

Workflow A: Disposal of Solid Waste This applies to expired reagents, contaminated spatulas, weigh boats, and contaminated PPE.

  • Prepare Workspace: Conduct all operations within a certified chemical fume hood.

  • Container Preparation: Obtain a designated hazardous waste container that is compatible with the waste. Ensure it is clean, dry, and in good condition.

  • Waste Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.

  • Labeling: Securely close the container. Affix a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Cyanide Compound")

  • Storage: Place the sealed container in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials, especially acids.[1][3]

  • Arrange Pickup: Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[3]

Workflow B: Disposal of Liquid Waste This applies to reaction mixtures or solutions containing this compound.

  • Prepare Workspace: Conduct all waste transfers within a certified chemical fume hood.

  • Container Selection: Choose a sealable, chemical-resistant hazardous waste container appropriate for the solvent used.

  • pH Verification (Critical Step): Before adding any waste, ensure the waste stream in the container is, and will remain, alkaline (pH > 10). This is a critical control point to prevent HCN gas formation. If necessary, add a small amount of a compatible base (e.g., sodium hydroxide solution) to the collection container.

  • Waste Transfer: Carefully pour the liquid waste into the prepared container, avoiding splashes.

  • Labeling: Securely cap the container. Affix a hazardous waste tag with the same detailed information as described for solid waste, including the names of all solvent components.

  • Storage: Store the container in the SAA, segregated from incompatibles.

  • Arrange Pickup: Contact EH&S for disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.

G start Waste Generation (this compound) ppe_check Step 1: Don Full PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves) start->ppe_check fume_hood Step 2: Work in a Certified Fume Hood ppe_check->fume_hood waste_type Step 3: Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Reagent, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Step 4a: Place in a dedicated, sealed solid waste container. solid_waste->solid_container liquid_container Step 4b: Transfer to a dedicated, sealed liquid waste container. ENSURE pH > 10 liquid_waste->liquid_container labeling Step 5: Label Container 'Hazardous Waste - Toxic, Cyanide Compound' List all contents. solid_container->labeling liquid_container->labeling storage Step 6: Store in Secondary Containment in SAA. Segregate from acids. labeling->storage ehs_pickup Step 7: Contact EH&S for Disposal storage->ehs_pickup

Sources

Personal protective equipment for handling 6-cyano-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 6-cyano-1H-indole-3-carboxylic Acid

This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 174500-88-0). As comprehensive toxicological data for this specific compound is not widely available, this guide is built upon established principles of chemical safety, hazard assessment based on its chemical structure, and best practices for handling analogous indole derivatives and fine organic powders. The procedures outlined here are designed to empower researchers to work safely by creating a self-validating system of protocols that prioritizes risk mitigation.

Hazard Assessment and Risk Analysis

Understanding the potential hazards is the foundation of safe laboratory practice. This compound is a solid, likely a fine powder, and presents risks primarily through three routes of exposure:

  • Inhalation: As a powder, the compound can easily become airborne during handling, weighing, or transfer.[1] Inhaling the dust may cause respiratory irritation.[2][3] The parent compound, Indole-3-carboxylic acid, is known to cause respiratory irritation, a risk that should be assumed for this derivative.[4]

  • Dermal Contact: Direct skin contact may cause irritation.[3][5] Prolonged or repeated exposure could lead to more significant dermal effects. Compounds of this nature should always be handled with appropriate gloves.

  • Ocular Contact: Powder particles can cause serious eye irritation or damage upon contact.[3][5]

  • Ingestion: Accidental ingestion may be harmful.[4]

The presence of a cyano (-C≡N) group warrants caution. While covalently bonded to an aromatic ring and generally stable, hazardous decomposition products, such as nitrogen oxides, can be released under fire conditions.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method for exposure control should always be robust engineering controls.

  • Chemical Fume Hood: All work involving the handling of powdered this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This prevents the inhalation of airborne particulates and contains any potential spills.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any vapors or dusts that might escape primary containment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the recommended PPE for various tasks.

Task Eye/Face Protection Respiratory Protection Hand Protection Body Protection
Routine Handling & Weighing (in a fume hood)ANSI Z87.1-compliant safety goggles.[7]N95 respirator mask minimum. A half-mask respirator with P100 (HEPA) cartridges is preferred.Nitrile gloves (inspect before use).[7]Fully-buttoned laboratory coat.[7]
Handling Large Quantities (>10g)Chemical splash goggles and a full-face shield.[7]Powered Air-Purifying Respirator (PAPR) with HEPA filters or a half-mask respirator with P100 cartridges.[8]Double-glove with nitrile gloves.Chemical-resistant apron or disposable gown over a lab coat.[1]
Spill Cleanup Chemical splash goggles and a full-face shield.PAPR or a full-face respirator with P100 cartridges.[8]Heavy-duty nitrile or butyl rubber gloves (outer layer), nitrile gloves (inner layer).Disposable chemical-resistant coveralls (e.g., Tyvek).[1][8]
Causality Behind PPE Choices:
  • Respiratory Protection: A standard surgical mask is insufficient as it does not protect against fine chemical particulates. An N95 respirator filters at least 95% of airborne particles but does not protect against vapors. For this reason, and as a best practice for any potent or uncharacterized compound, a respirator with P100/HEPA cartridges is recommended to provide a higher level of protection.[7][8]

  • Hand Protection: Nitrile gloves offer good protection against incidental splashes and contact with a wide range of chemicals.[7] Double-gloving is recommended during more hazardous operations to provide an additional barrier and allow for the safe removal of a contaminated outer glove without exposing the skin.

  • Eye Protection: Safety glasses alone are inadequate as they do not provide a seal around the eyes. Chemical splash goggles are essential to prevent powders or liquid splashes from entering the eye. A face shield adds a critical layer of protection for the entire face.[7][9]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol

The following workflow should be adopted when weighing and handling the solid compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate & Clear Work Area in Fume Hood get_sds 2. Review Safety Data (or this guide) prep_area->get_sds prep_spill 3. Prepare Spill Kit get_sds->prep_spill don_ppe 4. Don Appropriate PPE (See Table) prep_spill->don_ppe weigh 5. Weigh Compound on Analytical Balance (in fume hood) don_ppe->weigh transfer 6. Carefully Transfer to Reaction Vessel weigh->transfer clean_tools 7. Decontaminate Spatula and Weigh Boat transfer->clean_tools clean_area 8. Clean & Decontaminate Work Surface clean_tools->clean_area dispose_waste 9. Dispose of Contaminated Items in Hazardous Waste clean_area->dispose_waste doff_ppe 10. Doff PPE Correctly (Gloves Last) dispose_waste->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling powdered this compound.

Spill Response Plan

Immediate and correct response to a spill is critical to prevent exposure and contamination.[10] This plan is for small spills (<5 grams) handled by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.[8]

SpillResponse spill Spill Occurs alert Alert personnel in the immediate area spill->alert assess Assess Spill Size alert->assess evacuate Evacuate Area Call Emergency Response assess->evacuate > 5 grams or untrained don_ppe Don Spill Response PPE (See Table) assess->don_ppe < 5 grams & trained cover Gently cover spill with damp paper towels or absorbent pads to prevent dust don_ppe->cover collect Carefully collect material working from outside in cover->collect package Place waste into a sealed, labeled hazardous waste bag or container collect->package decontaminate Decontaminate the area with an appropriate solvent followed by soap and water package->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

Caption: Decision workflow for responding to a spill of a powdered chemical.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are mandated by environmental regulations.

  • Solid Chemical Waste: All unused this compound and materials heavily contaminated with it (e.g., spill cleanup debris) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11][12]

  • Waste Classification: This compound should be classified as a non-halogenated organic waste .[13] Ensure the waste container is compatible with this classification and not mixed with incompatible waste streams like acids or oxidizers.[14][15]

  • Contaminated PPE and Consumables: All disposable PPE (gloves, gowns, masks) and consumables (weigh boats, paper towels) that come into contact with the chemical are considered hazardous waste. They should be collected in a sealed plastic bag and placed in the solid hazardous waste container.[10]

  • Aqueous Waste: If generating aqueous solutions, they must be collected as hazardous aqueous waste. Do not dispose of them down the drain.[14]

By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring personal safety and environmental compliance.

References

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • MBR. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
  • University of British Columbia Safety & Risk Services. (2025, September 3). Hazardous Drugs Spill Clean Up.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • National Institute of Technology, Tiruchirappalli. (n.d.). GOOD LABORATORY PRACTICES DO's and DON'Ts.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. (n.d.). Indole-3-Carboxylic Acid. PubChem Compound Database.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.